molecular formula C8H16O5 B3187499 PEG2-ethyl acetate

PEG2-ethyl acetate

Cat. No.: B3187499
M. Wt: 192.21 g/mol
InChI Key: GHNWJTOZQSLFIF-UHFFFAOYSA-N
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Description

PEG2-ethyl acetate is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNWJTOZQSLFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to PEG2-Ethyl Acetate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the structure, synthesis, and application of PEG2-ethyl acetate in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, chemically known as ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its primary application is as a short, hydrophilic polyethylene glycol (PEG) based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as modulating the physicochemical properties of the entire molecule. This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a diethylene glycol backbone with one terminus capped as an ethyl acetate group and the other retaining a free hydroxyl group. This structure provides a balance of hydrophilicity and reactivity for its role as a PROTAC linker.

IdentifierValue
Chemical Name ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS Number 154773-33-8
SMILES CCOC(=O)COCCOCCO

Physicochemical Properties

The physicochemical properties of the linker are crucial for the overall drug-like characteristics of a PROTAC, including solubility and cell permeability. While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data on similar PEG-containing molecules. The ether oxygens in the PEG chain act as hydrogen bond acceptors, which can enhance aqueous solubility.

PropertyValue (Predicted/Typical for short PEG linkers)Reference
cLogP -0.9[1]
Topological Polar Surface Area (TPSA) 65 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]

Synthesis and Characterization

Synthesis Protocol

A plausible synthetic route to this compound involves the esterification of diethylene glycol monoethyl ether with an appropriate acylating agent. A general procedure is outlined below:

Reaction: Esterification of 2-(2-hydroxyethoxy)ethanol with ethyl chloroacetate.

Materials:

  • 2-(2-hydroxyethoxy)ethanol

  • Ethyl chloroacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To a solution of 2-(2-hydroxyethoxy)ethanol in anhydrous THF at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not readily available in public databases, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the methylene groups of the PEG backbone, and the methylene group adjacent to the ester.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the PEG chain.

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Application in PROTAC Synthesis

This compound serves as a building block for constructing PROTACs. The terminal hydroxyl group can be functionalized for conjugation to either the target protein ligand or the E3 ligase ligand. The ethyl acetate moiety can be hydrolyzed to a carboxylic acid, providing another point of attachment.

Experimental Protocol: PROTAC Synthesis using a PEG2 Linker

This protocol outlines a general strategy for incorporating a PEG2 linker into a PROTAC, where one ligand has a carboxylic acid and the other has an amine.

Step 1: Functionalization of the PEG2 Linker (if necessary) The terminal hydroxyl group of this compound can be converted to other functional groups, such as an azide or an alkyne for click chemistry, or a halide for nucleophilic substitution.

Step 2: Coupling to the First Ligand

  • Hydrolyze the ethyl acetate of this compound to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

  • Activate the resulting carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt) in an anhydrous aprotic solvent (e.g., DMF).

  • Add the amine-containing ligand (either the warhead or the E3 ligase ligand) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the resulting conjugate by preparative HPLC.

Step 3: Coupling to the Second Ligand

  • Take the product from Step 2, which now has a free hydroxyl group from the original PEG2 linker.

  • Activate this hydroxyl group (e.g., by converting it to a mesylate or tosylate) or use it in a Mitsunobu reaction with a nucleophilic second ligand.

  • Alternatively, if the second ligand has a carboxylic acid, an esterification reaction can be performed.

  • Purify the final PROTAC molecule using preparative HPLC.

Workflow and Signaling Pathway Visualization

The development and biological evaluation of a PROTAC follows a structured workflow. The ultimate goal is to induce the ubiquitination and degradation of a target protein.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Target Selection Target Selection Ligand Identification Ligand Identification Target Selection->Ligand Identification Identify binders Linker Selection Linker Selection Ligand Identification->Linker Selection Connect ligands PROTAC Synthesis PROTAC Synthesis Linker Selection->PROTAC Synthesis Assemble molecule Ternary Complex Formation Ternary Complex Formation PROTAC Synthesis->Ternary Complex Formation Biophysical assays Target Ubiquitination Target Ubiquitination Ternary Complex Formation->Target Ubiquitination Biochemical assays Target Degradation Target Degradation Target Ubiquitination->Target Degradation Western blot, MS Cell Viability Cell Viability Target Degradation->Cell Viability Functional assays PK/PD Studies PK/PD Studies Cell Viability->PK/PD Studies Lead optimization Efficacy Studies Efficacy Studies PK/PD Studies->Efficacy Studies Animal models Toxicology Toxicology Efficacy Studies->Toxicology Safety assessment

Caption: A flowchart illustrating the key stages in the discovery and development of a PROTAC, from initial design to preclinical evaluation.

The signaling pathway initiated by a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-ubiquitinated Target Poly-ubiquitinated Target Ternary Complex->Poly-ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: A diagram illustrating the mechanism of action of a PROTAC, leading to the degradation of a target protein.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its short, hydrophilic nature can impart favorable physicochemical properties to the resulting degrader molecules. While detailed experimental data for this specific linker is emerging, the general principles of PEG linker utility in PROTAC design are well-established. The provided protocols and workflows serve as a guide for the rational design and synthesis of novel protein degraders incorporating this and similar linkers. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will be paramount in developing the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Monoethyl Ether Acetate (PEG2-Ethyl Acetate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diethylene glycol monoethyl ether acetate, a valuable bifunctional molecule often utilized as a solvent and intermediate in various scientific and industrial applications, including in the pharmaceutical sector. This document outlines a standard laboratory-scale synthesis protocol, purification methods, and analytical techniques for quality assessment.

Synthesis of Diethylene Glycol Monoethyl Ether Acetate

The most common and efficient method for the synthesis of diethylene glycol monoethyl ether acetate is the Fischer esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is typically catalyzed by a strong acid, and the equilibrium is driven towards the product by the removal of water, often through azeotropic distillation.

Reaction Principle

The synthesis involves the reaction of the hydroxyl group of diethylene glycol monoethyl ether with the carboxyl group of acetic acid in the presence of an acid catalyst to form an ester and water.

G reagent1 Diethylene Glycol Monoethyl Ether catalyst Acid Catalyst (e.g., p-TSA) heat Heat reagent1->heat reagent2 Acetic Acid reagent2->heat product Diethylene Glycol Monoethyl Ether Acetate water Water product->water catalyst->product + heat->product

Figure 1: Fischer Esterification of Diethylene Glycol Monoethyl Ether.
Experimental Protocol

This protocol is a representative procedure based on established principles of Fischer esterification for similar glycol ethers. Researchers should optimize conditions for their specific equipment and purity requirements.

Materials:

  • Diethylene glycol monoethyl ether (High Purity)

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (azeotropic agent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine diethylene glycol monoethyl ether, a molar excess of acetic acid (typically 1.5 to 2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene as the azeotropic solvent.

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Wash subsequently with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis. Actual values may vary based on specific reaction conditions and scale.

ParameterValue
Molar Ratio (Ether:Acid) 1 : 1.5 - 2.0
Catalyst Loading (p-TSA) 1 - 2 mol%
Reaction Temperature Reflux temperature of toluene (~110 °C)
Reaction Time 4 - 8 hours (monitor by water collection)
Expected Yield (Crude) > 90%

Purification

The primary method for purifying the crude diethylene glycol monoethyl ether acetate is fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect the fractions at the appropriate boiling point and pressure. The boiling point of diethylene glycol monoethyl ether acetate is approximately 218-219 °C at atmospheric pressure, so a lower temperature will be observed under vacuum. It is recommended to collect a small forerun and then the main product fraction.

Purification Workflow

G start Crude Product from Work-up distillation Fractional Distillation (Under Vacuum) start->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Fraction 1 product Pure Diethylene Glycol Monoethyl Ether Acetate distillation->product Fraction 2 (Main Product) residue Residue (High-boiling impurities) distillation->residue Residue

Figure 2: Purification Workflow for Diethylene Glycol Monoethyl Ether Acetate.

Quality Control and Analysis

The purity and identity of the synthesized diethylene glycol monoethyl ether acetate should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the final product and identifying any residual starting materials or byproducts.

Typical GC-MS Parameters:

ParameterValue
Column A polar capillary column (e.g., DB-WAX or equivalent) is recommended.
Injector Temperature 250 °C
Oven Program Initial temp. 50-80°C, ramp to 220-240°C.
Carrier Gas Helium
Detector Mass Spectrometer (scanning a suitable m/z range)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~1.2 ppm (t, 3H): -O-CH₂-CH₃

  • ~2.1 ppm (s, 3H): -C(=O)-CH₃

  • ~3.5-3.7 ppm (m, 6H): -O-CH₂ -CH₃ and -O-CH₂ -CH₂ -O-

  • ~4.2 ppm (t, 2H): -O-CH₂ -CH₂-O-C(=O)-

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. Users should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

  • Diethylene Glycol Monoethyl Ether Acetate: Causes serious eye irritation.[1][2][3][4]

  • Diethylene Glycol Monoethyl Ether: May cause eye irritation and has been associated with reproductive and fetal effects in animal studies.[5]

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • p-Toluenesulfonic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

This guide provides a foundational understanding of the synthesis and purification of diethylene glycol monoethyl ether acetate. For specific applications, further optimization and validation of these methods are recommended.

References

An In-depth Technical Guide to PEG2-ethyl acetate: Properties and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of PEG2-ethyl acetate (CAS: 154773-33-8), a bifunctional molecule increasingly utilized as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core characteristics is critical for its effective application in drug design, formulation, and pharmacokinetic assessment.

Core Chemical and Physical Properties

This compound, systematically named ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a hydrophilic linker containing a terminal ethyl ester and a hydroxyl group, connected by a short polyethylene glycol (PEG) chain.[1][2] This structure imparts specific physicochemical properties that are advantageous for PROTAC design, influencing solubility, cell permeability, and the spatial relationship between the two targeted proteins.[3]

Quantitative data for this compound is summarized in the table below. It should be noted that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific linker.

PropertyValueSource(s)
CAS Number 154773-33-8[1][4]
Molecular Formula C₈H₁₆O₅
Molecular Weight 192.21 g/mol
Appearance Solid powder
Purity ≥98% (typical)
Boiling Point 286.4 ± 20.0 °C (Predicted)
Density 1.102 ± 0.06 g/cm³ (Predicted)
pKa 14.35 ± 0.10 (Predicted)
LogP -0.63
Solubility Soluble in DMSO; Miscible with water
Storage Conditions Dry, dark, and at -20°C for long-term storage

Stability Profile

The stability of a PROTAC linker is a critical determinant of the overall molecule's in vivo efficacy and pharmacokinetic profile. For this compound, two primary degradation pathways must be considered: chemical stability (hydrolysis) and metabolic stability.

2.1. Chemical Stability: Hydrolysis

The presence of an ethyl ester functional group makes this compound susceptible to hydrolysis, which breaks the ester bond to yield the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is pH-dependent, generally increasing at pH values away from neutral.

The expected hydrolytic degradation pathway is illustrated below.

Hydrolytic Degradation of this compound PEG2_ester This compound (C8H16O5) Products Carboxylic Acid Derivative + Ethanol PEG2_ester->Products H₂O (Acid or Base Catalyst)

Caption: Hydrolysis of the ester bond in this compound.

2.2. Metabolic Stability

As a PEGylated molecule, this compound may also be subject to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver. This can lead to O-dealkylation reactions, resulting in chain cleavage. The stability of PROTACs and their linkers in plasma is a key factor, as instability can lead to a short in-vivo half-life and reduced therapeutic efficacy.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, or a PROTAC containing this linker, standardized in vitro assays are essential. Below are detailed methodologies for evaluating hydrolytic and plasma stability.

3.1. Protocol for Hydrolytic Stability Assessment

This protocol aims to determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffers (e.g., pH 5.0, 7.4, and 9.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (IS) for LC-MS/MS analysis

  • Incubator or water bath

  • HPLC or UPLC system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Preparation of Incubation Solutions: Dilute the stock solution in the different pH buffers to a final concentration (e.g., 10 µM).

  • Incubation: Incubate the solutions at a constant temperature, typically 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the hydrolysis and precipitates buffer salts.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.

  • Data Analysis: Plot the natural logarithm of the remaining concentration versus time. The slope of this line will give the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Workflow for Hydrolytic Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Incubation Dilute in pH Buffers (pH 5.0, 7.4, 9.0) Stock->Incubation Incubate Incubate at 37°C Incubation->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Cold ACN + IS Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Half-Life (t₁/₂) LCMS->Data

Caption: Experimental workflow for assessing hydrolytic stability.

3.2. Protocol for Plasma Stability Assessment

This protocol evaluates the stability of this compound in the presence of metabolic enzymes found in plasma.

Materials:

  • This compound

  • Human, rat, or mouse plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Pre-incubation: Pre-warm the plasma to 37°C.

  • Initiation of Reaction: Spike the stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately add the aliquot to a larger volume of cold ACN containing an internal standard to stop the reaction and precipitate plasma proteins.

  • Sample Preparation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life as described in the hydrolytic stability protocol.

Role in PROTAC Drug Development

The selection of a linker is a critical aspect of PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex. PEG linkers like this compound offer several advantages:

  • Hydrophilicity: The PEG chain enhances the solubility of the overall PROTAC molecule, which can be beneficial for administration and distribution.

  • Flexibility and Length: The linker's length and flexibility must be optimized to facilitate the appropriate protein-protein interaction for ubiquitination and subsequent degradation.

  • Synthetic Tractability: The terminal hydroxyl and ester groups provide versatile handles for synthetic modification and conjugation to the respective ligands for the target protein and E3 ligase.

The logical relationship in PROTAC development involving the linker is outlined in the diagram below.

Linker Role in PROTAC Design Logic cluster_components PROTAC Components cluster_assembly Assembly & Function Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound (Linker) Linker->PROTAC Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex Binds Target & E3 Ligase Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to Ubiquitination

Caption: Logical flow of a linker's role in PROTAC assembly and function.

References

A Technical Guide to High-Purity PEG2-Ethyl Acetate for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity PEG2-ethyl acetate, a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines key suppliers, quantitative specifications, detailed experimental protocols for its application, and analytical methods for quality control.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of specialized chemical suppliers. While obtaining detailed certificates of analysis for specific batches often requires direct inquiry, the following table summarizes publicly available information and typical specifications for researchers sourcing this critical reagent. The purity of these reagents is generally high, with suppliers often providing a minimum purity of 98% or greater.

SupplierProduct Name/Number (Example)PurityFormulationStorageCAS Number
Xcess Biosciences This compound≥98%Solid PowderDry, dark, -20°C for 1 year154773-33-8
BroadPharm Inquire for specific product codeCustom synthesis available, high purityInquireInquire154773-33-8
Sinopeg Inquire for specific product codeCustom synthesis available, high purityInquireInquire154773-33-8
JenKem Technology Inquire for specific product codeCustom synthesis available, high purityInquireInquire154773-33-8

Note: The information in this table is compiled from publicly available data and is subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and to request a certificate of analysis for your specific lot.

Experimental Protocols

This compound is a bifunctional linker, possessing a terminal hydroxyl group and an ethyl acetate moiety. The hydroxyl group can be further functionalized, for example, by conversion to an azide or an alkyne for use in click chemistry, or to a carboxylic acid or amine for amide bond formation. The ethyl acetate group can be hydrolyzed to a carboxylic acid, providing another reactive handle. These functionalities make it a versatile linker for conjugating a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.

Protocol 1: General Procedure for Amide Bond Formation using this compound

This protocol outlines the steps for coupling a molecule with a primary amine to the carboxylic acid derived from this compound.

Step 1: Hydrolysis of the Ethyl Acetate Group

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid derivative of the PEG2 linker.

Step 2: Amide Coupling with an Amine-Containing Molecule

  • Activation of Carboxylic Acid: Dissolve the PEG2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: To the activated acid solution, add the amine-containing molecule (e.g., an E3 ligase ligand, 1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.

Amide_Bond_Formation cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling PEG2-EtOAc This compound Hydrolysis LiOH, MeOH/H₂O PEG2-EtOAc->Hydrolysis PEG2-COOH PEG2-Carboxylic Acid Hydrolysis->PEG2-COOH Coupling HATU, DIPEA, DMF PEG2-COOH->Coupling Amine Amine-containing molecule Amine->Coupling Product Amide Conjugate Coupling->Product HPLC_Workflow Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV or ELSD Detection Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Result Purity Determination (%) Analyze->Result PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Environment POI_Ligand Target Protein (POI) Ligand Linker This compound (or derivative) POI Target Protein (POI) POI_Ligand->POI E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

An In-depth Technical Guide to "PEG2-ethyl acetate" and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "PEG2-ethyl acetate" is not a standardized chemical name and can refer to several distinct molecules depending on the context. This guide clarifies the identities of compounds commonly associated with this name, providing their correct CAS numbers, physicochemical properties, synthesis protocols, and relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in drug development, particularly those working with PROTACs and advanced drug formulations.

Disambiguation of "this compound"

The ambiguous term "this compound" has been associated with at least three different chemical structures, each with a unique CAS number and distinct applications.

  • CAS 154773-33-8: ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate This compound is a bifunctional molecule featuring a terminal hydroxyl group and an ethyl ester. It is commonly referred to as a PEG2-based PROTAC (Proteolysis Targeting Chimera) linker, where the hydroxyl group can be further functionalized for conjugation to a target protein ligand or an E3 ligase ligand.

  • CAS 2093-20-1: 2-(2-hydroxyethoxy)ethyl acetate Also known as Ethyl acetate-PEG1, this is another PEG-based PROTAC linker. It contains a single ethylene glycol unit and, similar to the above, possesses a terminal hydroxyl group for further chemical modification in the synthesis of PROTACs.

  • CAS 112-15-2: 2-(2-Ethoxyethoxy)ethyl acetate This molecule, also known as Diethylene glycol monoethyl ether acetate or ethyl diglycol acetate, is a common solvent and penetration enhancer used in various industrial and pharmaceutical applications. Unlike the previous two compounds, it lacks a free hydroxyl group for direct conjugation.

Physicochemical Properties

The quantitative data for the three identified compounds are summarized in the table below for easy comparison.

Propertyethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate2-(2-hydroxyethoxy)ethyl acetate2-(2-Ethoxyethoxy)ethyl acetate
CAS Number 154773-33-82093-20-1112-15-2
Synonyms This compoundEthyl acetate-PEG1, Diethylene glycol monoacetateDiethylene glycol monoethyl ether acetate, Ethyl diglycol acetate
Molecular Formula C8H16O5C6H12O4C8H16O4
Molecular Weight 192.21 g/mol 148.16 g/mol [1]176.21 g/mol
Appearance Solid powderColorless to light yellow liquid[2]Colorless liquid
Boiling Point 286.4 ± 20.0 °C (Predicted)~188.74 °C (rough estimate)[2]218-219 °C
Melting Point ---25 °C
Density 1.102 ± 0.06 g/cm³ (Predicted)~1.1208 g/cm³1.011 g/mL at 25 °C
Solubility Soluble in DMSO-Soluble in water
Refractive Index -1.4320 (estimate)[2]n20/D 1.421
pKa 14.35 ± 0.10 (Predicted)14.35 ± 0.10 (Predicted)[2]-

Experimental Protocols

Synthesis of PROTAC Linkers

The synthesis of the hydroxyl-containing PEG linkers typically involves a two-step process: a Williamson ether synthesis to construct the PEG backbone followed by esterification.

3.1.1. Synthesis of ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate (CAS 154773-33-8)

This synthesis involves the reaction of diethylene glycol with ethyl bromoacetate.

  • Materials: Diethylene glycol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), ethyl bromoacetate, diethyl ether, saturated aqueous ammonium chloride (NH4Cl), brine, anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • To a solution of diethylene glycol (2 equivalents) in anhydrous THF, add sodium hydride (1 equivalent) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1 equivalent) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

3.1.2. Synthesis of 2-(2-hydroxyethoxy)ethyl acetate (CAS 2093-20-1)

This synthesis can be achieved by the acetylation of the terminal hydroxyl group of diethylene glycol monoacetate. A more direct approach is the esterification of 2-(2-hydroxyethoxy)ethanol.

  • Materials: 2-(2-hydroxyethoxy)ethanol, acetic anhydride, pyridine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) in dichloromethane.

    • Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl (2x), followed by saturated aqueous NaHCO3 (2x), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the product.

Formulation of a Topical Gel with 2-(2-Ethoxyethoxy)ethyl acetate (CAS 112-15-2)

This protocol describes the preparation of a topical hydrogel using Diethylene glycol monoethyl ether acetate as a penetration enhancer.

  • Materials: Active Pharmaceutical Ingredient (API), 2-(2-Ethoxyethoxy)ethyl acetate, Carbomer 940, Triethanolamine, Propylene glycol, Methylparaben, Purified water.

  • Procedure:

    • Preparation of the Gel Base: Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed. Allow it to swell for 24 hours.

    • Preparation of the API Solution: Dissolve the API and methylparaben in a mixture of 2-(2-Ethoxyethoxy)ethyl acetate and propylene glycol.

    • Formation of the Gel: Slowly add the API solution to the gel base with continuous stirring.

    • Neutralization: Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.

    • Final Steps: Check the pH of the final formulation and adjust if necessary to a skin-compatible pH (typically 4.5-6.0).

Signaling Pathways and Workflows

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand and an E3 ligase ligand via a linker, such as the PEG-based linkers described herein.

PROTAC_Synthesis_Workflow cluster_Components PROTAC Components cluster_Synthesis Synthesis Steps cluster_Final Final Product and Purification Target_Ligand Target Protein Ligand (with reactive group) Coupling1 Step 1: Coupling (e.g., Amide bond formation) Target_Ligand->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Step 2: Coupling (e.g., Click Chemistry) E3_Ligase_Ligand->Coupling2 Linker This compound derivative (bifunctional linker) Linker->Coupling1 Intermediate Intermediate Conjugate (Ligand-Linker) Coupling1->Intermediate Intermediate->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Ubiquitin-Proteasome Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Ubiquitin_Proteasome_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Recycled TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->E3Ligase Recycled E3Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Catalyzes E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3Ligase Ub Transfer Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: The PROTAC-induced ubiquitin-proteasome pathway for targeted protein degradation.

References

An In-depth Technical Guide to the Role of PEG Derivatives in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "PEG2-ethyl acetate" reveal its primary identity as 2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2), a compound predominantly used as an industrial solvent in coatings, inks, and cleaning formulations.[1][2] There is a notable lack of scientific literature detailing its specific use as a functional biochemical reagent, linker, or active agent in signaling pathways. However, one supplier lists a "this compound" (CAS 154773-33-8) as a PEG-based PROTAC linker, though peer-reviewed applications are not provided.[3]

Given the ambiguity and the widespread, critical role of other functionalized Poly(ethylene glycol) (PEG) derivatives in biochemistry and drug development, this guide will focus on the well-established applications of these related molecules. The principles, protocols, and pathways described herein are representative of how PEG linkers are utilized and provide a foundational understanding for the evaluation of any new PEG-based molecule.

Introduction to PEG Derivatives in Biochemistry

Poly(ethylene glycol) (PEG) is a water-soluble, non-toxic, and biocompatible polymer approved by the U.S. FDA for use in a variety of pharmaceutical applications.[4] In modern drug development, PEG derivatives are chemically modified PEGs that carry reactive functional groups (e.g., NHS esters, maleimides, carboxyl groups) at their termini.[4] These functional groups allow PEG chains to be covalently attached to molecules like proteins, peptides, antibodies, or small-molecule drugs in a process known as PEGylation .

The primary goals of PEGylation are to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key advantages include:

  • Increased Drug Solubility : Attaching hydrophilic PEG chains can significantly enhance the aqueous solubility of hydrophobic drugs.

  • Extended Circulation Half-life : The increased hydrodynamic size of PEGylated molecules reduces their clearance rate by the kidneys.

  • Reduced Immunogenicity : The PEG chain can act as a shield, masking antigenic sites on a protein drug, thereby reducing immune recognition and allergic reactions.

  • Enhanced Stability : PEGylation protects therapeutic proteins from enzymatic degradation.

Core Applications of Functionalized PEG Linkers

Functionalized PEG derivatives are central to two major areas of drug development: protein modification (PEGylation) and as linkers in complex bioconjugates like Antibody-Drug Conjugates (ADCs).

Protein and Peptide PEGylation

PEGylation is a mature technology used to create "biobetters"—improved versions of existing protein therapeutics. By conjugating PEG chains to a protein, its stability and circulation time are enhanced, reducing the required dosing frequency.

Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor cells. The linker's nature is critical to the ADC's success. Hydrophilic PEG linkers are particularly advantageous because they can overcome the insolubility of many cytotoxic drugs and linkers, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation. This can enhance the therapeutic potency by 10 to 100-fold in vivo.

Quantitative Data Summary

The properties of a PEGylated conjugate are highly dependent on the specific protein, the length and structure (linear or branched) of the PEG chain, and the chemistry used for conjugation. Below is a table summarizing the impact of PEG linkers on ADC properties.

PropertyEffect of Hydrophobic LinkerEffect of Hydrophilic (PEG) LinkerReference(s)
Drug-to-Antibody Ratio (DAR) Typically limited to 3-4 due to aggregationHigher DAR achievable without aggregation
Solubility Low, can lead to conjugate aggregationHigh, improves formulation and stability
Pharmacokinetics (PK) Can lead to rapid clearance from circulationProlonged half-life (t1/2) and increased plasma concentration (AUC)
Potency Limited by low DARCan be disproportionately increased 10-100 fold in vivo
Immunogenicity Can be immunogenicLow immunogenicity

Key Experimental Protocols

General Protocol for Protein PEGylation via Amine Coupling

This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG derivative to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Target Protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.5.

  • mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG.

  • Quenching solution (e.g., 1 M Tris-HCl or glycine), pH 8.0.

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography).

Methodology:

  • Protein Preparation : Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Activation : Immediately before use, dissolve the mPEG-SVA in the reaction buffer.

  • Conjugation Reaction : Add the dissolved mPEG-SVA to the protein solution. The molar ratio of PEG to protein is a critical parameter and typically ranges from 2:1 to 50:1, requiring optimization for each specific protein.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction time is a key variable to control the degree of PEGylation.

  • Quenching : Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification : Remove unreacted PEG and quenching reagents, and separate the different PEGylated species (e.g., mono-PEGylated, di-PEGylated) from the unconjugated protein using a suitable chromatography method.

  • Analysis : Characterize the resulting PEG-protein conjugate using SDS-PAGE (to visualize the increase in molecular weight), HPLC, and mass spectrometry to confirm the degree and sites of PEGylation.

Visualization of Biochemical Workflows

Experimental Workflow for Protein PEGylation

The following diagram illustrates the key steps in a typical protein PEGylation experiment, from the initial reaction to the final analysis of the conjugate.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing Protein Target Protein (in Amine-Free Buffer) Reaction Conjugation Reaction (pH 7-8.5, 1-2h RT) Protein->Reaction PEG NHS-Activated PEG PEG->Reaction Quench Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify Purification (e.g., SEC, IEX) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze FinalProduct Characterized PEG-Protein Conjugate Analyze->FinalProduct

A generalized workflow for the synthesis and purification of a PEG-protein conjugate.
Logical Relationship in ADC Design

This diagram shows the conceptual relationship between the components of an Antibody-Drug Conjugate and how a PEG linker contributes to the overall therapeutic goal.

ADC_Concept cluster_components ADC Components cluster_properties Desired Properties Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker PEG Linker Antibody->Linker provides targeting Goal Targeted Tumor Cell Killing Antibody->Goal Drug Cytotoxic Drug (Payload) Linker->Drug carries Solubility High Solubility Linker->Solubility Stability Systemic Stability Linker->Stability PK Improved PK Linker->PK Drug->Goal

Conceptual diagram of an ADC, highlighting the role of the PEG linker.

References

An In-depth Technical Guide on the Safety and Handling of PEG2-ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for PEG2-ethyl acetate, a PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is chemically known as ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate.[1] It is important to distinguish this compound from ethyl acetate, as their properties and handling requirements differ.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 154773-33-8[1]
Molecular Formula C8H16O5[1]
Molecular Weight 192.21 g/mol [1]
Appearance Solid Powder[1]
Solubility Soluble in DMSO
Storage Condition Dry, dark, and at -20°C for up to 1 year

Hazard Identification and Classification

This compound is considered a hazardous substance. The primary hazards are detailed below.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: GHS classification information derived from multiple sources.

Potential Health Effects:

  • Inhalation: Inhalation of vapors or mists may cause drowsiness, dizziness, and respiratory irritation.

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to inflammation.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

3.1. Safe Handling:

  • Avoid all personal contact, including inhalation of vapors or mists.

  • Handle in a well-ventilated place, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.

  • Prevent the formation of aerosols.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

3.2. Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect containers from physical damage and check regularly for leaks.

  • Recommended storage temperature is between 15-25°C for general use, and -20°C for long-term stability.

Emergency Procedures

4.1. First-Aid Measures:

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

4.2. Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with inert material (e.g., sand, diatomite, acid binders) and place it in a suitable, closed container for disposal.

  • Do not allow the substance to enter drains or waterways.

4.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide. Long-term contact with air and light may form explosive peroxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. However, laboratory studies on analogous substances have shown potential for birth defects, fetotoxicity, and damage to male reproductive tissues.

Table 4: Acute Toxicity Data

RouteSpeciesValue
Oral (LD50)Rat11,000 mg/kg (for a similar compound)

Note: Specific toxicological data for this compound is limited. Data for similar compounds should be used for initial assessment.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The summarized data, such as LD50 values, are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. For instance, acute oral toxicity is often determined using OECD Guideline 420, 423, or 425. Skin and eye irritation are generally assessed using OECD Guidelines 404 and 405, respectively. Researchers requiring detailed methodologies should consult these specific guidelines.

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow start Task: Handling this compound check_ventilation Is adequate ventilation (fume hood) available? start->check_ventilation ppe_standard Required PPE: - Safety Goggles (ANSI Z87.1) - Lab Coat - Chemical-Resistant Gloves (Nitrile/Neoprene) check_ventilation->ppe_standard Yes no_ventilation STOP! Do not proceed without proper ventilation. check_ventilation->no_ventilation No check_splash Is there a significant risk of splashing? ppe_standard->check_splash add_faceshield Add Face Shield check_splash->add_faceshield Yes proceed Proceed with Handling check_splash->proceed No add_faceshield->proceed

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container for hazardous waste contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

Caption: Emergency Spill Response Workflow.

References

Factors Influencing the Hydrolysis Rate of PEG Esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolysis Rate of PEG2-Ethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a molecule of interest in drug delivery and bioconjugation due to its ester linkage, which can be cleaved under physiological conditions. Understanding the rate and mechanism of this hydrolysis is critical for designing controlled-release systems and predicting the in vivo stability of PEGylated compounds. While specific kinetic data for this compound is not extensively available in the public domain, this guide draws upon established principles and data from structurally similar polyethylene glycol (PEG) esters, such as PEG-diacrylates (PEGDA) and PEG-N-hydroxysuccinimide (NHS) esters, to provide a thorough understanding of the factors governing its stability.

The cleavage of the ester bond in this compound is primarily influenced by pH, temperature, and the presence of enzymes. These factors can be modulated to control the degradation rate of materials and the release of conjugated molecules.

Effect of pH

The hydrolysis of esters is subject to both acid and base catalysis. The stability of the ester linkage in PEG derivatives is significantly dependent on the pH of the surrounding environment.

Quantitative Data on pH-Dependent Hydrolysis of PEG Esters

The following tables summarize the hydrolysis rate data for representative PEG esters at various pH conditions. This data provides an insight into the expected behavior of this compound.

  • Table 1: Hydrolysis Kinetics of PEG-diacrylate (PEGDA) at 37°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
5.0~0.02~34.7
6.0~0.05~13.9
7.4~0.15~4.6
10.0Significantly faster (data not quantified)-
11.7Significantly faster (data not quantified)-

Data extrapolated from graphical representations of PEG 400-DA hydrolysis monitored by ¹H NMR spectroscopy. The hydrolysis is favored by acidic and, more significantly, by basic conditions.

  • Table 2: Hydrolysis Half-life of PEG-N-hydroxysuccinimide (NHS) Active Esters

pHHydrolysis Half-life
7.4> 120 minutes
9.0< 9 minutes

This data highlights the increased rate of hydrolysis of the active ester at a more alkaline pH.

Effect of Temperature

The rate of chemical reactions, including ester hydrolysis, generally increases with temperature. This relationship can often be described by the Arrhenius equation, which states that the rate constant is exponentially dependent on the inverse of the absolute temperature. As a general rule of thumb for many chemical reactions, an increase in temperature of 10°C can approximately double the reaction rate. This principle allows for accelerated degradation studies to be performed at elevated temperatures to predict long-term stability at physiological temperatures.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of esters can be significantly accelerated by enzymes, particularly esterases such as carboxylesterases. The rate of enzymatic hydrolysis is dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH, and typically follows Michaelis-Menten kinetics. The presence of the PEG moiety can sometimes sterically hinder the approach of the enzyme to the ester bond, thereby reducing the rate of enzymatic cleavage compared to a non-PEGylated equivalent.

Experimental Protocols for Measuring Hydrolysis Rate

Accurate determination of the hydrolysis rate of this compound requires robust analytical methodologies. The following are detailed protocols for commonly used techniques.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing the chemical changes during hydrolysis.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pH. A known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP) should be included for quantitative analysis.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals using a high-resolution NMR spectrometer.

  • Data Analysis: The hydrolysis of the ethyl acetate group can be monitored by observing the decrease in the intensity of the proton signals corresponding to the ethyl group (specifically the quartet of the methylene protons adjacent to the ester oxygen) and the concomitant increase in the signals corresponding to the liberated ethanol and the acetate (or acetic acid). The concentration of the remaining this compound at each time point can be calculated by integrating the respective signals relative to the internal standard.

  • Rate Constant Calculation: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, the data should fit a straight line, and the negative of the slope will be the apparent rate constant (k).

Quantification of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for separating and quantifying the components of a reaction mixture.

Methodology:

  • Sample Preparation: Incubate a solution of this compound in the buffer of interest at a constant temperature. At specified time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification or rapid freezing).

  • HPLC System:

    • Column: A reverse-phase column (e.g., C18) is typically suitable for separating the more hydrophobic this compound from the more polar hydrolysis products (PEG2 and acetic acid/acetate).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly used.

    • Detector: Since PEG and its derivatives often lack a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) is recommended for universal detection and quantification. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification of the components.

  • Analysis: Inject the quenched samples into the HPLC system. The concentration of this compound at each time point is determined by integrating the corresponding peak area and comparing it to a standard curve.

  • Rate Constant Calculation: Similar to the NMR method, plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant from the slope of the resulting linear fit.

Signaling Pathways and Reaction Mechanisms

The hydrolysis of the ester in this compound proceeds through well-established chemical pathways, which are catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Acid_Catalyzed_Hydrolysis Ester PEG-O-C(=O)-CH₃ ProtonatedEster PEG-O-C(=O⁺H)-CH₃ Ester->ProtonatedEster + H⁺ inv1 ProtonatedEster->inv1 + H₂O Tetrahedral1 PEG-O-C(OH)(O⁺H₂)-CH₃ Tetrahedral2 PEG-O-C(O⁺H₂)(OH)-CH₃ Tetrahedral1->Tetrahedral2 Proton transfer inv2 Tetrahedral2->inv2 - H₂O ProtonatedAcid PEG-O-H + H⁺O=C(OH)-CH₃ inv3 ProtonatedAcid->inv3 - H⁺ Products PEG-OH + CH₃COOH inv1->Tetrahedral1 inv2->ProtonatedAcid inv3->Products inv4

Caption: Acid-catalyzed hydrolysis of a PEG-ester.

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the PEG-alkoxide, which then deprotonates the resulting carboxylic acid.

Base_Catalyzed_Hydrolysis Ester PEG-O-C(=O)-CH₃ inv1 Ester->inv1 + OH⁻ Tetrahedral PEG-O-C(O⁻)(OH)-CH₃ Products1 PEG-O⁻ + HOOC-CH₃ Tetrahedral->Products1 Products2 PEG-OH + ⁻OOC-CH₃ Products1->Products2 Proton transfer inv1->Tetrahedral inv2 inv3

Caption: Base-catalyzed hydrolysis (saponification) of a PEG-ester.

Experimental Workflow for Hydrolysis Rate Determination

The general workflow for determining the hydrolysis rate of this compound involves sample incubation, time-point sampling, and analysis.

Experimental_Workflow Start Prepare this compound solution in buffer at defined pH and temperature Incubate Incubate solution under controlled conditions Start->Incubate Sample Withdraw aliquots at specific time intervals Incubate->Sample Quench Quench reaction (e.g., acidification or freezing) Sample->Quench Analyze Analyze samples by HPLC or NMR Quench->Analyze Data Determine concentration of This compound at each time point Analyze->Data Calculate Calculate hydrolysis rate constant Data->Calculate

The Strategic Utility of PEG2-Ethyl Acetate in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of sophisticated chemical synthesis, particularly within the pharmaceutical and biotechnology sectors, the strategic incorporation of hydrophilic linkers is paramount to optimizing the physicochemical and pharmacological properties of molecules. This technical guide delineates the role and application of PEG2-ethyl acetate, a discrete polyethylene glycol (PEG) derivative, as a versatile building block. While not a ubiquitously cataloged reagent, its constituent motifs—a diethylene glycol (PEG2) spacer and a reactive ethyl acetate group—offer a powerful combination for medicinal chemists and drug development professionals. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its application in modifying small molecules and constructing more complex architectures such as antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Introduction: The Need for Precision Linkers in Drug Development

The therapeutic efficacy of a drug molecule is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. Properties such as aqueous solubility, metabolic stability, and systemic circulation time are critical determinants of a drug's success. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains to molecules, has become a well-established strategy to enhance these properties.[1] Short, monodisperse PEG linkers, in particular, offer precise control over the final molecular architecture, avoiding the complexities of polydisperse polymers.[2]

This compound, chemically known as diethylene glycol monoethyl ether acetate, represents a fundamental building block in this class. Its structure comprises a short, flexible, and hydrophilic diethylene glycol unit, which can improve the solubility and pharmacokinetic properties of a parent molecule.[2][3] The ethyl ester functionality provides a versatile chemical handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid for subsequent amide bond formation, or transesterification reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.

PropertyValueReference(s)
Chemical Name 2-(2-Ethoxyethoxy)ethyl acetate
Synonyms Diethylene glycol monoethyl ether acetate
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Appearance Colorless liquid
Boiling Point 217-219 °C
Melting Point -25 °C
Density 1.011 g/mL at 25 °C
Refractive Index (n20/D) 1.421
Solubility Soluble in water and most organic solvents.

Synthesis of this compound: Experimental Protocols

The most common and direct method for synthesizing this compound is the Fischer esterification of diethylene glycol monoethyl ether with an acetylating agent. Below are two detailed protocols for its laboratory-scale preparation.

Protocol 1: Fischer Esterification using Acetic Acid and an Acid Catalyst

This protocol is a classic acid-catalyzed esterification that utilizes an excess of the alcohol component and a strong acid catalyst to drive the reaction towards the ester product.

Materials:

  • Diethylene glycol monoethyl ether (1.0 equivalent)

  • Glacial acetic acid (1.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

  • Toluene (as a solvent and for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add diethylene glycol monoethyl ether (1.0 eq) and toluene.

  • Add glacial acetic acid (1.2 eq) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Assemble the Dean-Stark apparatus and reflux condenser. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure diethylene glycol monoethyl ether acetate.

Protocol 2: Esterification using Acetic Anhydride and a Base Catalyst

This method employs a more reactive acetylating agent, acetic anhydride, and can be performed under milder conditions, often with a basic catalyst like pyridine or DMAP.

Materials:

  • Diethylene glycol monoethyl ether (1.0 equivalent)

  • Acetic anhydride (1.1 equivalents)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (as solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve diethylene glycol monoethyl ether (1.0 eq) in dichloromethane.

  • Add a catalytic amount of pyridine or DMAP.

  • Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine/DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and a representative application.

Synthesis_of_PEG2_Ethyl_Acetate Reactant1 Diethylene glycol monoethyl ether Product This compound Reactant1->Product + Reactant2 Acetic Acid Reactant2->Product Catalyst H₂SO₄ (cat.) Catalyst->Product

Caption: Synthesis of this compound via Fischer Esterification.

Application_of_PEG2_Ethyl_Acetate PEG2_ester This compound PEG2_acid PEG2-Carboxylic Acid PEG2_ester->PEG2_acid 1. Hydrolysis (e.g., LiOH) Activated_acid Activated PEG2-Acid (e.g., NHS ester) PEG2_acid->Activated_acid 2. Activation (e.g., EDC, NHS) Conjugate Drug-NH-CO-PEG2 Activated_acid->Conjugate 3. Amide Coupling Drug Drug-NH₂ Drug->Conjugate

Caption: Workflow for incorporating PEG2 into a drug molecule.

Applications in Chemical Synthesis and Drug Development

The utility of this compound as a building block stems from its bifunctional nature. The hydrophilic PEG tail can be strategically incorporated into hydrophobic molecules to enhance their aqueous solubility and modify their pharmacokinetic properties. The ester group serves as a versatile precursor to other functionalities.

Enhancing Solubility of Small Molecule Drugs

Many potent small molecule drug candidates suffer from poor water solubility, which hampers their formulation and bioavailability. By incorporating a short PEG linker, such as the one derived from this compound, the overall hydrophilicity of the molecule can be increased.[2] The this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to the drug molecule via an amide linkage, a common and stable bond in pharmaceuticals.

Linker Technology in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody. The linker plays a crucial role in the stability and efficacy of the ADC. Short PEG linkers are often incorporated to improve the solubility and stability of the ADC, and to modulate the steric hindrance around the cytotoxic payload. The PEG2 moiety can be a component of a more complex linker system, providing a hydrophilic spacer between the antibody and the drug.

Experimental Example: Hypothetical Incorporation into a Drug Scaffold

The following outlines a general procedure for the conjugation of the PEG2 moiety to an amine-containing drug molecule.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to yield the PEG2-carboxylic acid.

Step 2: Activation of the Carboxylic Acid

  • Dissolve the PEG2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction at room temperature until the activated NHS ester is formed.

Step 3: Amide Coupling with an Amine-Containing Drug

  • To a solution of the amine-containing drug in a suitable solvent, add the activated PEG2-NHS ester.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if necessary.

  • Stir the reaction until the conjugation is complete.

  • Purify the final PEGylated drug conjugate using chromatography (e.g., silica gel or reverse-phase HPLC).

Conclusion

This compound, or diethylene glycol monoethyl ether acetate, serves as a valuable, albeit specialized, building block in modern chemical synthesis. Its straightforward synthesis and the dual functionality of a hydrophilic PEG spacer and a versatile ester group make it an attractive tool for medicinal chemists and drug developers. The ability to precisely introduce a short, discrete PEG linker allows for the fine-tuning of molecular properties, leading to improved drug candidates with enhanced solubility, stability, and pharmacokinetic profiles. The experimental protocols and conceptual applications provided in this guide are intended to empower researchers to leverage the strategic benefits of this and similar PEGylated building blocks in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Utilizing PEG2-Ethyl Acetate as a Linker in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, particularly in the design of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These linkers offer a means to conjugate a targeting moiety (e.g., a small molecule ligand or an antibody) to a payload (e.g., a cytotoxic agent or an E3 ligase ligand), while favorably influencing the physicochemical properties of the resulting conjugate. The inclusion of a PEG chain can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1][2]

PEG2-ethyl acetate is a short, hydrophilic, and heterobifunctional linker. Its structure consists of two ethylene glycol units, providing a defined spatial separation between the conjugated molecules. One terminus of the linker is an ethyl acetate group, which can be hydrolyzed to a carboxylic acid, enabling subsequent conjugation to an amine-containing molecule through amide bond formation. The other end of the linker can be functionalized with a reactive group suitable for attachment to the second component of the bioconjugate. This application note provides detailed protocols for the use of this compound as a linker in the synthesis of bioconjugates, with a focus on PROTACs targeting the Androgen Receptor (AR).

Core Applications

The primary application of this compound is as a flexible and hydrophilic spacer in the construction of heterobifunctional molecules. Its most prominent use is in the synthesis of PROTACs, where it connects a ligand that binds to a target protein (the "warhead") to a ligand that recruits an E3 ubiquitin ligase.[3][4] This proximity-inducing mechanism leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

Quantitative Data Summary

The following table summarizes the degradation efficiency of various PROTACs targeting the Androgen Receptor (AR) that utilize short PEG linkers. The data is presented in terms of DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.

PROTAC CompoundTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC AR Degrader-8AR-FLCereblonPEG-based18>9022Rv1
PROTAC AR Degrader-8AR-V7CereblonPEG-based26>9022Rv1
AZ'3137ARCRBNPEG-based22>90LNCaP
ARD-2051ARCRBNPEG-based0.6>95LNCaP
(Rac)-GDC-2992ARUndisclosedPEG-based10>90VCaP

Experimental Protocols

This section provides a detailed, two-part protocol for the utilization of this compound as a linker in the synthesis of a PROTAC. The first part describes the hydrolysis of the ethyl acetate group to yield a carboxylic acid. The second part details the coupling of the resulting PEG2-carboxylic acid to an amine-containing molecule (e.g., an E3 ligase ligand or a warhead).

Protocol 1: Saponification of this compound to PEG2-Carboxylic Acid

This protocol describes the hydrolysis of the ethyl acetate moiety of the PEG2 linker to generate a terminal carboxylic acid, which is essential for subsequent conjugation reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H2O (e.g., a 3:1:1 ratio).

  • Saponification: Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Acidification: Upon completion, carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~3-4).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the PEG2-carboxylic acid.

  • Characterization: The structure of the product can be confirmed by NMR and Mass Spectrometry.

Protocol 2: EDC/NHS Coupling of PEG2-Carboxylic Acid to an Amine-Containing Molecule

This protocol outlines the procedure for forming a stable amide bond between the PEG2-carboxylic acid and a primary amine on a target molecule (e.g., a warhead or E3 ligase ligand) using EDC and NHS chemistry.

Materials:

  • PEG2-carboxylic acid (from Protocol 1)

  • Amine-containing molecule (e.g., warhead-NH2 or E3 ligase ligand-NH2) (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • N-Hydroxysuccinimide (NHS) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the PEG2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Amide Bond Formation:

    • To the solution containing the activated PEG2 linker, add the amine-containing molecule (1.0-1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and HPLC.

Visualizations

Signaling Pathway: Androgen Receptor Degradation by a PROTAC

The following diagram illustrates the mechanism of action of an Androgen Receptor (AR)-targeting PROTAC, which utilizes a PEG2 linker. The PROTAC facilitates the recruitment of an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts the downstream signaling cascade that promotes tumor cell proliferation.

Androgen Receptor signaling and PROTAC intervention.
Logical Workflow: Utilizing this compound as a Linker

This diagram outlines the decision-making process and synthetic strategy for incorporating a this compound linker into a bioconjugate.

PEG2_Linker_Workflow start Start: Need for a short, hydrophilic linker select_linker Select Linker: This compound start->select_linker hydrolysis Step 1: Hydrolysis (Saponification) select_linker->hydrolysis activated_linker Intermediate: PEG2-Carboxylic Acid hydrolysis->activated_linker coupling Step 2: Amide Coupling (EDC/NHS Chemistry) activated_linker->coupling final_conjugate Final Product: Bioconjugate with PEG2 Linker coupling->final_conjugate purify_char Purification & Characterization final_conjugate->purify_char

Logical workflow for using this compound.
Experimental Workflow: PROTAC Synthesis

This diagram details the experimental steps for synthesizing a PROTAC using the this compound linker, from starting materials to the final purified product.

PROTAC_Synthesis_Workflow cluster_prep Linker Preparation cluster_coupling PROTAC Assembly cluster_final Final Steps peg_ester This compound saponification Saponification (LiOH or NaOH) peg_ester->saponification peg_acid PEG2-Carboxylic Acid saponification->peg_acid activation Activation (EDC/NHS) peg_acid->activation warhead Warhead-NH2 coupling1 Amide Coupling 1 warhead->coupling1 e3_ligand E3 Ligand-NH2 coupling2 Amide Coupling 2 e3_ligand->coupling2 activation->coupling1 intermediate Warhead-PEG2-Acid coupling1->intermediate activation2 Activation (EDC/NHS) intermediate->activation2 activation2->coupling2 crude_protac Crude PROTAC coupling2->crude_protac purification Purification (HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac

Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for PEG2-ethyl acetate in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of PEG2-ethyl acetate as a linker in bioconjugation, with a primary focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data for linker selection, and visualizations of key biological processes and experimental workflows.

Introduction to this compound in Bioconjugation

Polyethylene glycol (PEG) linkers are widely incorporated in the design of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] Their hydrophilicity enhances the solubility and cell permeability of the resulting molecules, which are often large and hydrophobic.[3][4] this compound is a short, discrete PEG linker containing two ethylene glycol units. It features two distinct functional ends: a terminal hydroxyl group and an ethyl acetate group, which serves as a protected carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the construction of heterobifunctional molecules like PROTACs.[5]

In PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

Physicochemical and Performance Data

The selection of a linker is a critical step in the design of a PROTAC. The length of the PEG chain directly influences the physicochemical properties and the biological activity of the final conjugate. The following tables provide quantitative data on the impact of PEG linker length on PROTAC performance, which can guide the rational selection of a linker like this compound.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTAC Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
Alkyl Chain (No PEG)780.95.2155.4
PEG2 868.0 4.5 174.0
PEG4956.13.8192.6
PEG61044.23.1211.2

cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The use of this compound in bioconjugation requires a multi-step process involving the deprotection of the ethyl acetate group to reveal a carboxylic acid, activation of this carboxylic acid, and activation of the terminal hydroxyl group for subsequent conjugation reactions.

Protocol for Hydrolysis of the Ethyl Acetate Group

This protocol describes the conversion of the ethyl acetate group to a carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water.

  • Add a solution of LiOH or NaOH (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is acidic (pH ~3-4).

  • Extract the aqueous layer with DCM or ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylic acid-terminated PEG2 linker (HO-PEG2-COOH).

Protocol for Activation of the Terminal Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group, for example, by converting it into a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Materials:

  • HO-PEG2-COOH

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the dried HO-PEG2-COOH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath to 0°C.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 molar excess) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated PEG2-carboxylic acid (TsO-PEG2-COOH).

Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid end of the PEG2 linker to a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand).

Materials:

  • TsO-PEG2-COOH

  • Amine-containing molecule (Molecule A-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • HBTU, HATU, or EDC/NHS as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve TsO-PEG2-COOH in anhydrous DMF or DCM under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 eq.) and DIPEA (2-3 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine-containing molecule (Molecule A-NH2, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the conjugated product (TsO-PEG2-CO-Molecule A).

Protocol for Conjugation to a Thiol or Amine-Containing Biomolecule

This protocol describes the final step of conjugating the tosylated end of the PEG linker to a biomolecule (e.g., a target protein ligand with a free thiol or amine group).

Materials:

  • TsO-PEG2-CO-Molecule A

  • Biomolecule with a free nucleophile (e.g., Thiol or Amine) (Biomolecule B-XH, where X is S or NH)

  • Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)

  • Organic co-solvent (e.g., DMSO or DMF) if necessary to dissolve the PEGylated molecule.

Procedure:

  • Dissolve the biomolecule (Biomolecule B-XH) in the appropriate aqueous buffer.

  • Dissolve TsO-PEG2-CO-Molecule A in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Add the solution of the PEGylated molecule dropwise to the biomolecule solution with gentle stirring.

  • Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

  • Monitor the reaction by a suitable analytical technique (e.g., HPLC, SDS-PAGE for proteins).

  • Upon completion, purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and byproducts.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in PROTACs.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC Warhead Linker (PEG2) E3 Ligand PROTAC:warhead->POI Binds PROTAC:e3_ligand->E3_Ligase Recruits Ub Ubiquitin Ub->POI Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades Ternary_Complex->Ub Ubiquitination Experimental_Workflow start Start: this compound hydrolysis Step 1: Hydrolysis of Ethyl Acetate (e.g., LiOH or NaOH) start->hydrolysis acid_product Product: HO-PEG2-COOH hydrolysis->acid_product activation_oh Step 2: Activation of Hydroxyl Group (e.g., Tosylation) acid_product->activation_oh activated_linker Product: TsO-PEG2-COOH activation_oh->activated_linker amide_formation Step 3: Amide Bond Formation (with Molecule A-NH2) activated_linker->amide_formation intermediate_conjugate Product: TsO-PEG2-CO-Molecule A amide_formation->intermediate_conjugate final_conjugation Step 4: Final Bioconjugation (with Biomolecule B-XH) intermediate_conjugate->final_conjugation final_product Final Product: Bioconjugate B-X-PEG2-CO-Molecule A final_conjugation->final_product purification Purification and Characterization (HPLC, SEC, MS, etc.) final_product->purification Ternary_Complex_Formation cluster_poi Target Protein of Interest (POI) cluster_e3 E3 Ubiquitin Ligase cluster_protac PROTAC poi_node POI protac_node Warhead-Linker(PEG2)-E3 Ligand poi_node->protac_node Binding of Warhead ternary_complex Productive Ternary Complex poi_node->ternary_complex e3_node E3 e3_node->protac_node Binding of E3 Ligand e3_node->ternary_complex protac_node->ternary_complex

References

Application Notes & Protocols: DSPE-PEG2000 in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query for "PEG2-ethyl acetate" did not yield a standard excipient used in drug delivery. It is likely a misnomer. These notes focus on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) , a widely used and extensively documented PEGylated lipid that is critical to numerous advanced drug delivery platforms, including FDA-approved nanomedicines.

Introduction to DSPE-PEG2000

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a foundational strategy in nanomedicine to improve the therapeutic efficacy of drugs and biologics.[1] By attaching PEG chains to the surface of nanocarriers like liposomes or nanoparticles, their systemic circulation time can be dramatically extended.[1][2] This is achieved by creating a hydrophilic, protective layer that shields the nanoparticle from opsonization (tagging for destruction) and clearance by the mononuclear phagocyte system (MPS), a phenomenon often called the "stealth effect".[1][3]

DSPE-PEG2000 is an amphiphilic block copolymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic PEG chain with a molecular weight of 2000 Daltons. This structure allows it to be readily incorporated into the lipid bilayer of various nanoparticles, where the DSPE anchor secures it within the nanoparticle's hydrophobic region, and the flexible PEG chain extends into the aqueous environment. This dual nature makes DSPE-PEG2000 a versatile and indispensable component in modern drug delivery.

Applications in Drug Delivery Systems

DSPE-PEG2000 is a key functional excipient used in a wide array of nanocarrier platforms due to its ability to enhance stability, prolong circulation, and enable targeted delivery.

  • Liposomes: DSPE-PEG2000 is famously used to create "stealth" liposomes. These vesicles can carry both hydrophilic and hydrophobic drugs and, thanks to the PEG shield, evade rapid clearance by the immune system, leading to longer circulation half-lives and increased accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. For instance, a liposomal formulation of doxorubicin with DSPE-PEG2000 was shown to increase tumor uptake by extending circulation time.

  • Lipid Nanoparticles (LNPs): LNPs are the leading platform for delivering nucleic acid therapeutics, such as mRNA and siRNA. DSPE-PEG2000 is a critical component in LNP formulations, where it controls particle size during formation, prevents aggregation, and provides the essential "stealth" properties needed for systemic delivery. The remarkable success of mRNA-based COVID-19 vaccines has highlighted the critical role of PEGylated lipids like DSPE-PEG2000 in this technology.

  • Polymeric Micelles and Nanoparticles: The amphiphilic nature of DSPE-PEG2000 allows it to self-assemble into micelles in an aqueous solution. These micelles possess a hydrophobic core that can effectively solubilize poorly water-soluble drugs, improving their bioavailability. For example, DSPE-PEG2000 micelles increased the aqueous solubility of the anticancer drug ridaforolimus by approximately 40-fold.

  • Targeted Drug Delivery: The terminal end of the PEG chain in DSPE-PEG2000 can be chemically modified with targeting ligands such as antibodies, peptides, or small molecules. This functionalization allows the nanocarrier to specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells), thereby increasing drug concentration at the target site and reducing off-target side effects.

Data Presentation: Physicochemical & Pharmacokinetic Properties

The inclusion of DSPE-PEG2000 significantly impacts the characteristics of drug delivery systems. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Characterization of DSPE-PEG2000 Formulations

Formulation Type Drug DSPE-PEG2000 Ratio Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (EE%) Reference(s)
Micelles Ridaforolimus 10% (w/w) drug load 33 ± 15 Not Reported 77.5 ± 1.7
Micelles Irinotecan (CPT-11) Not Specified 15.1 ± 0.8 -4.6 ± 1.3 90.0 ± 1.0
Hybrid Micelles Asulacrine (ASL) 1:1 with TPGS (w/w) ~18.5 Not Reported ~94.1
Liposomes Curcumin (CUR) FA-modified Not Specified -22.39 87.6
Liposomes Quercetin & TMZ Not Specified Not Reported Not Reported Not Reported
Nanoparticles DSPE-PEG2000/Soluplus 1:1 (w/w) 116.6 -13.7 Not Applicable

| Peptide-Liposomes | NLG919 | Not Specified | 140.8 ± 1.86 | Negative | Not Reported | |

Table 2: Impact of DSPE-PEG2000 on Pharmacokinetics

Formulation Drug Animal Model Key Finding Result Reference(s)
Micellar Formulation Ridaforolimus Rat Increased Half-Life 1.7-fold increase vs. control
Micellar Formulation Ridaforolimus Rat Decreased Clearance 58% decrease vs. control
Hybrid Micelles Asulacrine (ASL) Rat Increased Half-Life 1.37-fold increase vs. free drug
Hybrid Micelles Asulacrine (ASL) Rat Increased AUC 3.49-fold increase vs. free drug

| Polymeric Liposomes | Quercetin & TMZ | Rat | Brain Accumulation | Significant accumulation in the brain | |

Experimental Protocols

Protocol: Formulation of DSPE-PEG2000 Liposomes via Thin-Film Hydration

This protocol describes a common laboratory method for preparing liposomes incorporating DSPE-PEG2000.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol (or other suitable organic solvent system)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture within a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG2000). If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60°C) to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer (e.g., PBS) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Hydrate the lipid film by agitating the flask above the lipid transition temperature for 1-2 hours. This process forms large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension using a bath or probe sonicator. This step helps to form smaller vesicles but may result in a broad size distribution.

  • Size Reduction (Extrusion): For a more uniform size distribution, the liposome suspension should be extruded. Load the suspension into a lipid extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This step should also be performed above the lipid transition temperature.

  • Purification: Remove the unencapsulated drug from the final liposome preparation using methods like dialysis or size exclusion chromatography.

  • Characterization: Analyze the final product for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol: Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI), while electrophoretic light scattering is used to determine the zeta potential.

Materials:

  • Liposome/nanoparticle sample

  • DLS Instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for sizing)

  • Disposable folded capillary cells (for zeta potential)

  • High-purity water or appropriate buffer for dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in filtered (0.22 µm) high-purity water or buffer to an appropriate concentration. The optimal concentration depends on the instrument and sample but should be sufficient to get a stable signal without causing multiple scattering effects.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize. Select the appropriate measurement parameters (e.g., material refractive index, dispersant viscosity, temperature).

  • Size Measurement: a. Pipette the diluted sample into a clean, dust-free sizing cuvette. b. Place the cuvette in the instrument's measurement chamber. c. Allow the sample to equilibrate to the set temperature (e.g., 25°C) for 1-2 minutes. d. Perform the measurement. The instrument will report the average particle diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement: a. Pipette the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped near the electrodes. b. Place the cell into the instrument. c. Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential. This value indicates the surface charge and provides insight into the colloidal stability of the formulation.

Protocol: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the nanoparticles relative to the total amount of drug used.

Materials:

  • Drug-loaded nanoparticle suspension

  • Method to separate free drug from nanoparticles (e.g., ultracentrifugation, size exclusion chromatography columns, or dialysis membrane).

  • Method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry).

  • Lysis buffer or solvent (e.g., Triton X-100, methanol) to break open the nanoparticles.

Procedure (using Ultracentrifugation):

  • Separation of Free Drug: a. Take a known volume of the drug-loaded nanoparticle suspension. b. Place it in an ultracentrifuge tube. c. Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the nanoparticles. d. Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Free Drug: a. Measure the concentration of the drug in the supernatant using a pre-validated analytical method (e.g., HPLC). This gives you the amount of Free Drug.

  • Quantification of Total Drug: a. Take another identical volume of the original, uncentrifuged nanoparticle suspension. b. Add a lysis agent (e.g., methanol or a detergent) to disrupt the nanoparticles and release the encapsulated drug. c. Measure the drug concentration in this lysed sample. This gives you the Total Drug amount.

  • Calculation of EE%: a. Use the following formula to calculate the encapsulation efficiency: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

G Figure 1: General Workflow for PEGylated Nanoparticle Development cluster_0 Formulation & Synthesis cluster_1 Purification & Characterization cluster_2 Preclinical Evaluation A 1. Component Selection (Lipids, DSPE-PEG2000, Drug) B 2. Method Selection (e.g., Thin-Film Hydration) A->B C 3. Nanoparticle Assembly B->C D 4. Removal of Free Drug (Dialysis / SEC) C->D E 5. Physicochemical Analysis (Size, Zeta, EE%) D->E F 6. In Vitro Studies (Cellular Uptake, Cytotoxicity) E->F G 7. In Vivo Studies (Pharmacokinetics, Efficacy) F->G

Figure 1: General Workflow for PEGylated Nanoparticle Development

G Figure 2: The 'Stealth Effect' Mechanism of DSPE-PEG2000 cluster_0 Uncoated Nanoparticle cluster_1 DSPE-PEG2000 Coated Nanoparticle NP_uncoated Nanoparticle Opsonin Opsonin (Protein) NP_uncoated->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Rapid Clearance Rapid Clearance Macrophage->Rapid Clearance NP_coated Nanoparticle PEG Shield DSPE-PEG2000 Layer NP_coated->PEG Shield Steric Hindrance Opsonin2 Opsonin (Protein) PEG Shield->Opsonin2 Inhibited Prolonged\nCirculation Prolonged Circulation PEG Shield->Prolonged\nCirculation

Figure 2: The 'Stealth Effect' Mechanism of DSPE-PEG2000

G Figure 3: Influence of DSPE-PEG2000 on Delivery Outcomes A DSPE-PEG2000 Incorporation B Forms Protective Hydrophilic Shield A->B C Controls Particle Size & Prevents Aggregation A->C D Provides Terminal Group for Ligand Conjugation A->D E Reduced Opsonization & Immune System Evasion B->E F Improved Colloidal Stability C->F G Active Targeting Capability D->G H Prolonged Systemic Circulation Time E->H I Enhanced Drug Bioavailability F->I J Site-Specific Drug Accumulation G->J H->I J->I

Figure 3: Influence of DSPE-PEG2000 on Delivery Outcomes

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Carboxy-PEG2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Poly(ethylene glycol) (PEG) is a widely used polymer for surface functionalization due to its ability to improve nanoparticle stability, biocompatibility, and circulation time in vivo.[1][2] Short-chain PEG derivatives, such as those based on diethylene glycol (PEG2), offer a precise way to introduce a hydrophilic and biocompatible layer onto the nanoparticle surface.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a carboxyl-terminated diethylene glycol derivative, specifically 2-(2-ethoxyethoxy)acetic acid. While the term "PEG2-ethyl acetate" is not a standard chemical name for a reagent used in this context, it is plausible that it refers to a short PEG derivative with a reactive carboxyl group, with "ethyl" referring to the ether linkage and "acetate" referring to the carboxylic acid moiety. Ethyl acetate is also a common solvent in nanoparticle preparation.[3] These protocols will cover the modification of both metallic (gold) and polymeric nanoparticles.

Principle of Surface Functionalization

The covalent attachment of carboxy-terminated PEG derivatives to nanoparticle surfaces typically involves the formation of a stable amide or ester bond. This is often achieved through the activation of the carboxylic acid group using carbodiimide chemistry, followed by reaction with amine groups present on the nanoparticle surface. Alternatively, for nanoparticles like gold, a thiol-terminated PEG derivative can be used for direct chemisorption onto the gold surface.

I. Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent conjugation of a carboxy-terminated PEG2 derivative to nanoparticles that have been pre-functionalized with primary amine groups. This is a common strategy for various nanoparticle types, including silica, iron oxide, and polymeric nanoparticles.

Experimental Protocol

  • Activation of Carboxy-PEG2 Derivative:

    • Dissolve the carboxy-PEG2 derivative (e.g., 2-(2-ethoxyethoxy)acetic acid), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The molar ratio of Carboxy-PEG2:EDC:NHS should be approximately 1:1.2:1.2.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG ester. The reaction is most efficient at a pH of 4.5-7.2.[4]

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in a buffered solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the activated carboxy-PEG2 solution to the nanoparticle dispersion. The reaction of the NHS-activated ester with primary amines is most efficient at pH 7-8.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of PEGylated Nanoparticles:

    • Separate the PEGylated nanoparticles from the reaction mixture by centrifugation or magnetic separation (for magnetic nanoparticles).

    • Wash the nanoparticles several times with the reaction buffer and then with deionized water to remove unreacted PEG derivative and coupling agents.

    • Resuspend the purified PEGylated nanoparticles in a suitable storage buffer.

Workflow for Covalent PEGylation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxy-PEG2 Carboxy-PEG2 EDC_NHS EDC, NHS Carboxy-PEG2->EDC_NHS DMF/DCM Activated_PEG NHS-activated PEG EDC_NHS->Activated_PEG Amine_NP Amine-functionalized Nanoparticle Activated_PEG->Amine_NP PBS buffer, pH 7.4 PEGylated_NP PEGylated Nanoparticle Amine_NP->PEGylated_NP Washing Centrifugation/ Magnetic Separation & Washing PEGylated_NP->Washing Final_Product Purified PEGylated Nanoparticles Washing->Final_Product G Drug_in_Water Aqueous Drug Solution Primary_Emulsion Primary Emulsion (w/o) Drug_in_Water->Primary_Emulsion PLGA_PEG_in_EA PLGA-PEG in Ethyl Acetate PLGA_PEG_in_EA->Primary_Emulsion Double_Emulsion Double Emulsion (w/o/w) Primary_Emulsion->Double_Emulsion Surfactant_Solution Aqueous Surfactant Solution (PVA) Surfactant_Solution->Double_Emulsion Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Nanoparticles PLGA-PEG Nanoparticles Solvent_Evaporation->Nanoparticles Purification Centrifugation & Washing Nanoparticles->Purification Final_Product Lyophilized Nanoparticles Purification->Final_Product G Unmodified_NP Unmodified Nanoparticle Protein_Adsorption Protein Adsorption (Opsonization) Unmodified_NP->Protein_Adsorption High PEGylated_NP PEGylated Nanoparticle PEGylated_NP->Protein_Adsorption Reduced RES_Uptake Reticuloendothelial System (RES) Uptake Protein_Adsorption->RES_Uptake Increased Protein_Adsorption->RES_Uptake Circulation_Time Systemic Circulation Time RES_Uptake->Circulation_Time Decreased RES_Uptake->Circulation_Time Target_Accumulation Tumor/Target Site Accumulation (EPR Effect) Circulation_Time->Target_Accumulation Reduced Circulation_Time->Target_Accumulation

References

Application Notes and Protocols for Coupling PEG2-Ethyl Acetate to Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process involves the covalent attachment of PEG chains to a molecule of interest, such as a protein, peptide, or small molecule drug. While various activated PEG reagents are commercially available for direct conjugation to amines, researchers may encounter situations where the available PEG starting material possesses a less reactive functional group, such as an ethyl ester (e.g., PEG2-ethyl acetate).

Directly coupling an amine to an unactivated ethyl ester is challenging under mild, biocompatible conditions, often requiring high temperatures or specialized catalysts that can be detrimental to sensitive biomolecules. Therefore, a more robust and reliable two-step approach is recommended. This application note provides a detailed protocol for the successful conjugation of this compound to primary amines via a two-step process: (1) hydrolysis of the ethyl ester to a carboxylic acid, and (2) subsequent coupling of the PEG-acid to the amine using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Recommended Two-Step Coupling Strategy

The recommended strategy involves the initial conversion of the chemically stable ethyl ester to a more reactive carboxylic acid, which can then be efficiently coupled to an amine-containing molecule.

Two_Step_Coupling cluster_0 Step 1: Hydrolysis cluster_1 Step 2: EDC/NHS Coupling PEG_Ester This compound Hydrolysis Basic Hydrolysis (e.g., NaOH) PEG_Ester->Hydrolysis 1 PEG_Acid PEG2-Carboxylic Acid Hydrolysis->PEG_Acid 2 Amine Amine-containing molecule Activated_PEG PEG2-NHS Ester (intermediate) Amine->Activated_PEG 5 EDC_NHS EDC / NHS Activation EDC_NHS->Activated_PEG 4 Conjugate PEG-Amide Conjugate Activated_PEG->Conjugate 6 PEG_Acid_c->EDC_NHS 3

Figure 1: Experimental workflow for the two-step coupling of this compound to amines.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to PEG2-Carboxylic Acid

This protocol describes the saponification (basic hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 1 M aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • pH indicator strips or pH meter

Procedure:

  • Dissolution: Dissolve the this compound in a mixture of methanol and 1 M aqueous NaOH solution. A typical ratio is 1:1 (v/v) of methanol to the aqueous base.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ester.

  • Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by adding 1 M HCl.[1] Verify the pH with an indicator strip or a pH meter.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the PEG2-carboxylic acid. The product can be further purified by precipitation or chromatography if necessary.

Reaction Conditions Summary (Hydrolysis):

ParameterConditionNotes
Base Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)An excess of the base is typically used.
Solvent Methanol/Water or Ethanol/WaterAlcoholic solvents help to solubilize the ester.
Temperature Room temperature to refluxRoom temperature is often sufficient, but heating can accelerate the reaction.[2]
Reaction Time 4 - 18 hoursMonitor by TLC or LC-MS for completion.[1][2]
Work-up Acidification (pH 2-3) followed by organic extractionEssential to protonate the carboxylate salt to the carboxylic acid.[2]
Protocol 2: EDC/NHS Coupling of PEG2-Carboxylic Acid to Amines

This protocol details the coupling of the newly synthesized PEG2-carboxylic acid to a primary amine-containing molecule.

Materials:

  • PEG2-carboxylic acid (from Protocol 1)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

  • Quenching Buffer: (e.g., Tris buffer, glycine, or hydroxylamine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of EDC and NHS in a suitable anhydrous solvent (like DMF or DMSO) or directly in the activation buffer if for immediate use. Do not prepare stock solutions of NHS esters for storage as they are moisture-sensitive and will hydrolyze.

  • Activation of PEG-Acid:

    • Dissolve the PEG2-carboxylic acid in the Activation Buffer (MES, pH 4.7-6.0).

    • Add a molar excess of EDC and NHS to the PEG-acid solution. A common molar ratio is 1:1.5:1.2 (PEG-acid:EDC:NHS).

    • Incubate the reaction for 15-60 minutes at room temperature to form the amine-reactive PEG-NHS ester intermediate. The activation reaction with EDC and NHS is most efficient at a pH between 4.5 and 7.2.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.2-8.0).

    • Add the activated PEG-NHS ester solution to the amine solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quenching: Quench the reaction by adding a quenching buffer to consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEG-conjugate from excess reagents and by-products using desalting columns, dialysis, or other appropriate chromatographic techniques.

Reaction Conditions Summary (EDC/NHS Coupling):

ParameterConditionNotes
Coupling Reagents EDC and NHS (or Sulfo-NHS)HATU or DCC can also be used as coupling reagents.
Activation Buffer 0.1 M MES, pH 4.7-6.0This pH range is optimal for the activation step.
Coupling Buffer PBS, pH 7.2-8.0A slightly basic pH is ideal for the reaction with primary amines. Avoid buffers containing primary amines like Tris or glycine in the coupling step.
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize side reactions with sensitive biomolecules.
Reaction Time Activation: 15-60 min; Coupling: 2-24 hoursReaction times may need to be optimized depending on the specific substrates.
Molar Ratios PEG-acid:EDC:NHS:AmineTypically, a molar excess of the PEG-reagent is used. Ratios should be optimized for each specific application.

Discussion on Direct Amidation

Direct amidation of an unactivated ester, such as this compound, with an amine is generally a sluggish reaction that requires forcing conditions. While some catalytic methods exist for direct amidation of esters, they often involve conditions that are not suitable for biological molecules:

  • High Temperatures: Many protocols require heating to temperatures of 80°C or higher, which can denature proteins and other sensitive molecules.

  • Specialized Catalysts: Transition metal catalysts (e.g., ruthenium, iron) or strong bases may be required, which can be difficult to remove and may be incompatible with the target molecule.

Given these limitations, the two-step hydrolysis and EDC/NHS coupling method presented here is the most reliable and widely applicable approach for conjugating this compound to amines in a research and drug development setting.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing PEGylated Linkers and Green Chemistry Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The efficiency and success of SPPS are highly dependent on the choice of solid support, linker, and solvent system. This document provides detailed application notes and protocols for the use of a hypothetical diethylene glycol (PEG2)-based linker in conjunction with ethyl acetate (EtOAc)-based solvent systems, reflecting a move towards greener and more sustainable peptide synthesis methodologies.

Polyethylene glycol (PEG) linkers and PEGylated resins offer significant advantages in SPPS. The hydrophilic nature of the PEG chains enhances the solvation of the growing peptide, which can reduce aggregation and improve reaction kinetics, particularly for difficult or hydrophobic sequences.[1] PEG linkers can also be used to improve the aqueous solubility of the final peptide product.[2]

The use of ethyl acetate as a solvent in SPPS is part of a broader trend to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally friendly alternatives.[3][4] Ethyl acetate, often in combination with other green solvents like 2-methyltetrahydrofuran (2-MeTHF), has been shown to be effective for washing, deprotection, and coupling steps in SPPS.[3]

These notes provide a framework for employing a PEG-based linker within a green chemistry context for SPPS.

Hypothetical "PEG2-Ethyl Acetate" Linker

For the purpose of these application notes, we will consider a hypothetical "this compound" linker. This linker is conceptualized as a diethylene glycol (PEG2) spacer attached to a solid support, with the initial C-terminal amino acid attached via an ester bond that can be cleaved under acidic conditions. The "ethyl acetate" designation in this context is interpreted as indicative of its compatibility with ethyl acetate-based solvent systems during the synthesis, rather than a chemical component of the linker itself.

Data Presentation

The following tables summarize quantitative data from studies evaluating the performance of PEGylated resins and greener solvent systems in SPPS.

Table 1: Comparison of Crude Peptide Purity in Different Solvent Systems

Peptide SequenceResin TypeSolvent SystemCrude Purity (%)Reference
Aib-enkephalinChemMatrix (PEG-PS)2-MeTHF/EtOAc95
Aib-enkephalinPolystyreneDMF97
TripeptideMerrifield1:9 PC/EtOAc95.2N/A
TripeptideMerrifieldEtOAc96.9N/A

Table 2: Resin Swelling in Various Solvents

Resin TypeSolventSwelling (mL/g)Reference
ChemMatrix (PEG-PS)Propylene Carbonate6.0
ChemMatrix (PEG-PS)DMF7.6-7.8
Merrifield (Polystyrene)Ethyl Acetate3.8N/A
Merrifield (Polystyrene)1:9 PC/EtOAc4.56N/A

Experimental Protocols

The following are detailed protocols for SPPS using a PEGylated resin and an ethyl acetate-based solvent system.

Resin Swelling

Objective: To properly swell the PEGylated resin to ensure optimal reaction conditions.

Materials:

  • PEGylated Resin (e.g., ChemMatrix or TentaGel)

  • Ethyl Acetate (EtOAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Solid-phase synthesis vessel

Protocol:

  • Place the desired amount of PEGylated resin into the synthesis vessel.

  • Add a solution of 1:1 2-MeTHF/EtOAc to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the solvent from the vessel.

Fmoc Deprotection

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in 1:1 2-MeTHF/EtOAc

  • 2-MeTHF

  • EtOAc

Protocol:

  • Wash the resin with 2-MeTHF (3 x 10 mL/g).

  • Add the 20% piperidine solution to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with 2-MeTHF (3 x 10 mL/g) followed by EtOAc (3 x 10 mL/g) to remove residual piperidine.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (3 equivalents)

  • 2-MeTHF

Protocol:

  • In a separate vial, dissolve the Fmoc-amino acid, DIC, and OxymaPure in 2-MeTHF.

  • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with 2-MeTHF (3 x 10 mL/g) and EtOAc (3 x 10 mL/g).

Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Wash the final peptide-resin with 2-MeTHF and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Response Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activation Enzyme Enzyme G_Protein->Enzyme Activation Second_Messenger Second_Messenger Enzyme->Second_Messenger Production Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Peptide Peptide Peptide->Receptor Binding

Caption: A generalized signaling pathway initiated by peptide-receptor binding.

Experimental Workflow

G Start Start Resin_Swelling Resin_Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Wash (2-MeTHF/EtOAc) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino_Acid_Coupling Washing_1->Amino_Acid_Coupling Washing_2 Wash (2-MeTHF/EtOAc) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Final Amino Acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Deprotection Final_Deprotection Repeat_Cycle->Final_Deprotection Yes Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification End End Purification->End

Caption: A standard workflow for solid-phase peptide synthesis.

References

Application Notes and Protocols for the Quantification of Prostaglandin E2 (PGE2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "PEG2-ethyl acetate" does not correspond to a standard chemical identifier in scientific literature. Based on the components of the query, this document will focus on the analytical methods for the quantification of Prostaglandin E2 (PGE2) , a major prostanoid involved in various physiological and pathological processes. The role of ethyl acetate as a key solvent in the extraction and sample preparation for PGE2 analysis will be highlighted. The methods described herein are intended for researchers, scientists, and drug development professionals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Prostaglandin E2 (PGE2) in complex biological matrices such as cell culture supernatants, plasma, and tissue homogenates.[1] This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of PGE2 at very low concentrations (pg/mL levels).[2][3] The method involves chromatographic separation of PGE2 from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection using a tandem mass spectrometer. Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for PGE2.[1] The use of a stable isotope-labeled internal standard, such as d4-PGE2, is crucial for accurate quantification, as it corrects for matrix effects and variations in sample processing and instrument response.[2] Sample preparation often involves a liquid-liquid extraction step, frequently utilizing ethyl acetate, to isolate and concentrate the prostaglandins from the aqueous biological matrix.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add 20 µL of a d4-PGE2 internal standard solution (e.g., 100 ng/mL).

  • Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.

  • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic phase to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, combining the organic phases.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of a suitable solvent, such as methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v), for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5.

  • Mobile Phase B: Methanol.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Gradient Elution: A suitable gradient to separate PGE2 from other components.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

  • MRM Transitions:

    • PGE2: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 351.2 → 271.2).

    • d4-PGE2 (Internal Standard): Monitor the appropriate transition (e.g., m/z 355.2 → 275.2).

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of PGE2 to the internal standard (d4-PGE2) against the concentration of the PGE2 standards.

  • The calibration curve should be linear over the desired concentration range (e.g., 0.10 to 500 ng/mL), with a correlation coefficient (r²) > 0.99.

  • Determine the concentration of PGE2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary
ParameterPerformance CharacteristicReference
Linearity Range 0.10 - 500 ng/mL (r² > 0.999)
Limit of Detection (LOD) 20 pg/mL (0.2 pg on-column)
Limit of Quantification (LOQ) 100 pg/mL (1 pg on-column)
Intra-day Precision (CV) < 5%
Inter-day Precision (CV) < 5%
Accuracy (% Recovery) 94.2 - 102.9%

Workflow Diagram

LC-MS/MS experimental workflow for PGE2 quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of PGE2. However, due to the low volatility and thermal instability of prostaglandins, a derivatization step is mandatory to convert PGE2 into a more volatile and thermally stable derivative. A common derivatization procedure involves the formation of a methoxime derivative of the ketone groups, followed by silylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers. This two-step derivatization significantly improves the chromatographic properties of PGE2 for GC analysis. Similar to LC-MS/MS, GC-MS offers high sensitivity and selectivity, and the use of an internal standard is essential for accurate quantification. Sample preparation typically involves an extraction step with a solvent like ethyl acetate to isolate the analyte from the sample matrix before derivatization.

Experimental Protocol

1. Sample Preparation and Extraction

  • Perform a liquid-liquid extraction as described in the LC-MS/MS protocol (Section 1, steps 1-8) using ethyl acetate.

  • The dried extract is now ready for derivatization.

2. Derivatization

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to protect the ketone functionalities.

  • Incubate the mixture, for example, at 60°C for 1 hour.

  • Following methoximation, add a silylating agent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the hydroxyl groups.

  • Incubate again, for example, at 70°C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: e.g., 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

4. Data Analysis

  • Identify the derivatized PGE2 peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve using an appropriate internal standard.

  • Calculate the concentration of PGE2 in the samples based on the calibration curve.

Quantitative Data Summary
ParameterPerformance CharacteristicReference
Linearity Range Analyte and matrix-dependent, typically in the ng/mL range.
Limit of Quantification (LOQ) Typically 0.01 mg/kg (10 ng/g) for many pesticides after ethyl acetate extraction.
Recovery 87 - 112% for various compounds in e-vapor aerosols.
Precision (%RSD) Generally < 15%

Workflow Diagram

GC-MS experimental workflow for PGE2 quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Application Note

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For quantification of PGE2, a known amount of an internal standard with a simple, well-resolved NMR spectrum is added to the sample. By comparing the integral of a specific PGE2 signal to the integral of a signal from the internal standard, the concentration of PGE2 can be accurately determined. This method is non-destructive and can provide structural information simultaneously. However, qNMR generally has lower sensitivity compared to mass spectrometry-based methods, making it more suitable for the analysis of purer samples or at higher concentrations.

Experimental Protocol

1. Sample Preparation

  • Isolate and purify the PGE2 from the biological matrix. This may involve extraction (e.g., with ethyl acetate) followed by a chromatographic purification step to remove interfering substances.

  • Accurately weigh a known amount of the purified PGE2 sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d6).

  • Transfer the solution to a high-precision NMR tube.

2. NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H (Proton) NMR is most commonly used for quantification.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse should be carefully calibrated.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) is critical to ensure full magnetization recovery for accurate integration. This is a key parameter for quantification.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Digital Resolution: Ensure high digital resolution.

3. Data Analysis

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal corresponding to a known number of protons on the PGE2 molecule.

  • Integrate a well-resolved signal corresponding to a known number of protons on the internal standard.

  • Calculate the concentration of PGE2 using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_sample) * Purity_standard

    Where:

    • C = Concentration/Purity of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

Quantitative Data Summary
ParameterPerformance CharacteristicReference
Accuracy High, as it is a primary ratio method.
Precision (%RSD) Typically < 1-2% under optimized conditions.
Linearity Excellent, signal is directly proportional to the number of nuclei.
Sensitivity Lower than MS methods, generally in the µg to mg range.

Workflow Diagram

qNMR experimental workflow for PGE2 quantification.

References

Application Notes and Protocols for PEGylated Spacer Arms in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Short-Chain PEG Linkers as Spacer Arms in Immunoassays

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the principles and applications of short-chain polyethylene glycol (PEG) linkers as spacer arms in immunoassays. While "PEG2-ethyl acetate" is not a commonly documented standalone reagent, this guide focuses on the utility of its functional equivalent, a short-chain PEG with a terminal carboxylic acid (carboxy-PEG-linker), which would be the reactive form after hydrolysis of the ethyl acetate ester. These notes provide a framework for using such linkers to conjugate haptens or other small molecules to carrier proteins for the development of sensitive and specific immunoassays.

Introduction: The Role of PEG Spacers in Immunoassays

In the development of immunoassays, particularly for small molecules (haptens), the method of attaching the hapten to a carrier protein or a solid surface is critical.[1] A spacer arm is often used to distance the hapten from its carrier, which can otherwise obstruct the binding site and hinder antibody recognition due to steric effects.[2] Polyethylene glycol (PEG) has become a widely used material for spacer arms due to its unique properties.[3]

Key Advantages of PEG Spacers:

  • Increased Hydrophilicity: PEG is highly water-soluble, and its incorporation into a conjugate can increase the solubility of hydrophobic haptens or drugs, preventing aggregation.[4][5]

  • Reduced Steric Hindrance: The flexible nature of the PEG chain provides spatial separation between the conjugated molecule and the carrier, improving the accessibility of the molecule for antibody binding and leading to higher antigen capture efficiency.

  • Minimized Non-Specific Binding: The hydrophilic and bio-inert nature of PEG helps to reduce non-specific binding of the conjugate to immunoassay surfaces, which can improve the signal-to-noise ratio.

  • Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on the carrier protein or the linker itself, potentially reducing an unwanted immune response to the conjugate.

  • Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation, increasing its stability.

The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it influences assay sensitivity and performance. While longer PEG chains can offer greater flexibility and shielding, they can also sometimes interfere with binding if not chosen carefully. For many applications, a short, discrete PEG linker (such as PEG2, PEG3, or PEG4) provides an optimal balance of spacing, hydrophilicity, and defined length.

Data Presentation: Impact of PEG Spacer Properties

The selection of a spacer arm requires careful consideration of its physicochemical properties. The following table summarizes the general impact of PEG spacer characteristics on immunoassay performance.

PropertyShort PEG Spacer (e.g., PEG2-PEG4)Long PEG Spacer (e.g., >PEG12)Impact on Immunoassay Performance
Hydrophilicity Moderate IncreaseSignificant IncreaseImproves solubility of hydrophobic molecules and reduces non-specific binding.
Flexibility ModerateHighProvides spatial separation to reduce steric hindrance between the hapten and carrier.
Steric Shielding Low to ModerateHighCan mask epitopes on the carrier protein, but excessive length may hinder antibody access to the hapten.
Immunogenicity Generally LowLowerPEG itself is considered non-immunogenic and can shield other components from the immune system.
Assay Sensitivity Often OptimalVariableSensitivity can increase with PEG length up to a certain point, after which it may decrease.

Experimental Protocols

This section provides detailed protocols for the conjugation of a small molecule (hapten) to a carrier protein using a generic carboxy-PEG2-linker and a subsequent indirect competitive ELISA to detect the hapten.

Protocol 1: Hapten-Carrier Protein Conjugation via EDC/NHS Chemistry

This protocol describes the covalent conjugation of a hapten (containing a suitable reactive group) to a carrier protein (e.g., Bovine Serum Albumin, BSA) using a heterobifunctional PEG2 linker with a terminal carboxylic acid. The carboxylic acid is activated with EDC and NHS to form an amine-reactive NHS ester, which then couples to primary amines (lysine residues) on the protein.

Materials:

  • Hapten-PEG2-Carboxylic Acid linker

  • Carrier Protein (e.g., Bovine Serum Albumin, BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

  • Dissolve Hapten-PEG2-Linker: Dissolve the Hapten-PEG2-Carboxylic Acid linker in a minimal amount of anhydrous DMF or DMSO. Then, dilute it to the desired concentration in Activation Buffer.

  • Activate Carboxyl Group:

    • Add a 5-fold molar excess of EDC to the Hapten-PEG2-Linker solution.

    • Add a 2-fold molar excess of NHS to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Prepare Carrier Protein: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the activated Hapten-PEG2-Linker solution to the carrier protein solution. A typical molar ratio is 20-50 moles of linker per mole of protein, but this should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step blocks any unreacted NHS-ester groups.

  • Purification:

    • Remove unreacted linker and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours.

    • Alternatively, use a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Confirm conjugation using methods such as SDS-PAGE (which will show an increase in molecular weight) or MALDI-TOF mass spectrometry.

    • Store the purified conjugate in aliquots at -20°C or -80°C.

Protocol 2: Indirect Competitive ELISA for Hapten Detection

This protocol describes a standard indirect competitive ELISA format for the quantification of a free hapten in a sample. The hapten-PEG2-protein conjugate prepared in Protocol 1 is used as the coating antigen.

Materials:

  • Hapten-PEG2-Protein Conjugate (from Protocol 1)

  • Specific anti-hapten antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1-5% non-fat dry milk or BSA in PBST

  • Sample/Standard Diluent: Typically PBST or a similar buffer.

  • Hapten standards of known concentrations

  • TMB (3,3′,5,5′-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 N H₂SO₄

  • High-binding 96-well microplate

Procedure:

  • Plate Coating:

    • Dilute the Hapten-PEG2-Protein conjugate to an optimal concentration (typically 0.1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the hapten standard and the unknown samples in the Sample/Standard Diluent.

    • In a separate dilution plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted primary anti-hapten antibody for 30-60 minutes at room temperature. The antibody dilution must be optimized beforehand.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 10-20 minutes. Monitor color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density at 450 nm using a microplate reader within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance (OD450) against the logarithm of the hapten standard concentration.

    • The absorbance signal is inversely proportional to the concentration of free hapten in the sample.

    • Determine the concentration of the hapten in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

cluster_0 Scenario 1: No Spacer Arm (Steric Hindrance) cluster_1 Scenario 2: With PEG2 Spacer Arm Hapten1 Hapten Carrier1 Carrier Protein Hapten1->Carrier1 Direct Conjugation Antibody1 Antibody Antibody1->Hapten1 Binding Hindered Hapten2 Hapten PEG2 PEG2 Spacer Hapten2->PEG2 Carrier2 Carrier Protein PEG2->Carrier2 Antibody2 Antibody Antibody2->Hapten2 Efficient Binding

Caption: Role of a PEG2 spacer in overcoming steric hindrance for antibody binding.

Reagents Starting Materials (Hapten, Carboxy-PEG2, Carrier Protein) Activation Step 1: Activate PEG Linker (EDC/NHS Chemistry) Reagents->Activation Conjugation Step 2: Conjugate to Carrier Protein (Amide Bond Formation) Activation->Conjugation Purification Step 3: Purify Conjugate (Dialysis / SEC) Conjugation->Purification Characterization Step 4: Characterize Conjugate (SDS-PAGE, BCA Assay) Purification->Characterization ELISA_Coating Step 5: Immunoassay Application (Coat plate for Competitive ELISA) Characterization->ELISA_Coating

Caption: Workflow for hapten-carrier conjugation and subsequent immunoassay application.

References

Application Notes and Protocols for Protein Functionalization with Amine-Reactive Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity.[1][2] The addition of a PEG moiety increases the hydrodynamic radius of the protein, which reduces its renal clearance and shields it from proteolytic enzymes and the host's immune system.[1][2][3]

While a variety of PEGylating agents with different reactive groups are available, this document focuses on the widely used approach of targeting primary amines on the protein surface. Primary amines are abundant on proteins, primarily at the ε-amino group of lysine residues and the N-terminal α-amino group. Reagents such as N-hydroxysuccinimide (NHS) esters of PEG are highly efficient at reacting with these amines under mild conditions to form stable amide bonds.

The following sections provide detailed protocols for protein PEGylation using an amine-reactive PEG-NHS ester, methods for characterizing the resulting PEGylated protein, and a summary of the expected quantitative outcomes.

Experimental Protocols

Protocol 1: Preparation of Protein and PEG Reagents

This protocol outlines the essential steps for preparing the protein and PEGylating agent prior to the conjugation reaction.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column.

  • Determine Protein Concentration: Accurately determine the concentration of the protein solution using a standard protein assay (e.g., BCA or absorbance at 280 nm).

  • Equilibrate PEG-NHS Ester: Allow the vial of PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS group.

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted PEG-NHS ester, as it is susceptible to hydrolysis.

Protocol 2: PEGylation Reaction

This protocol describes the conjugation of the activated PEG-NHS ester to the target protein.

Materials:

  • Prepared protein solution (from Protocol 1)

  • Prepared PEG-NHS ester solution (from Protocol 1)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Shaker or rotator

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Initiate the Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess of PEG reagent to protein. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring or rotation. Reaction time, temperature, and pH can be optimized to control the degree of PEGylation.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

Protocol 3: Purification of PEGylated Protein

Purification is necessary to remove unreacted PEG, quenching buffer, and to separate PEGylated protein species from the un-PEGylated protein.

Materials:

  • Crude PEGylation reaction mixture (from Protocol 2)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Appropriate chromatography buffer

Procedure:

  • Select Purification Method:

    • Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the native protein.

    • Ion Exchange Chromatography (IEX): This method can be used to separate protein species based on differences in charge, which may be altered by PEGylation.

  • Equilibrate the Column: Equilibrate the chromatography column with the chosen buffer.

  • Load and Elute: Load the crude reaction mixture onto the column and begin the elution.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution profile (e.g., by UV absorbance at 280 nm). Analyze the fractions using SDS-PAGE (as described in Protocol 4) to identify those containing the purified PEGylated protein.

  • Pool and Concentrate: Pool the fractions containing the desired PEGylated protein and concentrate if necessary.

Protocol 4: Characterization of PEGylated Protein

Characterization is crucial to confirm successful PEGylation and to determine the degree of modification.

Materials:

  • Purified PEGylated protein (from Protocol 3)

  • Un-PEGylated protein (control)

  • SDS-PAGE system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF)

  • HPLC system

Procedures:

  • SDS-PAGE Analysis:

    • Prepare and run an SDS-PAGE gel with samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

    • Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The heterogeneity of the PEGylated product may appear as a smear or multiple bands.

  • Mass Spectrometry (MS):

    • Use MALDI-TOF or ESI-Q-TOF MS to determine the molecular weight of the PEGylated protein.

    • The mass spectrum will show a distribution of species, with each peak corresponding to the protein conjugated with a different number of PEG chains. This allows for the determination of the degree of PEGylation.

  • HPLC Analysis:

    • Techniques like Size Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) can be used to assess the purity and heterogeneity of the PEGylated product.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during protein PEGylation experiments.

Table 1: Reaction Parameters and Degree of PEGylation

ParameterValueOutcomeReference
PEG:Protein Molar Ratio 5:1 to 50:1Increasing the molar ratio generally increases the degree of PEGylation.
pH 7.0 - 9.0Higher pH favors the deprotonation of lysine amines, increasing reactivity.
Reaction Time 30 min - 2 hoursLonger reaction times can lead to a higher degree of PEGylation.
Temperature 4°C to 25°CHigher temperatures increase the reaction rate.

Table 2: Characterization of PEGylated Proteins

Analytical MethodParameter MeasuredTypical ResultReference
SDS-PAGE Apparent Molecular WeightIncrease in MW proportional to the number and size of attached PEG chains.
Mass Spectrometry Degree of PEGylationDistribution of species with 0, 1, 2, ...n PEG chains attached.
SEC-HPLC Purity and AggregationSeparation of mono-, di-, poly-PEGylated and un-PEGylated species.
NMR Spectroscopy Degree of PEGylationQuantitative determination of the average number of PEG chains per protein.

Table 3: Effects of PEGylation on Protein Pharmacokinetics

Pharmacokinetic ParameterEffect of PEGylationRationaleReference
Circulating Half-life IncreasedReduced renal clearance due to increased hydrodynamic size.
Immunogenicity DecreasedSteric hindrance of PEG chains masks protein epitopes.
Proteolytic Degradation DecreasedPEG chains protect against enzymatic cleavage.
Solubility IncreasedThe hydrophilic nature of PEG enhances protein solubility.
In Vitro Activity Often DecreasedSteric hindrance near the active site can reduce binding affinity.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein in Amine-Free Buffer Reaction_Mix PEGylation Reaction (pH 7.2-8.0, RT) Protein->Reaction_Mix PEG_Reagent PEG-NHS Ester Solution PEG_Reagent->Reaction_Mix Quenching Quench Reaction Reaction_Mix->Quenching Purification Chromatography (SEC/IEX) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry HPLC HPLC Final_Product->SDS_PAGE Final_Product->Mass_Spec Final_Product->HPLC

Caption: Experimental workflow for protein PEGylation.

Caption: Reaction scheme for amine-reactive PEGylation.

References

Application Notes and Protocols for PEG2-ethyl acetate in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PEG2-ethyl acetate as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role, provides detailed experimental protocols for its incorporation into PROTACs, and presents representative data and visualizations to guide researchers in the field of targeted protein degradation.

Introduction to this compound in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.[2][4]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. This compound is a bifunctional PEG linker precursor. Its ethyl acetate group serves as a protected carboxylic acid, which can be deprotected and coupled to an amine-containing ligand, while the other end of the PEG chain can be functionalized to react with the second ligand. This allows for a modular and flexible approach to PROTAC synthesis.

Data Presentation

The following tables summarize representative quantitative data for PROTACs featuring short PEG linkers, similar in length to a PEG2 moiety. This data is illustrative and serves to highlight the typical performance metrics of such PROTACs.

Table 1: Physicochemical Properties of Representative PROTACs with Short PEG Linkers

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC-PEG2-Example1PEG2~8503.2~180
PROTAC-PEG2-Example2PEG2-Alkyl~8803.8~170
PROTAC-PEG3-ExamplePEG3~8952.9~195

Note: These values are estimations for typical PROTACs and will vary depending on the specific warhead and E3 ligase ligand.

Table 2: In Vitro Degradation Performance of Representative PROTACs with Short PEG Linkers

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-PEG2-Example1BRD4HeLa50>90
PROTAC-PEG2-Example2BTKRamos25>95
PROTAC-PEG3-ExampleERαMCF715>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound as a linker precursor and subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process: 1) functionalization of the POI ligand with the PEG2 linker after deprotection of the ethyl acetate group, and 2) coupling of the functionalized POI ligand to the E3 ligase ligand.

Step 1a: Hydrolysis of this compound

  • Reagents and Materials:

    • Amine-PEG2-ethyl acetate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve Amine-PEG2-ethyl acetate (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

    • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Amine-PEG2-carboxylic acid.

Step 1b: Coupling of POI Ligand with Amine-PEG2-carboxylic acid

  • Reagents and Materials:

    • POI ligand with a primary or secondary amine (1.0 eq)

    • Amine-PEG2-carboxylic acid (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand and Amine-PEG2-carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-PEG2-amine intermediate.

Step 2: Final PROTAC Synthesis

  • Reagents and Materials:

    • POI-PEG2-amine intermediate (1.0 eq)

    • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid) (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-PEG2-amine intermediate and the E3 ligase ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate the desired cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

The following diagrams illustrate the key processes involved in the development and mechanism of action of PROTACs.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis PEG2_precursor Amine-PEG2-ethyl acetate Hydrolysis Hydrolysis (e.g., LiOH) PEG2_precursor->Hydrolysis PEG2_acid Amine-PEG2-carboxylic acid Hydrolysis->PEG2_acid Coupling1 Amide Coupling (HATU, DIPEA) PEG2_acid->Coupling1 POI_ligand POI Ligand (with amine) POI_ligand->Coupling1 Intermediate POI-PEG2-amine Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Intermediate->Coupling2 E3_ligand E3 Ligase Ligand (with carboxylic acid) E3_ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI tags POI with Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Synthesis of Amphiphilic Block Copolymers using a Short-Chain PEG Initiator

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Synthesis of a Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) Amphiphilic Block Copolymer using a Diethylene Glycol Initiator.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic segments, are of significant interest in the field of drug delivery and biomaterials.[1] These polymers can self-assemble in aqueous environments to form nanoscale structures, such as micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility.[2] Poly(ethylene glycol) (PEG) is a widely used hydrophilic block due to its biocompatibility and "stealth" properties, which can help to prolong circulation times of nanoparticles.[3] The hydrophobic block is often a biodegradable polyester, such as poly(ε-caprolactone) (PCL) or poly(lactic acid) (PLA).[1]

The most common method for synthesizing these copolymers is the ring-opening polymerization (ROP) of a cyclic ester monomer, like ε-caprolactone, initiated by the hydroxyl group of a PEG macroinitiator.[2] This document provides a detailed protocol for the synthesis and characterization of an amphiphilic block copolymer using a short-chain PEG, diethylene glycol (DEG, effectively "PEG2"), as the initiator. While the term "PEG2-ethyl acetate" is not a standard reagent for this application, this protocol utilizes a diethylene glycol initiator, and ethyl acetate as a solvent for purification, reflecting the components of the user's query.

Materials and Methods

Materials
  • Diethylene glycol (DEG)

  • ε-caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Methanol, cold

  • Hexane

  • Deuterated chloroform (CDCl₃) for NMR

  • Tetrahydrofuran (THF) for GPC

Equipment
  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimetry (DSC) instrument

Experimental Protocols

Synthesis of Diethylene glycol-block-poly(ε-caprolactone) (DEG-b-PCL)

This protocol describes the ring-opening polymerization of ε-caprolactone initiated by diethylene glycol.

  • Preparation: A 100 mL Schlenk flask is dried in an oven and then cooled under vacuum.

  • Reagents: Add diethylene glycol (e.g., 0.212 g, 2 mmol) and ε-caprolactone (e.g., 4.56 g, 40 mmol) to the flask. Add 20 mL of anhydrous toluene to dissolve the reagents.

  • Catalyst Addition: A stock solution of the catalyst, stannous octoate (Sn(Oct)₂), is prepared in anhydrous toluene (e.g., 0.1 M). A specific amount of this catalyst solution (e.g., 0.4 mL, 0.04 mmol) is added to the reaction mixture.

  • Polymerization: The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen. The reaction mixture is then heated to 130°C and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Purification:

    • After cooling to room temperature, the polymer is dissolved in a minimal amount of dichloromethane.

    • The dissolved polymer is precipitated into an excess of cold methanol or a methanol/hexane mixture.

    • The precipitate is collected by filtration and redissolved in dichloromethane. This precipitation step is repeated two more times to ensure the removal of unreacted monomer and initiator.

    • The final product is dried in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of DEG-b-PCL

¹H NMR Spectroscopy: The chemical structure and composition of the copolymer can be determined by ¹H NMR spectroscopy.

  • Dissolve 5-10 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Record the ¹H NMR spectrum.

  • The characteristic peaks for the PCL block appear at ~4.06 ppm (-CH₂ -O-), ~2.31 ppm (-C(=O)-CH₂ -), and ~1.65 and ~1.38 ppm for the other methylene protons. The peaks for the DEG initiator will be integrated to determine the block lengths.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.

  • Prepare a solution of the copolymer in THF (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a GPC system calibrated with polystyrene standards. A narrow PDI (typically < 1.5) indicates a controlled polymerization.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the copolymer, such as the melting temperature (Tm) and glass transition temperature (Tg).

  • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min), then cool it down, and heat it again to observe the thermal transitions.

Data Presentation

The properties of the synthesized amphiphilic block copolymers can be summarized for easy comparison.

Table 1: Physicochemical Properties of a Synthesized DEG-b-PCL Copolymer

ParameterValue
Monomer:Initiator Ratio20:1
Number-Average Molecular Weight (Mn) by ¹H NMR~2,300 g/mol
Number-Average Molecular Weight (Mn) by GPC~2,500 g/mol
Polydispersity Index (PDI) by GPC1.25
Melting Temperature (Tm) of PCL block~55 °C

Table 2: Effect of Monomer-to-Initiator Ratio on Copolymer Molecular Weight

Sample IDMonomer:Initiator Ratio (CL:DEG)Theoretical Mn ( g/mol )Experimental Mn (GPC, g/mol )PDI
DEG-PCL-1010:11,2461,3501.30
DEG-PCL-2020:12,3862,5001.25
DEG-PCL-4040:14,6664,8001.28

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical self-assembly of the synthesized copolymer.

experimental_workflow reagents 1. Reagents (DEG, ε-Caprolactone, Toluene) catalyst 2. Catalyst Addition (Sn(Oct)₂) reagents->catalyst polymerization 3. Polymerization (130°C, 24h) catalyst->polymerization dissolution 4. Dissolution (Dichloromethane) polymerization->dissolution precipitation 5. Precipitation (Cold Methanol) dissolution->precipitation drying 6. Drying (Vacuum Oven) precipitation->drying characterization 7. Characterization (NMR, GPC, DSC) drying->characterization

Caption: Experimental workflow for the synthesis of DEG-b-PCL.

Caption: Self-assembly of DEG-b-PCL into a core-shell micelle.

Applications in Drug Delivery

The amphiphilic nature of DEG-b-PCL copolymers allows them to form micelles in aqueous solutions, which can serve as nanocarriers for hydrophobic drugs. The PCL core provides a reservoir for the drug, protecting it from degradation and improving its solubility, while the hydrophilic DEG shell interfaces with the aqueous environment, providing colloidal stability. These drug-loaded nanoparticles can potentially improve drug pharmacokinetics and biodistribution. The biodegradability of the PCL block ensures that the carrier is eventually cleared from the body.

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of a well-defined amphiphilic block copolymer, DEG-b-PCL, through ring-opening polymerization. By controlling the ratio of monomer to initiator, copolymers with varying molecular weights can be synthesized in a controlled manner. The resulting polymers are suitable for further investigation as potential nanocarriers in drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of PEG2-Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of PEG2-Ethyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound, also known as 2-(2-Hydroxyethoxy)ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is the monoacetate ester of diethylene glycol. Its chemical name is 2-(2-Hydroxyethoxy)ethyl acetate.

Q2: What is the primary reaction for synthesizing this compound?

A2: The synthesis is typically achieved through the Fischer esterification of diethylene glycol with acetic acid, usually in the presence of an acid catalyst. This is a reversible condensation reaction where water is produced as a byproduct.[1][2][3]

Q3: What are the most critical parameters affecting the yield of this synthesis?

A3: The key parameters that significantly influence the yield and purity of the final product are the molar ratio of reactants, reaction temperature, choice and concentration of the catalyst, and the efficient removal of water.[1][4]

Q4: What are the common side reactions I should be aware of?

A4: The most common side reactions include the formation of the diester byproduct, diethylene glycol diacetate, and the acid-catalyzed intramolecular dehydration of diethylene glycol to form 1,4-dioxane. At high temperatures, intermolecular etherification of diethylene glycol can also occur, leading to the formation of polyglycols.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

Problem Potential Cause Recommended Solution
Low Yield of Monoester 1. Reversible reaction reaching equilibrium: The water produced during the reaction is hydrolyzing the ester back to the starting materials.1. Efficiently remove water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene to continuously remove water as it forms. Alternatively, applying a vacuum can help remove water.
2. Suboptimal molar ratio: The ratio of acetic acid to diethylene glycol is too high, favoring diester formation.2. Adjust molar ratio: Use a molar excess of diethylene glycol to shift the equilibrium towards the formation of the monoester.
3. Insufficient catalyst activity: The catalyst may be deactivated or used in an insufficient amount.3. Optimize catalyst: Increase the catalyst loading or switch to a more active catalyst. Ensure the catalyst is fresh and active.
High Levels of Diethylene Glycol Diacetate (Diester) 1. Incorrect molar ratio: An excess of acetic acid or a stoichiometric ratio favors the formation of the diester.1. Use excess diethylene glycol: Employ a significant molar excess of diethylene glycol to statistically favor the mono-esterification.
2. Prolonged reaction time or high temperature: Extended reaction times and elevated temperatures can promote the second esterification step.2. Monitor the reaction: Use techniques like TLC or GC to monitor the reaction progress and stop it once the maximum monoester concentration is reached.
Presence of 1,4-Dioxane in the Product 1. Aggressive catalyst: Strong Brønsted acids like sulfuric acid strongly promote the dehydration of diethylene glycol.1. Use a milder catalyst: Replace sulfuric acid with a milder acid catalyst such as p-toluenesulfonic acid (p-TSA), or a solid acid catalyst like Amberlyst-15 or certain zeolites.
2. High reaction temperature: The formation of 1,4-dioxane is particularly favored at temperatures around 160°C.2. Lower the reaction temperature: Maintain the lowest possible temperature that allows for a reasonable esterification rate. Conduct temperature optimization studies to find the best balance.
Difficult Product Purification 1. Residual acid catalyst: The remaining acid catalyst can interfere with downstream applications and stability.1. Neutralize the catalyst: After the reaction, cool the mixture and wash it with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
2. Contamination with excess diethylene glycol: Due to the use of excess diethylene glycol, it remains in the crude product.2. Water wash: Wash the organic layer with water or brine to remove the water-soluble diethylene glycol.
3. Close boiling points of components: The monoester, diester, and residual starting materials may have close boiling points, making distillation challenging.3. Use vacuum distillation or column chromatography: For high purity, fractional distillation under reduced pressure is recommended. Alternatively, silica gel column chromatography can be effective for separation.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the influence of key experimental parameters on the yield and purity of this compound.

Parameter Change Effect on Monoester Yield Effect on Purity (Minimizing Byproducts) Rationale
Molar Ratio (Diethylene Glycol : Acetic Acid) Increase▲ Increases▲ (Reduces diester formation)Shifts equilibrium to favor mono-esterification.
Temperature Increase▲ Increases rate, but ▼ may decrease yield past optimum▼ (Increases 1,4-dioxane and diester formation)Higher temperatures accelerate both the desired reaction and side reactions.
Catalyst Concentration Increase▲ Increases rate, but ▼ may decrease yield past optimum▼ (May increase side reactions if too high)Higher catalyst loading increases the reaction rate but can also promote undesired byproduct formation.
Water Removal More Efficient▲ Increases▲ (Prevents hydrolysis)Drives the reversible reaction toward the product side.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethoxy)ethyl acetate

This protocol describes a general procedure for the synthesis of 2-(2-Hydroxyethoxy)ethyl acetate using an acid catalyst and azeotropic removal of water.

Materials:

  • Diethylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene (azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add diethylene glycol, acetic acid, p-toluenesulfonic acid, and toluene. A typical molar ratio would be 3:1:0.05 for diethylene glycol : acetic acid : p-TSA. The volume of toluene should be about 40-50% of the total reactant volume.

  • Esterification: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until reaction progress (monitored by TLC or GC) ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (to remove excess diethylene glycol and salts).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to obtain pure 2-(2-Hydroxyethoxy)ethyl acetate.

Mandatory Visualizations

Reaction_Pathway DEG Diethylene Glycol Monoester This compound (Monoester) DEG->Monoester + Acetic Acid - Water Dioxane 1,4-Dioxane (Byproduct) DEG->Dioxane - Water (High Temp, Strong Acid) AA Acetic Acid AA->Monoester Diester Diethylene Glycol Diacetate (Diester Byproduct) Monoester->Diester + Acetic Acid - Water Water Water

Caption: Reaction pathway for this compound synthesis and major byproducts.

Troubleshooting_Workflow Start Low Yield of This compound CheckByproducts High levels of byproducts? Start->CheckByproducts CheckDiester High Diester? CheckByproducts->CheckDiester Yes CheckWater Inefficient water removal? CheckByproducts->CheckWater No CheckDioxane High 1,4-Dioxane? CheckDiester->CheckDioxane No Sol_Ratio Increase Diethylene Glycol to Acetic Acid ratio CheckDiester->Sol_Ratio Yes Sol_TempCatalyst Lower temperature and/or use milder catalyst CheckDioxane->Sol_TempCatalyst Yes Sol_Monitor Monitor reaction and optimize reaction time CheckDioxane->Sol_Monitor No Sol_DeanStark Ensure Dean-Stark is functioning correctly CheckWater->Sol_DeanStark Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes MolarRatio DEG:Acid Ratio Yield Monoester Yield MolarRatio->Yield High ratio ▲ Diester Diester Formation MolarRatio->Diester Low ratio ▲ Temperature Temperature Temperature->Yield Optimal T ▲ Temperature->Diester High T ▲ Dioxane 1,4-Dioxane Formation Temperature->Dioxane High T ▲ Catalyst Catalyst Choice Catalyst->Yield Mild catalyst ▲ Catalyst->Dioxane Strong acid ▲ WaterRemoval Water Removal WaterRemoval->Yield Efficient ▲

References

Technical Support Center: Troubleshooting PEG2-Ethyl Acetate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PEG2-ethyl acetate conjugation reactions. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound is typically activated to a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, for conjugation to biomolecules. This activated PEG reagent then reacts with primary amine groups (-NH2) on the target molecule, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[1][2] The "PEG2" nomenclature typically refers to a short polyethylene glycol linker with two ethylene glycol units.

Q2: My PEGylation reaction has a very low yield. What are the common causes and solutions?

Low conjugation efficiency is a frequent issue in PEGylation reactions. The primary causes can be categorized into three areas: issues with the target molecule, problems with the PEG reagent, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[3][4]

Troubleshooting Low Conjugation Yield

Potential CauseRecommended Solution
Target Molecule Issues
Insufficient accessible primary aminesConfirm the presence and accessibility of primary amines (e.g., lysine residues) on your protein.[5] Consider protein denaturation under mild conditions to expose more reactive sites, but be cautious of affecting protein activity.
Competing amine-containing substances in the buffer (e.g., Tris, glycine)Purify the biomolecule to remove any amine-containing contaminants. Use a non-amine-containing buffer for the reaction.
Inaccurate concentration of the target moleculeUse a reliable method to determine the protein concentration, such as a BCA assay.
PEG Reagent Issues
Hydrolysis of the activated PEG reagent (e.g., NHS ester)Store the PEG reagent under desiccated conditions at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Low solubility of the PEG reagent in the reaction bufferDissolve the PEG reagent in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.
Reaction Condition Issues
Suboptimal pHThe optimal pH for NHS-ester-based PEGylation is typically between 7.0 and 8.5. A lower pH can lead to protonation of the primary amines, reducing their nucleophilicity, while a higher pH increases the rate of hydrolysis of the NHS ester.
Incorrect molar ratio of PEG to proteinAn insufficient molar excess of the PEG reagent can lead to low yield. Start with a 5- to 20-fold molar excess of PEG to your target molecule and optimize from there.
Inappropriate bufferUse non-amine-containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.

Q3: How does pH affect the efficiency of the conjugation reaction?

The pH of the reaction buffer is a critical parameter that influences the competition between the desired amidation reaction and the undesirable hydrolysis of the activated PEG ester. While a higher pH increases the deprotonation of primary amines, making them more nucleophilic and accelerating the conjugation, it also significantly increases the rate of hydrolysis of the NHS ester, which deactivates the PEG reagent. Therefore, an optimal pH must be determined for each specific system to maximize the conjugation yield.

Table 1: Effect of pH on NHS Ester Stability and Reaction Rates

pHHalf-life of NHS EsterRelative Amidation RateRelative Hydrolysis Rate
7.04-5 hours (at 0°C)LowLow
7.4~120 minutesModerateModerate
8.0~1 hourHighHigh
8.5~30 minutesVery HighVery High
9.0<10 minutesHighestHighest
Data compiled from multiple sources. Actual rates are dependent on the specific NHS ester and reaction conditions.

Q4: How do I control the degree of PEGylation to obtain a mono-PEGylated product?

Achieving mono-PEGylation is often a key goal to maintain the biological activity of the protein. Several factors can be adjusted to favor the attachment of a single PEG chain:

  • Molar Ratio: Using a lower molar excess of the activated PEG reagent (e.g., 1:1 to 5:1 PEG to protein) can limit the extent of PEGylation.

  • Reaction Time: Shorter reaction times can help to reduce the formation of multi-PEGylated species.

  • pH: Performing the reaction at a slightly acidic to neutral pH (e.g., 6.5-7.5) can sometimes provide selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amine of lysine.

  • Protein Concentration: Higher protein concentrations can favor mono-PEGylation by increasing the likelihood of a PEG molecule reacting with a protein before it can react with an already PEGylated protein.

Table 2: Molar Ratio Optimization for Mono-PEGylated Protein

Molar Ratio (PEG:Protein)Typical Outcome
1:1Low yield of mono-PEGylated product, significant amount of unreacted protein.
3:1Good yield of mono-PEGylated product with some di- and multi-PEGylated species.
5:1High yield of mono-PEGylated product, but with an increased proportion of multi-PEGylated species.
10:1 and higherPredominantly multi-PEGylated products.
Optimal ratios are protein-dependent and should be determined empirically.

Q5: My PEGylated protein is aggregating and precipitating. What can I do?

Aggregation is a common problem, especially when dealing with hydrophobic molecules. The PEG chain itself is intended to increase solubility, but issues can still arise.

  • Optimize Buffer Conditions: Ensure the pH of the buffer is not close to the isoelectric point (pI) of the protein, as this can minimize solubility. The addition of solubility-enhancing excipients might be necessary.

  • Control the Degree of PEGylation: Over-PEGylation can sometimes lead to aggregation. Try reducing the molar ratio of PEG to protein or shortening the reaction time.

  • Purification Strategy: Purify the PEGylated protein promptly after the reaction to remove unreacted reagents and byproducts that might contribute to instability.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester Mediated PEGylation of a Protein

This protocol provides a general guideline for the conjugation of an NHS-ester activated PEG to a protein. It should be optimized for each specific protein and PEG reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated PEG2-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the activated PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

  • Conjugation Reaction:

    • Bring the protein solution to the desired reaction temperature (typically room temperature or 4°C).

    • Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v).

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Characterization of PEGylated Proteins

1. SDS-PAGE Analysis:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to qualitatively assess the extent of PEGylation.

  • PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.

  • The presence of multiple bands can indicate a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species.

  • Note: The interaction between PEG and SDS can sometimes lead to smeared or broadened bands. Native PAGE can be an alternative to avoid this issue.

2. HPLC Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It can be used to separate PEGylated proteins from unreacted protein and free PEG. However, resolution may be poor for smaller PEG chains.

  • Reverse-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity. It can be effective in separating different PEGylated species.

  • Ion-Exchange Chromatography (IEX-HPLC): This technique separates based on charge and is very effective for purifying PEGylated proteins and separating positional isomers.

3. Mass Spectrometry (MS):

  • Mass spectrometry is a powerful tool for confirming the molecular weight of the PEGylated protein and determining the degree of PEGylation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Solutions cluster_end Outcome start Low Conjugation Yield reagent PEG Reagent Issues? start->reagent protein Target Molecule Issues? start->protein conditions Reaction Condition Issues? start->conditions check_reagent Verify Reagent Activity & Proper Storage reagent->check_reagent Yes check_protein Confirm Protein Concentration & Amine Accessibility protein->check_protein Yes optimize_conditions Optimize pH, Molar Ratio, & Buffer conditions->optimize_conditions Yes success Successful Conjugation check_reagent->success check_protein->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low yield in PEGylation reactions.

PEGylation_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_side_reaction Competing Side Reaction peg Activated PEG2-NHS Ester reaction Amine-NHS Ester Reaction (pH 7.0-8.5) peg->reaction hydrolysis Hydrolysis of NHS Ester peg->hydrolysis protein Protein with Primary Amine (-NH2) protein->reaction conjugate PEGylated Protein (Stable Amide Bond) reaction->conjugate nhs N-hydroxysuccinimide (NHS) reaction->nhs inactive_peg Inactive PEG-COOH hydrolysis->inactive_peg water H2O water->hydrolysis

Caption: Signaling pathway of a typical NHS-ester mediated PEGylation reaction.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of PEGylated compounds, with a focus on scenarios involving ethyl acetate as a solvent or impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude PEGylated product mixture?

After a PEGylation reaction, your crude product mixture can contain a variety of impurities. Identifying these is the first step toward effective purification. Common impurities include:

  • Unreacted Starting Materials: This includes the original molecule you intended to PEGylate and any excess PEG reagent.

  • By-products of the Reaction: Side reactions can lead to molecules with varying numbers of PEG chains attached (e.g., di-PEGylated instead of mono-PEGylated) or positional isomers where the PEG chain is attached at different sites.[]

  • Reagents and Catalysts: Any catalysts or reagents used in the reaction that have not been removed.

  • Degradation Products: The PEG reagent itself can sometimes contain hydrolysis fragments.[]

  • Residual Solvents: Solvents used in the reaction or workup, such as ethyl acetate, can be retained in the final product.[2][3]

Q2: How can I remove residual ethyl acetate from my final product?

Residual ethyl acetate can be challenging to remove, especially from viscous oils. A simple rotary evaporator under high vacuum is often insufficient.[2]

Troubleshooting Steps:

  • Co-evaporation: Add a more volatile solvent that is miscible with ethyl acetate, such as dichloromethane (DCM) or diethyl ether, and then remove the solvent mixture in vacuo. Repeating this process 2-3 times is highly effective.

  • High Vacuum & Time: For thermally stable compounds, prolonged drying under a high vacuum (<1 mm) can help remove the final traces of solvent.

  • Precipitation/Trituration: If your product is a solid, you can dissolve it in a minimal amount of a suitable solvent and then precipitate it by adding an anti-solvent in which your product is insoluble but ethyl acetate is soluble (e.g., hexane or pentane).

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, dissolving it in water and then lyophilizing can remove volatile organic solvents. However, this will leave traces of water.

Q3: My PEGylated compound is streaking on a normal-phase silica gel column. What can I do?

Streaking on silica gel is a common issue with polar or amphiphilic molecules like PEGylated compounds, often due to strong interactions with the acidic silica stationary phase.

Troubleshooting Strategies:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of a highly polar solvent like methanol in your eluent system (e.g., transitioning from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient).

  • Use a Different Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often a better choice for polar and amphiphilic molecules. You would start with a polar mobile phase (e.g., water/acetonitrile) and gradually increase the organic content.

    • Neutral or Deactivated Silica/Alumina: If you suspect your compound is decomposing on the acidic silica, using a neutral stationary phase like deactivated silica or alumina can prevent this.

  • Check for Overloading: Column overloading can lead to poor separation and band tailing. Try reducing the amount of sample loaded onto the column.

Q4: How do I choose the best purification method for my PEGylated compound?

The optimal purification method depends on the physicochemical properties of your target molecule and the impurities you need to remove. The decision tree below can guide your choice. Key separation principles include:

  • Size-Exclusion Chromatography (SEC): Excellent for separating molecules based on size. It is highly effective at removing small molecules like unreacted PEG linkers or salts from much larger PEGylated proteins.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, so this method is effective for separating species with different degrees of PEGylation, especially for low numbers of attached PEG chains.

  • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This technique is very useful for purifying peptides and small molecules and can even separate positional isomers.

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities like salts from a product that is soluble in an organic solvent.

  • Recrystallization: A powerful technique for purifying solid compounds by removing impurities with different solubility profiles.

Purification Method Selection Guide

The following diagram provides a logical workflow for selecting an appropriate purification strategy.

G start Crude PEGylated Product is_solid Is the product a solid? start->is_solid solubility_check Is it soluble in a solvent where impurities are not? is_solid->solubility_check Yes prop_diff Significant difference in properties between product and impurities? is_solid->prop_diff No / Liquid recrystallization Recrystallization solubility_check->recrystallization Yes solubility_check->prop_diff No purified_product Purified Product recrystallization->purified_product column_chrom Column Chromatography column_chrom->purified_product size_diff Difference in Size? prop_diff->size_diff Yes no_good_option Consider derivatization or alternative synthetic route prop_diff->no_good_option No charge_diff Difference in Charge? size_diff->charge_diff No sec Size-Exclusion Chromatography (SEC) size_diff->sec Yes hydro_diff Difference in Hydrophobicity? charge_diff->hydro_diff No iex Ion-Exchange Chromatography (IEX) charge_diff->iex Yes hydro_diff->column_chrom No rphplc Reverse-Phase Chromatography (RP-HPLC) hydro_diff->rphplc Yes sec->purified_product iex->purified_product rphplc->purified_product no_good_option->purified_product

Caption: Decision tree for selecting a purification method.

Quantitative Data on Purification Methods

The effectiveness of different purification techniques can vary significantly. The table below provides representative data on the purity levels that can be achieved.

Purification MethodInitial Purity (%)Purity After 1st Pass (%)Final Purity (%)Common Impurities RemovedReference
Liquid-Liquid Extraction 859094Water-soluble impurities, salts
Recrystallization 859297Impurities with different solubility profiles
Column Chromatography 8598>99Closely related structural analogs (e.g., PEG congeners), catalyst residues
Vacuum Distillation 859598Non-volatile or highly volatile impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol is a general guideline for purifying a moderately polar compound using normal-phase silica gel chromatography.

Materials:

  • Crude PEGylated product

  • Silica gel (appropriate mesh size)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting, non-polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Apply the sample carefully to the top of the silica bed. For solid samples, you can pre-adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution by adding your mobile phase to the top of the column. Start with a low polarity solvent system and gradually increase the polarity (e.g., from 100% hexane to a 50:50 mixture of hexane and ethyl acetate, and then introducing methanol if necessary).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid compounds.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or solvent pairs like ethanol/water) to find the ideal one.

  • Dissolution: Place the crude solid in a flask and add the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. Avoid disturbing the flask during this process to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

General Purification Workflow

The diagram below illustrates a typical workflow from a crude reaction mixture to a final, purified product, including key decision points and quality control steps.

G cluster_0 Synthesis & Workup cluster_1 Primary Purification cluster_2 Final Product Isolation cluster_3 Quality Control reaction PEGylation Reaction quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction (e.g., remove salts) quench->extraction purification_choice Select Purification Method (e.g., Chromatography, Recrystallization) extraction->purification_choice purification_step Perform Purification purification_choice->purification_step fraction_analysis Analyze Fractions (TLC/HPLC) purification_step->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotovap, High Vacuum) combine_fractions->solvent_removal purity_analysis Purity & Identity Confirmation (NMR, HPLC, MS) solvent_removal->purity_analysis final_product Final Purified Product purity_analysis->final_product

Caption: General workflow for purification of PEGylated compounds.

References

Technical Support Center: Preventing Degradation of PEG2-Ethyl Acetate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEG2-ethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a molecule that consists of a diethylene glycol (PEG2) unit attached to an ethyl acetate group. This structure combines the properties of a polyethylene glycol (PEG) chain, which can enhance solubility and provide other desirable pharmacokinetic properties, with an ethyl acetate moiety. It is often used in research and drug development as a linker, a solubilizing agent, or as a component in more complex drug delivery systems.

Q2: What are the primary ways that this compound can degrade in solution?

This compound is susceptible to two main degradation pathways:

  • Hydrolysis of the ester linkage: The ethyl acetate portion of the molecule can be hydrolyzed, breaking the ester bond to form acetic acid and diethylene glycol ethyl ether. This reaction is catalyzed by both acidic and basic conditions.[1]

  • Oxidative degradation of the PEG chain: The polyethylene glycol chain can undergo oxidation, which can be initiated by factors such as heat, light, and the presence of metal ions or oxygen. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and formic acid.[2][3]

Q3: What are the initial signs that my this compound solution is degrading?

You may observe the following signs of degradation:

  • A change in the pH of the solution, often becoming more acidic due to the formation of acetic acid from hydrolysis.

  • The appearance of a new odor, which could be due to the formation of volatile degradation products.

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak when analyzed by chromatography (e.g., HPLC).

Troubleshooting Guide: Degradation of this compound

If you suspect that your this compound solution is degrading, use the following guide to identify the potential cause and implement a solution.

Problem: Decrease in pH and/or appearance of an acetic acid odor.

  • Potential Cause: Hydrolysis of the ester linkage.

  • Troubleshooting Steps:

    • Measure the pH of your solution. A drop in pH indicates the formation of acidic degradation products.

    • Analyze a sample using HPLC or NMR. Look for the appearance of peaks corresponding to acetic acid and diethylene glycol ethyl ether.

    • Review your solution preparation and storage conditions. Was the solution exposed to acidic or basic conditions? Was it stored in the presence of moisture?

  • Solutions:

    • Control pH: Maintain the pH of the solution in the neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.

    • Minimize Water Content: Use anhydrous solvents and minimize exposure to atmospheric moisture during preparation and storage.

    • Use a Stabilizer: For long-term storage or use in aqueous environments, consider adding a carbodiimide-based stabilizer. Carbodiimides react with the carboxylic acid formed during hydrolysis, preventing it from catalyzing further degradation.[1][4]

Problem: Appearance of new, unidentified peaks in HPLC analysis, particularly after exposure to heat or light.

  • Potential Cause: Oxidative degradation of the PEG chain.

  • Troubleshooting Steps:

    • Review the storage conditions. Was the solution exposed to light, high temperatures, or oxygen (e.g., not stored under an inert atmosphere)?

    • Check for the presence of trace metals. Metal ions can catalyze the oxidation of PEG.

    • Analyze the solution using techniques sensitive to oxidative degradation products, such as mass spectrometry, to identify potential aldehyde or formate byproducts.

  • Solutions:

    • Protect from Light: Store solutions in amber vials or in the dark.

    • Control Temperature: Store solutions at low temperatures (e.g., ≤ -15°C) to slow down the rate of oxidation.

    • Use an Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.

    • Add an Antioxidant: Incorporate an antioxidant such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) into the solution to scavenge free radicals and inhibit the oxidative degradation cascade.

Data Presentation

The following tables provide a summary of the expected impact of various conditions on the degradation of this compound. The quantitative data is based on studies of similar PEGylated esters and the individual components.

Table 1: Effect of pH on the Hydrolysis Rate of a PEGylated Ester (at 25°C)

pHRelative Hydrolysis Rate
3High
5Moderate
7Low
9High
11Very High

Note: The rate of hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions.

Table 2: Effect of Temperature on the Degradation Rate of a PEGylated Ester

Temperature (°C)Relative Degradation Rate (Arrhenius Approximation)
41x (Baseline)
25~8x
40~32x

Note: As a general rule, the rate of chemical reactions, including degradation, approximately doubles for every 10°C increase in temperature.

Table 3: Efficacy of Stabilizers in Preventing Degradation

StabilizerTarget Degradation PathwayTypical ConcentrationExpected Reduction in Degradation Rate
Carbodiimide (e.g., EDC, DCC)Ester Hydrolysis0.5 - 2.0% (w/w)Significant reduction in hydrolysis
Butylated Hydroxyanisole (BHA)PEG Oxidation0.01 - 0.1% (w/v)Significant inhibition of oxidation
Butylated Hydroxytoluene (BHT)PEG Oxidation0.01 - 0.1% (w/v)Significant inhibition of oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% and 30%
  • High-purity water
  • Methanol or acetonitrile (HPLC grade)
  • pH meter
  • HPLC-UV system
  • Photostability chamber
  • Oven

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis:
  • Mix equal volumes of the stock solution and 0.1 M HCl.
  • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
  • If no degradation is observed, repeat with 1 M HCl.
  • Base Hydrolysis:
  • Mix equal volumes of the stock solution and 0.1 M NaOH.
  • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
  • If no degradation is observed, repeat with 1 M NaOH.
  • Oxidative Degradation:
  • Mix equal volumes of the stock solution and 3% H₂O₂.
  • Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
  • If no degradation is observed, repeat with 30% H₂O₂.
  • Thermal Degradation:
  • Place a solid sample of this compound and a solution sample in an oven at a set temperature (e.g., 80°C).
  • Analyze samples at various time points.
  • Photolytic Degradation:
  • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
  • Analyze samples at various time points.
  • Control Sample: A sample of the stock solution stored at -20°C in the dark should be used as a control.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This is a general HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Protocol 3: ¹H NMR Analysis for Monitoring Hydrolysis

¹H NMR spectroscopy can be used to monitor the hydrolysis of the ester group by observing the disappearance of the ethyl group signals of the ester and the appearance of the ethyl group signals of ethanol.

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer to control pH).

  • Data Acquisition: Acquire ¹H NMR spectra at different time points.

  • Analysis: Integrate the signals corresponding to the methylene protons of the ethyl group in this compound (around 4.2 ppm) and the methylene protons of the ethanol product (around 3.6 ppm). The relative integrals will change over time, allowing for the quantification of the extent of hydrolysis.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PEG2_EA This compound AceticAcid Acetic Acid PEG2_EA->AceticAcid H₂O, H⁺/OH⁻ DEG_Ether Diethylene Glycol Ethyl Ether PEG2_EA->DEG_Ether H₂O, H⁺/OH⁻ Aldehydes Aldehydes PEG2_EA->Aldehydes O₂, Heat, Light, Metal Ions FormicAcid Formic Acid PEG2_EA->FormicAcid O₂, Heat, Light, Metal Ions ChainScission Chain Scission Products PEG2_EA->ChainScission O₂, Heat, Light, Metal Ions

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected check_ph Measure pH of Solution start->check_ph ph_drop pH has decreased check_ph->ph_drop Yes no_ph_drop pH is stable check_ph->no_ph_drop No hydrolysis Likely Cause: Ester Hydrolysis ph_drop->hydrolysis check_hplc Analyze by HPLC no_ph_drop->check_hplc solution_hydrolysis Implement Hydrolysis Prevention Strategies hydrolysis->solution_hydrolysis new_peaks New peaks observed check_hplc->new_peaks Yes no_new_peaks No significant new peaks check_hplc->no_new_peaks No oxidation Likely Cause: PEG Oxidation new_peaks->oxidation end Problem Resolved no_new_peaks->end solution_oxidation Implement Oxidation Prevention Strategies oxidation->solution_oxidation solution_hydrolysis->end solution_oxidation->end

Caption: Troubleshooting workflow for this compound degradation.

StabilizationMechanisms cluster_hydrolysis Ester Hydrolysis Prevention cluster_oxidation PEG Oxidation Prevention Carbodiimide Carbodiimide StableAdduct Stable N-Acylurea Carbodiimide->StableAdduct Reacts with CarboxylicAcid Carboxylic Acid (from hydrolysis) CarboxylicAcid->StableAdduct to form Antioxidant Antioxidant (e.g., BHA, BHT) StableRadical Stable Radical Antioxidant->StableRadical Donates H atom to FreeRadical Free Radicals FreeRadical->StableRadical to form

Caption: Mechanisms of action for stabilizers.

References

optimizing reaction times for PEG2-ethyl acetate coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEG2-Ethyl Acetate Coupling. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound coupling?

This reaction, more accurately described as the esterification of diethylene glycol (PEG2) with acetic acid, forms a monoester (diethylene glycol monoacetate). It is a fundamental process used to modify the properties of molecules by introducing a short, hydrophilic PEG chain. The reaction is a type of Fischer esterification, where an alcohol (PEG2) and a carboxylic acid (acetic acid) react in the presence of an acid catalyst to form an ester and water.[1][2][3]

Q2: What are the critical parameters affecting the reaction time?

The key factors influencing the speed of this compound coupling are temperature, catalyst choice and concentration, and the molar ratio of the reactants.[4][5] Efficient removal of water, a byproduct of the reaction, is also crucial to drive the equilibrium towards the product side and improve reaction rates.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a simple method to qualitatively observe the consumption of starting materials and the formation of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Gas Chromatography (GC) can also be used to track the formation of the ester.

Q4: What are the common side reactions I should be aware of?

The primary side reaction is the formation of the diester, where both hydroxyl groups of diethylene glycol react with acetic acid. This is more likely to occur if the molar ratio of acetic acid to PEG2 is high. If using coupling agents like EDC/NHS for a related amidation reaction, the formation of N-acylurea is a common side product. Additionally, degradation of PEG can occur at very high temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during the experiment.

Issue 1: The reaction is very slow or not proceeding.

  • Inactive Catalyst: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or degraded. If using a solid acid catalyst, ensure it has been properly activated and stored.

  • Insufficient Temperature: Esterification reactions often require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature, but be mindful of potential PEG degradation at excessively high temperatures.

  • Presence of Water: The reaction produces water, which can slow it down or reverse it. Use anhydrous reagents and solvents if possible. Employ methods to remove water as it forms, such as a Dean-Stark apparatus or the use of molecular sieves.

  • Suboptimal Molar Ratio: An excess of one reactant is often used to drive the reaction forward. For producing the monoester, using an excess of PEG2 is generally recommended.

Issue 2: The final yield of the desired monoester is low.

  • Equilibrium Not Shifted: As an equilibrium reaction, low yield often means the reaction has not been sufficiently pushed towards the products. The most effective way to increase yield is by removing water from the reaction mixture.

  • Formation of Diester: A high concentration of acetic acid relative to PEG2 can lead to the formation of the diester byproduct, reducing the yield of the monoester. Adjusting the stoichiometry to favor the monoester is crucial.

  • Purification Losses: PEGylated molecules can be challenging to purify. Optimize your purification method (e.g., column chromatography, distillation) to minimize product loss. Reverse-phase chromatography is often effective for separating PEGylated products.

Issue 3: I am observing multiple unexpected spots on my TLC plate.

  • Side Products: As mentioned, the formation of a diester is a common side reaction.

  • Degradation: If the reaction is run at a very high temperature for an extended period, PEG itself can begin to degrade, leading to a mixture of byproducts.

  • Impure Starting Materials: Verify the purity of your starting diethylene glycol and acetic acid. Impurities can lead to unexpected side reactions.

Data Presentation

The following tables summarize key experimental parameters and troubleshooting advice.

Table 1: Key Reaction Parameters and Their Impact

Parameter Effect on Reaction Rate Recommended Action for Optimization Potential Issues
Temperature Rate generally increases with temperature. Gradually increase temperature (e.g., from room temp to 80-120°C). PEG degradation at very high temperatures (>150°C).
Catalyst A suitable catalyst is essential for a reasonable reaction rate. Screen different acid catalysts (e.g., H₂SO₄, p-TSA, solid acids). Catalyst may need to be neutralized/removed during workup.
Reactant Ratio Excess of one reactant drives the equilibrium. Use an excess of PEG2 to favor monoester formation. High excess of acetic acid leads to diester formation.

| Water Removal | Removing water byproduct shifts equilibrium to the right, increasing rate and yield. | Use a Dean-Stark trap, molecular sieves, or run under vacuum. | Some methods may be incompatible with reaction scale or setup. |

Table 2: Common Catalysts for PEG-Acetate Esterification

Catalyst Type Examples Typical Conditions Advantages Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) 0.1-5 mol%, 80-140°C Inexpensive, highly active. Difficult to remove, can cause corrosion and side reactions.
Heterogeneous Acid Cesium Heteropoly Acid (Cs HPA), Sulfonated Resins (e.g., Amberlyst-15) 1-10 wt%, 100-150°C Easily separated by filtration, reusable, high selectivity. Can be less active than homogeneous catalysts, may require higher temperatures.

| Solid Basic | KF/Alumina, Li₂O/Alumina | 150-180°C (for transesterification) | High selectivity for monoesters in transesterification. | Typically used for transesterification, not direct esterification. |

Table 3: Troubleshooting Common Issues

Symptom Probable Cause Suggested Solution
Slow or No Reaction Inactive catalyst or insufficient heat. Use fresh catalyst; increase reaction temperature.
Presence of water. Use anhydrous reagents and a method to remove water (e.g., Dean-Stark).
Low Monoester Yield Reaction equilibrium not shifted. Actively remove water during the reaction.
High diester formation. Increase the molar ratio of PEG2 to acetic acid.

| Multiple Byproducts | Impure starting materials or degradation. | Check purity of reagents; avoid excessive temperatures. |

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the typical workflow for the coupling reaction, the underlying chemical mechanism, and a troubleshooting guide.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Combine Reactants: - Diethylene Glycol (PEG2) - Acetic Acid - Solvent (optional) Catalyst Add Acid Catalyst (e.g., H₂SO₄, p-TSA) Reagents->Catalyst Heat Heat Mixture to Target Temperature (e.g., 80-120°C) Catalyst->Heat WaterRemoval Remove Water (e.g., Dean-Stark Trap) Heat->WaterRemoval Monitor Monitor Progress (TLC / HPLC) WaterRemoval->Monitor Quench Cool and Quench (e.g., Neutralize Catalyst) Monitor->Quench Extract Solvent Extraction Quench->Extract Purify Purify Product (Distillation or Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for this compound coupling.

G Reactants Acetic Acid + PEG2 (in presence of H⁺) ProtonatedCarbonyl Protonated Carbonyl Intermediate Reactants->ProtonatedCarbonyl 1. Protonation Tetrahedral Tetrahedral Intermediate ProtonatedCarbonyl->Tetrahedral 2. Nucleophilic Attack ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer 3. Proton Transfer WaterLoss Intermediate after Water Loss ProtonTransfer->WaterLoss 4. Water Leaves Product PEG2-Acetate Ester + H₃O⁺ WaterLoss->Product 5. Deprotonation

Caption: Reaction mechanism for acid-catalyzed Fischer Esterification.

G Start Reaction Performing Poorly? Check_Rate Is the reaction slow? Start->Check_Rate Check_Yield Is the yield low? Start->Check_Yield Check_Rate->Check_Yield No Sol_Temp Increase Temperature Check_Rate->Sol_Temp Yes Sol_Cat Check Catalyst Activity / Add More Catalyst Check_Rate->Sol_Cat Yes Sol_Water Remove Water Actively (e.g., Dean-Stark) Check_Rate->Sol_Water Yes Check_Yield->Sol_Water Yes Sol_Ratio Adjust Reactant Ratio (More PEG2) Check_Yield->Sol_Ratio Yes Sol_Purify Optimize Purification Method Check_Yield->Sol_Purify Yes End Reaction Optimized Check_Yield->End No

Caption: Troubleshooting flowchart for optimizing reaction conditions.

References

side reactions of PEG2-ethyl acetate with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses common issues and questions regarding side reactions encountered when using ester-activated Polyethylene Glycol (PEG) reagents, such as those with N-hydroxysuccinimide (NHS) esters, for the modification of proteins, peptides, and other molecules. While the term "PEG2-ethyl acetate" is not a standard nomenclature for a common PEGylating agent, this guide focuses on the widely used class of PEG-NHS esters, whose reactivity principles are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using PEG-NHS esters?

A1: The primary and most significant side reaction is the hydrolysis of the activated ester (e.g., NHS ester).[1] In aqueous solutions, water molecules can attack the ester, converting it into an inactive PEG-carboxylate. This reaction competes directly with the desired conjugation to amine groups on your target molecule.[1] The rate of hydrolysis is highly dependent on pH.[1][2]

Q2: How does pH affect PEGylation and its side reactions?

A2: pH is a critical parameter. The desired reaction with primary amines (e.g., lysine residues) is faster at alkaline pH (typically 7.2-8.5).[1] However, the competing hydrolysis side reaction also accelerates significantly at higher pH. For instance, the half-life of an NHS ester can drop from hours at pH 7.0 to just minutes at pH 8.6-9.0. Therefore, an optimal pH must be chosen to balance the rate of conjugation against the rate of hydrolysis.

Q3: Can PEG-NHS esters react with functional groups other than primary amines?

A3: While PEG-NHS esters are most reactive toward primary amines (N-terminus and lysine ε-amino groups), side reactions with other nucleophilic residues can occur, especially at higher pH. These include the hydroxyl groups of serine, threonine, and tyrosine, and the thiol group of cysteine. The reactivity depends on the pH and the local structural environment of the amino acid.

Q4: What type of buffer should I use for my PEGylation reaction?

A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffer components will compete with your target molecule for the PEG-NHS ester, leading to significantly lower yields of the desired conjugate and inactivation of the PEG reagent. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

Q5: How stable are PEG-NHS ester reagents during storage and use?

A5: PEG-NHS esters are highly susceptible to hydrolysis. They should be stored in a desiccated environment at a low temperature. It is strongly recommended to prepare solutions of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for long-term storage. The PEG backbone itself can also undergo oxidative degradation over time, which can be accelerated by heat, light, and oxygen.

Troubleshooting Guide

This section addresses specific problems you might encounter during your PEGylation experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No PEGylation Yield Hydrolysis of PEG-NHS Ester: Reagent was inactivated by moisture before or during the reaction.1. Purchase high-quality, fresh PEG reagent. Store it under desiccated conditions. 2. Prepare the PEG-NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction. 3. Minimize the reaction time as much as possible while still allowing for conjugation.
Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).Perform a buffer exchange for your protein into a non-amine buffer like PBS or HEPES before starting the reaction.
Suboptimal pH: The pH is too low for efficient amine reaction or so high that hydrolysis dominates.Optimize the reaction pH, typically within the 7.2-8.5 range. Perform small-scale pilot reactions at different pH values to find the best balance.
Low Protein Concentration: Dilute reaction conditions can be inefficient.If possible, increase the concentration of the target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Multiple Products Observed (Heterogeneity) Reaction with Multiple Sites: The protein has multiple accessible primary amines (lysines, N-terminus) leading to a mixture of mono-, di-, and poly-PEGylated species.1. Decrease the molar ratio of PEG reagent to protein to favor mono-PEGylation. 2. Consider site-specific PEGylation strategies if a homogenous product is required.
Side Reactions with Other Residues: At higher pH, reactions can occur with tyrosine, serine, or threonine.Lower the reaction pH to increase specificity for amines. Analyze the product by mass spectrometry to identify modification sites.
Intermolecular Cross-linking: If both the protein and PEG reagent are multifunctional, it can lead to aggregation.1. Use a lower PEG-to-protein molar ratio. 2. Work in more dilute reaction conditions to reduce the probability of intermolecular reactions.
Product Aggregation or Precipitation Change in Solubility: The newly formed PEG-protein conjugate may have different solubility properties than the native protein.Screen different buffer conditions (e.g., vary pH, ionic strength, or include solubility-enhancing additives like arginine) to improve conjugate solubility.
Quantitative Data Summary

The efficiency of PEGylation with NHS esters is a competition between aminolysis (the desired reaction) and hydrolysis (the side reaction). The pH is the most critical factor influencing their relative rates.

pHHalf-life of PEG-NHS EsterRelative Rate of AminolysisTypical Outcome
6.0Several hoursSlowLow yield due to slow amine reaction.
7.4>120 minutesModerateOften a good starting point for balancing reaction and hydrolysis.
8.5~10-20 minutesFastHigh initial reaction rate, but rapid hydrolysis can reduce overall yield if reaction is slow.
9.0< 9 minutesVery FastHydrolysis is extremely rapid, often outcompeting the desired reaction.

Visual Guides & Protocols

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway for a PEG-NHS ester with a protein amine, alongside the major competing side reaction, hydrolysis.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Products PEG_NHS PEG-NHS Ester (Active Reagent) Desired_Product PEG-NH-Protein (Stable Amide Bond) PEG_NHS->Desired_Product Aminolysis (Desired Reaction) Side_Product PEG-COOH (Inactive Acid) PEG_NHS->Side_Product Hydrolysis (Side Reaction) Protein_NH2 Protein-NH₂ (Target Amine) Protein_NH2->Desired_Product H2O H₂O (Aqueous Buffer) H2O->Side_Product pH pH 7.2 - 8.5 NHS_Byproduct NHS Desired_Product->NHS_Byproduct Side_Product->NHS_Byproduct

Caption: Desired aminolysis vs. the competing hydrolysis side reaction for PEG-NHS esters.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during PEGylation experiments.

G Start Experiment Result LowYield Low / No Yield Start->LowYield MultiProduct Multiple Products Start->MultiProduct Precipitation Precipitation Start->Precipitation CheckBuffer Buffer contains primary amines? LowYield->CheckBuffer CheckRatio High PEG:Protein molar ratio? MultiProduct->CheckRatio Sol_Solubility Solution: Screen different buffer conditions (pH, salt, additives) for conjugate solubility. Precipitation->Sol_Solubility CheckpH Is pH optimal (7.2-8.5)? CheckBuffer->CheckpH No Sol_Buffer Solution: Buffer exchange to PBS, HEPES, etc. CheckBuffer->Sol_Buffer Yes CheckReagent Is reagent fresh? Prepared just before use? CheckpH->CheckReagent Yes Sol_pH Solution: Adjust pH. Run pH screening experiment. CheckpH->Sol_pH No Sol_Reagent Solution: Use fresh, high-quality reagent. Avoid pre-made aqueous stocks. CheckReagent->Sol_Reagent No CheckCrosslink Is aggregation also seen? CheckRatio->CheckCrosslink No Sol_Ratio Solution: Decrease molar ratio of PEG to protein. CheckRatio->Sol_Ratio Yes Sol_Crosslink Solution: Decrease overall reaction concentration. CheckCrosslink->Sol_Crosslink Yes

Caption: Troubleshooting workflow for common PEGylation issues.

Experimental Protocols
Protocol 1: General PEGylation of a Protein with a PEG-NHS Ester

This protocol provides a general methodology for conjugating a PEG-NHS ester to a protein.

  • Protein and Buffer Preparation :

    • Dissolve or exchange the target protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-10 mg/mL.

    • If the protein stock is in a buffer like Tris, a buffer exchange via dialysis or a desalting column is mandatory.

  • PEG-NHS Ester Solution Preparation :

    • Immediately before starting the reaction, dissolve the PEG-NHS ester reagent in an anhydrous solvent such as DMSO or DMF to a known concentration (e.g., 10-100 mM).

    • Note : Do not prepare and store this solution, as the NHS ester will readily hydrolyze with trace amounts of moisture.

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution while gently stirring.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low, ideally below 10%, to avoid protein denaturation.

    • Incubate the reaction. A common starting point is 30-60 minutes at room temperature or 2 hours on ice. Optimal time should be determined empirically.

  • Quenching the Reaction :

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and consume any remaining active PEG-NHS ester.

  • Purification :

    • Remove unreacted PEG reagent, quenched reagent, and byproducts from the PEGylated protein conjugate. Common methods include Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Analysis of PEGylation Products by SDS-PAGE

This protocol allows for a qualitative assessment of the PEGylation reaction.

  • Sample Preparation :

    • Collect aliquots from your reaction at different time points (e.g., t=0, t=30 min, t=60 min) and a final sample after quenching.

    • Mix the samples with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

  • Electrophoresis :

    • Load the samples, along with an un-PEGylated protein control and a molecular weight marker, onto an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel according to standard procedures.

  • Visualization :

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Interpretation : Successful PEGylation is indicated by the appearance of new, higher molecular weight bands corresponding to the PEG-protein conjugate. The native, un-PEGylated protein band should decrease in intensity over time. The degree of PEGylation (mono-, di-, etc.) can often be inferred from the pattern of new bands.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of PEGylated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

A1: The purification of PEGylated compounds is challenging due to several factors stemming from the PEGylation reaction itself. These reactions often result in a heterogeneous mixture containing the desired mono-PEGylated product, unreacted protein or molecule, excess polyethylene glycol (PEG), multi-PEGylated species, and positional isomers. The key challenges include:

  • Heterogeneity of the reaction mixture: The presence of multiple species with similar physicochemical properties makes separation difficult.

  • Size and charge similarity: The PEG moiety can shield the charge of the protein, making techniques like ion-exchange chromatography less effective. Additionally, the hydrodynamic radius of different PEGylated species may not be sufficiently distinct for high-resolution separation by size exclusion chromatography.

  • High viscosity: The presence of excess PEG can increase the viscosity of the sample, which can affect chromatographic performance.

  • Product instability: Some PEGylated compounds may be sensitive to pH, temperature, or organic solvents used in certain purification methods.[1]

Q2: Which purification techniques are most commonly used for PEGylated compounds?

A2: The most common methods for purifying PEGylated compounds are based on differences in size, charge, and hydrophobicity. These include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and smaller reaction byproducts.[2][3]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. It can be used to separate PEGylated species from the unreacted protein and to resolve positional isomers.[1][2]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the hydrophobicity of a protein, allowing for separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for analytical characterization and purification of smaller PEGylated molecules and peptides.

  • Ultrafiltration/Diafiltration: A membrane-based technique that separates molecules based on size. It is often used for buffer exchange and to remove unreacted PEG.

Q3: How do I choose the most appropriate purification method for my PEGylated compound?

A3: The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of your purification. The following workflow can guide your decision-making process.

G start PEGylation Reaction Mixture sec Size-Exclusion Chromatography (SEC) start->sec  Differentiation by Size? iex Ion-Exchange Chromatography (IEX) start->iex  Differentiation by Charge? hic Hydrophobic Interaction Chromatography (HIC) start->hic  Differentiation by Hydrophobicity? uf Ultrafiltration/Diafiltration start->uf  Buffer exchange or removal of small impurities? sec->iex  Further separation of isomers needed? end Purified PEGylated Compound sec->end  Sufficiently pure? iex->hic  Orthogonal separation needed? iex->end  Sufficiently pure? rphplc Reversed-Phase HPLC (RP-HPLC) hic->rphplc  High-resolution analysis needed? hic->end  Sufficiently pure? rphplc->end uf->sec

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Issue Possible Cause Solution
Poor resolution between PEGylated species and native protein Inappropriate column pore size.Select a column with a pore size that provides optimal separation in the molecular weight range of your compounds. For very large PEGylated proteins (>200 kDa), a larger pore size (500-1000 Å) may be necessary.
High sample viscosity.Dilute the sample to reduce viscosity. Ensure the sample concentration is within the recommended range for the column.
Sample volume too large.The sample volume should ideally be less than 2% of the total column volume for optimal resolution.
Peak fronting Column over-packing.This can occur if the column was packed at an excessively high pressure. Consider using a pre-packed column.
Channeling in the packed bed.This can be indicated by peaks appearing before the void volume. Repack the column or use a new one.
Peak tailing Secondary interactions with the stationary phase.Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions.
Sample overloading.Reduce the amount of sample injected onto the column.
Low recovery Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider using a different column matrix with lower non-specific binding properties.
Protein precipitation on the column.Check the solubility of your PEGylated compound in the mobile phase. Adjust the pH or add solubilizing agents if necessary.
Ion-Exchange Chromatography (IEX)
Issue Possible Cause Solution
Poor binding of PEGylated protein to the column Incorrect buffer pH.For cation exchange, the buffer pH should be at least 0.5-1.0 unit below the pI of the PEGylated protein. For anion exchange, the pH should be at least 0.5-1.0 unit above the pI.
High ionic strength of the sample.Desalt the sample or dilute it with the starting buffer to reduce the ionic strength.
"Charge shielding" by the PEG chain.The neutral PEG chain can mask the charges on the protein surface. Consider using a different purification technique if charge differences are minimal.
Low recovery of purified protein Protein is binding too strongly to the resin.Increase the salt concentration in the elution buffer or use a steeper gradient.
Protein precipitation on the column.Ensure the protein is soluble in the elution buffer. Consider adding non-ionic detergents or other additives to improve solubility.
Poor resolution between PEGylated isoforms Gradient is too steep.Use a shallower salt gradient to improve the separation of species with small charge differences.
Inappropriate resin.Select a resin with the appropriate ligand density and bead size for high-resolution separations.

Experimental Protocols

General Workflow for Purification of PEGylated Proteins

The purification of PEGylated proteins often requires a multi-step approach to achieve high purity. A general workflow is presented below.

G reaction PEGylation Reaction Mixture clarification Clarification (Centrifugation/Filtration) reaction->clarification capture Capture Step (e.g., IEX or HIC) clarification->capture Remove large aggregates and unreacted PEG intermediate Intermediate Purification (e.g., SEC) capture->intermediate Separate PEGylated species from native protein polishing Polishing Step (e.g., RP-HPLC or IEX) intermediate->polishing Separate positional isomers and multi-PEGylated forms final_product Purified PEGylated Protein polishing->final_product

Caption: General multi-step purification workflow.
Detailed Methodology: Size-Exclusion Chromatography (SEC) for PEGylated G-CSF

This protocol is an example for the purification of PEGylated recombinant human granulocyte colony-stimulating factor (PEG-rhG-CSF).

  • Column: Sephadex G-25 or similar desalting column.

  • Buffer: 20 mM phosphate buffer, pH 8.0.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of the buffer.

  • Sample Loading: Apply the PEGylation reaction mixture to the column. The sample volume should not exceed 30% of the column bed volume.

  • Elution: Elute with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm. The PEGylated G-CSF will elute in the earlier fractions, followed by the smaller, unreacted PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE and RP-HPLC to determine purity.

Detailed Methodology: Two-Step Ion-Exchange Chromatography for PEGylated rhG-CSF

This protocol describes a two-step IEX process for separating different PEGylated forms of rhG-CSF.

Step 1: Cation-Exchange Chromatography (CEX)

  • Objective: Separate PEGylated rhG-CSF from unreacted rhG-CSF.

  • Column: A suitable cation exchange column.

  • Binding Buffer: A buffer with a pH below the pI of rhG-CSF.

  • Elution Buffer: Binding buffer with an increasing salt gradient (e.g., 0-1 M NaCl).

  • Procedure:

    • Equilibrate the column with binding buffer.

    • Load the sample.

    • Wash the column with binding buffer to remove unbound material.

    • Elute the bound proteins with a linear salt gradient. PEGylated rhG-CSF will elute at a lower salt concentration than the unreacted protein due to charge shielding.

    • Collect and pool the fractions containing the PEGylated rhG-CSF.

Step 2: Anion-Exchange Chromatography (AEX)

  • Objective: Separate mono-, di-, and tri-PEGylated rhG-CSF species and remove free PEG.

  • Column: A suitable anion exchange column (e.g., DEAE Sepharose).

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer: Binding buffer with an increasing salt gradient (e.g., 0-1 M NaCl).

  • Procedure:

    • Equilibrate the column with binding buffer.

    • Load the pooled fractions from the CEX step.

    • Wash the column with binding buffer.

    • Elute with a linear salt gradient. The different PEGylated species will elute at different salt concentrations.

    • Collect fractions and analyze for purity and composition.

Data Presentation

Table 1: Comparison of HPLC Methods for Purity Analysis of a Model PEGylated Protein

Method Principle Advantages Limitations Typical Application
SEC-HPLC Separation by hydrodynamic volumeGood for aggregate and fragment analysis; Removes unreacted PEGLow resolution for isoforms; Not suitable for positional isomersInitial purity assessment; Aggregate quantification
IEX-HPLC Separation by net surface chargeGood resolution of species with different degrees of PEGylation and positional isomersCharge shielding by PEG can reduce resolution; Sensitive to buffer pHSeparation of mono-, di-, and multi-PEGylated species; Isomer separation
RP-HPLC Separation by hydrophobicityHigh resolution; Can separate positional isomers; MS-compatibleCan cause protein denaturation; PEG can broaden peaksPurity assessment of PEGylated peptides and small proteins; Isomer analysis
HIC-HPLC Separation by surface hydrophobicityMilder conditions than RP-HPLC; Orthogonal to IEX and SECLower resolution than RP-HPLC; Can have low capacityIntermediate purification step; Separation of product-related impurities

Table 2: Representative Quantitative Data for the Purification of PEGylated Lysozyme

Purification Step Method Purity (%) Recovery (%) Key Impurities Removed
Capture Cation-Exchange Chromatography~85~95Unreacted Lysozyme, some multi-PEGylated species
Polishing Hydrophobic Interaction Chromatography>95~90Remaining unreacted Lysozyme, multi-PEGylated species

Note: Purity and recovery values are illustrative and will vary depending on the specific protein, PEG reagent, and experimental conditions.

References

how to monitor the progress of a PEG2-ethyl acetate reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the progress of PEGylation reactions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols for common analytical techniques.

While the query specified a "PEG2-ethyl acetate reaction," this is not a standard bioconjugation reaction. Typically, PEGylation involves attaching polyethylene glycol (PEG) to a larger molecule like a protein, peptide, or nanoparticle to improve its pharmacological properties.[1][2] This guide will therefore focus on the general principles and techniques applicable to monitoring these more common and complex PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a PEGylation reaction?

A1: The progress of a PEGylation reaction is typically monitored by separating and quantifying the starting materials, intermediates, and the final PEGylated product. The most common analytical techniques include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks to see if the starting material is being consumed.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the reaction components. Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are frequently used.[4]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. It is highly effective for PEGylation, as it clearly distinguishes the larger PEGylated product from the smaller, unreacted starting material.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for providing detailed structural information and can be used to determine the average number of PEG chains attached to a molecule, known as the degree of PEGylation.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the identity of the products by measuring their molecular weights, which is crucial for verifying the success of the PEGylation.

Q2: How can I use Thin-Layer Chromatography (TLC) for a quick reaction check?

A2: TLC is an excellent method for quickly assessing a reaction's progress. A typical monitoring setup involves spotting three lanes on a TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q3: What should I consider when using HPLC to monitor my reaction?

A3: When using HPLC, the primary goal is to achieve a good separation between the un-PEGylated starting material, the PEG reagent, and the PEGylated product(s).

  • Mode Selection: Size-Exclusion Chromatography (SEC) is often the first choice as it separates based on the significant size difference between the reactant and the product. Reversed-Phase (RP-HPLC) can also be effective for separating species with different polarities.

  • Detection: PEG itself lacks a strong UV chromophore, which can make detection difficult. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as they respond to all non-volatile analytes. If the molecule being PEGylated has a UV chromophore (like a protein), a standard UV detector can be used.

Q4: How does GPC/SEC show the progress of PEGylation?

A4: GPC/SEC separates molecules based on their hydrodynamic volume (size). During a successful PEGylation reaction, the product becomes significantly larger than the starting material. In the GPC/SEC chromatogram, this is observed as a shift in the elution profile. The peak corresponding to the starting material will decrease over time, while a new peak, eluting earlier (indicating a larger molecule), will appear and grow. This provides a clear visual representation of the reaction's conversion.

Q5: Can I quantify the degree of PEGylation using NMR spectroscopy?

A5: Yes, ¹H NMR spectroscopy is a powerful quantitative tool for this purpose. The large number of repeating ethylene oxide units in the PEG chain produces a very strong, sharp signal (typically around 3.6 ppm). By comparing the integral of this characteristic PEG signal to the integral of a well-resolved proton signal on the starting molecule, you can calculate the average number of PEG chains that have been attached.

Troubleshooting Guides

Q6: My TLC spots are streaking or not separating well. What can I do?

A6: Streaking or poor separation on TLC is a common issue, especially with polar PEG compounds.

  • Streaking: This can be caused by applying a too-concentrated sample or strong interactions with the silica plate. Try diluting your sample before spotting. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

  • Poor Separation: If the reactant and product spots have very similar Rf values, you need to optimize your solvent system (eluent). Systematically try different solvent polarities (e.g., varying the ratio of ethyl acetate in hexanes). Sometimes, a different solvent system, like chloroform/methanol or using ethanol/isopropanol mixtures, can provide better separation for PEG-containing molecules.

Q7: My reaction appears incomplete, with both starting material and product present. What are the likely causes?

A7: An incomplete reaction can stem from several factors:

  • Suboptimal Molar Ratio: An insufficient excess of the PEGylating reagent can lead to an incomplete reaction. It is common to use a 5 to 20-fold molar excess of the PEG reagent.

  • Reaction Time/Temperature: The reaction may simply need more time to proceed to completion. Monitoring at various time points (e.g., 2, 4, 8, 24 hours) can help determine the optimal duration.

  • Incorrect pH: Many PEGylation chemistries are pH-sensitive. For example, reactions targeting primary amines (like NHS esters) work best at a pH of 7-9. If the pH is too low or too high, the reaction rate can be significantly reduced.

  • Reagent Instability: The activated PEG reagent may have degraded due to improper storage (e.g., exposure to moisture) or hydrolysis in the reaction buffer. Always use fresh reagents and store them under the recommended conditions.

Q8: I'm seeing distorted or broad peaks in my GPC/SEC analysis. Why is this happening?

A8: Distorted peak shapes are a known issue when analyzing PEGs with GPC/SEC, particularly when using styrene-divinylbenzene-based columns with THF as the eluent.

  • Solvent Choice: PEGs can dissolve slowly, even in common solvents like THF. Mild heating can aid dissolution. For a wide range of PEG molecular weights, water is often a preferred and more robust solvent.

  • Column Interactions: Unwanted interactions between the PEG molecule and the column's stationary phase can cause peak tailing or distortion. Modifying the mobile phase, for instance by adding a small amount of salt to an aqueous eluent, can often mitigate these effects.

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Monitoring PEGylation

TechniqueInformation ProvidedSpeedThroughputCostKey Advantage
TLC Qualitative (conversion)Very FastHighLowRapid, simple check of reaction progress.
HPLC/SEC Quantitative (conversion, purity)ModerateMediumMediumExcellent for separating species by size.
LC-MS Quantitative & IdentityModerateMediumHighConfirms molecular weight of products.
¹H NMR Quantitative & StructuralFastLowHighDetermines degree of PEGylation.

Table 2: Example GPC/SEC Data for a PEGylation Reaction

SampleRetention Time (min)Calculated MW (Da)Identification
Starting Material15.25,000Un-PEGylated Molecule
PEG Reagent16.52,000mPEG-NHS
Reaction at t=1h12.87,000Mono-PEGylated Product
15.25,000Un-PEGylated Molecule
Reaction at t=8h12.87,000Mono-PEGylated Product
11.59,000Di-PEGylated Product
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol describes a standard method for qualitatively tracking the consumption of a starting material during a PEGylation reaction.

  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 10% Methanol in Dichloromethane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and put the lid on.

  • Prepare the TLC Plate: On a silica gel plate, use a pencil to lightly draw an origin line about 1 cm from the bottom. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Reactant): Using a capillary tube, apply a small spot of your diluted starting material solution.

    • Lane 2 (Co-spot): Apply a spot of the starting material. On top of the same spot, carefully apply a spot of the reaction mixture.

    • Lane 3 (Reaction): Apply a spot of the reaction mixture, taken directly from the reaction vessel.

  • Develop the Plate: Place the spotted plate into the prepared chamber, ensuring the origin line is above the solvent level. Replace the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active. Subsequently, stain the plate using an appropriate stain for PEGs, such as a modified Dragendorff stain or potassium permanganate, to visualize all spots.

  • Analyze: Compare the lanes. The disappearance of the starting material spot in Lane 3 indicates the reaction is progressing towards completion.

Protocol 2: Quantitative Analysis of PEGylation by ¹H NMR

This protocol outlines how to determine the degree of PEGylation using ¹H NMR spectroscopy.

  • Sample Preparation: Purify the PEGylated product from the reaction mixture to remove any unreacted PEG reagent, which would interfere with the analysis. This is typically done using SEC or dialysis.

  • Dissolve the Sample: Accurately weigh a sample of the purified, dried product and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Acquire the Spectrum: Record the ¹H NMR spectrum of the sample. Ensure the spectral window is wide enough to capture all relevant peaks.

  • Process the Spectrum: Phase the spectrum and perform a baseline correction.

  • Integration and Calculation:

    • Identify the large, characteristic signal for the PEG methylene protons (-O-CH₂-CH₂-O-)n, which typically appears as a sharp singlet around 3.6 ppm. Integrate this peak (I_PEG).

    • Identify a well-resolved, unique proton signal on the original, un-PEGylated molecule. Integrate this peak (I_Substrate).

    • Calculate the number of protons per PEG repeating unit (4 protons: -O-CH₂-CH₂-O-).

    • Calculate the number of protons corresponding to the chosen substrate signal (N_Substrate).

    • The degree of PEGylation (DP) can be calculated using the formula: DP = (I_PEG / 4) / (I_Substrate / N_Substrate)

Visualizations

G start Set Up PEGylation Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot tlc Quick Check by TLC aliquot->tlc evaluate_tlc Is Starting Material Consumed? tlc->evaluate_tlc quant_analysis Quantitative Analysis (HPLC/GPC, NMR, MS) evaluate_tlc->quant_analysis Yes continue_rxn Continue Reaction evaluate_tlc->continue_rxn No evaluate_quant Is Conversion/Purity Acceptable? quant_analysis->evaluate_quant evaluate_quant->continue_rxn No workup Proceed to Work-up and Purification evaluate_quant->workup Yes continue_rxn->aliquot G start Problem: Reaction is Incomplete or Yield is Low check_reagents Are Reagents Active & Pure? start->check_reagents reagent_sol Use Fresh PEG Reagent. Store Properly. check_reagents->reagent_sol No check_ratio Is Molar Ratio Optimal? check_reagents->check_ratio Yes success Re-run Reaction reagent_sol->success ratio_sol Increase Molar Excess of PEG Reagent. check_ratio->ratio_sol No check_conditions Are pH & Time Correct? check_ratio->check_conditions Yes ratio_sol->success conditions_sol Verify Buffer pH. Increase Reaction Time. check_conditions->conditions_sol No check_conditions->success Yes, Re-run conditions_sol->success

References

improving the solubility of PEG2-ethyl acetate conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PEG2-Ethyl Acetate Conjugates

Welcome to the Technical Support Center for this compound Conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a short-chain polyethylene glycol (PEG) derivative that is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein.[1] The solubility of the this compound linker and the final conjugate is crucial for its handling, formulation, and ultimately its biological activity and bioavailability.[3][4]

Q2: What is the known solubility of this compound?

Q3: How does the molecular weight of PEG affect the solubility of its conjugates?

A3: The molecular weight of the PEG chain is a significant factor in determining the solubility of the conjugate. Generally, as the molecular weight of PEG increases, its solubility in water and some organic solvents tends to decrease. However, for small molecules, PEGylation, even with short PEG chains, is a common strategy to enhance aqueous solubility.

Q4: Can I expect my this compound conjugate to be water-soluble?

A4: The water solubility of your final conjugate will depend on the overall physicochemical properties of the entire molecule, not just the this compound linker. PEG itself is hydrophilic, but if the molecule it is conjugated to is highly hydrophobic, the resulting conjugate may have limited water solubility. The amphiphilic nature of PEG means it is soluble in both water and some organic solvents.

Q5: What are some common organic solvents for dissolving PEG and its derivatives?

A5: Polyethylene glycol and its derivatives are generally soluble in a variety of organic solvents, including:

  • Water

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile

Their solubility is less in solvents like toluene and they are generally not soluble in ether.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.

Problem: My this compound conjugate has precipitated out of solution. What should I do?

  • Step 1: Verify the Solvent and Concentration.

    • Confirm that you are using an appropriate solvent. As a starting point, DMSO is a known good solvent for this compound.

    • Consider if the concentration of your conjugate is too high. Try preparing a more dilute solution.

  • Step 2: Gentle Heating and Agitation.

    • Gently warm the solution while stirring or vortexing. For many compounds, solubility increases with temperature. Be cautious not to heat to a temperature that could cause degradation of your conjugate.

    • Prolonged agitation at room temperature may also help to redissolve the precipitate.

  • Step 3: Sonication.

    • Brief sonication can be an effective method for dissolving precipitates by breaking down particle agglomerates and increasing the interaction between the solute and the solvent.

  • Step 4: Consider a Co-solvent System.

    • If your conjugate is not soluble in a single solvent, a co-solvent system might be effective. For example, if your conjugate has poor aqueous solubility, you could first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.

Problem: I need to prepare an aqueous solution of my conjugate, but it is not dissolving in water or buffer.

  • Step 1: pH Adjustment.

    • If your conjugate has ionizable groups, its solubility can be highly pH-dependent. Try adjusting the pH of your aqueous buffer to see if this improves solubility.

  • Step 2: Use of a Water-Miscible Co-solvent.

    • As mentioned above, dissolve the conjugate in a small volume of a water-miscible organic solvent first, before adding the aqueous phase. Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.

  • Step 3: Formulation with Excipients.

    • For more challenging solubility issues, formulation with solubilizing agents or excipients may be necessary, although this is more common in later stages of drug development.

Problem: My conjugate seems to be degrading in the solvent.

  • Step 1: Check Solvent Compatibility.

    • The ester linkage in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure your solvent or buffer system has a pH that is compatible with your conjugate's stability.

  • Step 2: Storage Conditions.

    • Store your conjugate solutions appropriately. For long-term storage, it is often recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: General Solubility of Low Molecular Weight PEGs and this compound

Solvent ClassSolvent ExamplesExpected Solubility of Low MW PEGsKnown Solubility of this compound
Aqueous Water, PBS BufferHighNot reported, likely low
Polar Aprotic DMSO, DMF, AcetonitrileHighSoluble in DMSO
Polar Protic Ethanol, MethanolHighLikely soluble
Chlorinated Dichloromethane, ChloroformHighLikely soluble
Ethers Diethyl EtherInsolubleLikely insoluble
Hydrocarbons TolueneLess solubleLikely insoluble

Experimental Protocols

Protocol: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound conjugate

  • A range of selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation:

    • Add an excess amount of the this compound conjugate to a pre-weighed vial. The excess solid is important to ensure that a saturated solution is formed.

    • Record the total weight of the vial and the compound.

  • Solubilization:

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a set period, typically 24-48 hours, to ensure the solution is saturated.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow any undissolved solid to settle.

    • Centrifuge the vial at a high speed to pellet any remaining solid material.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

    • Quantify the concentration of the dissolved conjugate in the diluted supernatant using a pre-validated analytical method with a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of your conjugate in the tested solvent at that temperature.

Visualization

Below is a troubleshooting workflow for addressing solubility issues with this compound conjugates.

G start Start: Conjugate Solubility Issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, DCM) start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration  Yes change_solvent Select a different organic solvent check_solvent->change_solvent No try_heat_agitate Apply gentle heat and/or sonication use_cosolvent Try a co-solvent system (e.g., DMSO/water) try_heat_agitate->use_cosolvent Still not dissolved success Success: Conjugate Dissolved try_heat_agitate->success Dissolved check_concentration->try_heat_agitate  No dilute Prepare a more dilute solution check_concentration->dilute Yes adjust_ph Is the conjugate ionizable? Adjust pH of aqueous buffer use_cosolvent->adjust_ph Still not dissolved use_cosolvent->success Dissolved reassess Re-evaluate conjugate structure and consider formulation strategies adjust_ph->reassess No / No Effect adjust_ph->success Dissolved dilute->try_heat_agitate change_solvent->check_concentration

References

Technical Support Center: Troubleshooting Incomplete Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete reactions, with a specific focus on the esterification of polyethylene glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: My PEG esterification reaction is not going to completion. What are the common causes?

An incomplete PEG esterification reaction can be attributed to several factors. These typically fall into categories such as reactant quality, catalyst efficiency, reaction conditions, and the presence of impurities. A systematic approach to troubleshooting is recommended to identify the root cause.

Q2: How can I confirm the purity of my PEG starting material?

The purity of the PEG starting material is crucial for a successful reaction. The presence of water, in particular, can hinder esterification.

  • Karl Fischer Titration: This is the gold standard for quantifying water content in your starting material and solvents.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the PEG and identify organic impurities.

  • Mass Spectrometry: This can help identify the molecular weight of the PEG and detect any contaminants.

Q3: Could the catalyst be the issue in my incomplete esterification?

Yes, the catalyst plays a critical role. Issues can arise from:

  • Inappropriate Catalyst: Ensure the chosen catalyst is suitable for the specific type of esterification. Common catalysts include DMAP, EDC/DCC, and various acids or bases.

  • Catalyst Deactivation: The catalyst may have degraded due to improper storage or handling.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

Q4: How do I choose the right solvent for my PEG esterification?

The solvent can significantly impact reaction kinetics and equilibrium. Ethyl acetate, while a common solvent, may not always be the optimal choice. Consider the solubility of all reactants and the reaction temperature. Solvents like dichloromethane (DCM), chloroform, or toluene are often used for these types of reactions. Ensure the solvent is anhydrous.

Troubleshooting Guide: PEG Esterification

If your PEG esterification with an acetate source is not reaching completion, follow this troubleshooting workflow.

Logical Troubleshooting Workflow

G start Incomplete Reaction reagent_purity Check Reagent Purity (PEG, Acetate Source, Solvent) start->reagent_purity purity_ok Purity Confirmed? reagent_purity->purity_ok catalyst_check Evaluate Catalyst (Activity, Loading) catalyst_ok Catalyst Active? catalyst_check->catalyst_ok conditions_check Review Reaction Conditions (Temp, Time, Concentration) conditions_ok Conditions Optimized? conditions_check->conditions_ok workup_check Analyze Work-up & Purification workup_ok Product Loss during Work-up? workup_check->workup_ok purity_ok->catalyst_check Yes purify_reagents Purify/Dry Reagents & Solvents purity_ok->purify_reagents No catalyst_ok->conditions_check Yes replace_catalyst Use Fresh Catalyst / Adjust Loading catalyst_ok->replace_catalyst No conditions_ok->workup_check Yes optimize_conditions Modify Temp, Time, or Concentration conditions_ok->optimize_conditions No modify_workup Adjust Purification Method workup_ok->modify_workup Yes end Reaction Complete workup_ok->end No purify_reagents->reagent_purity replace_catalyst->catalyst_check optimize_conditions->conditions_check modify_workup->workup_check

Caption: A step-by-step workflow for troubleshooting an incomplete chemical reaction.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical starting conditions and suggested modifications for a generic PEG acetylation reaction.

ParameterStandard ConditionTroubleshooting Suggestion 1Troubleshooting Suggestion 2
PEG:Acetate Ratio 1 : 1.2 equivalents1 : 1.5 equivalents1 : 2.0 equivalents
Catalyst Loading (DMAP) 0.1 equivalents0.15 equivalents0.2 equivalents
Solvent Ethyl AcetateDichloromethane (DCM)Toluene
Temperature Room Temperature (25°C)40°CReflux
Reaction Time 12 hours24 hours48 hours
Water Content < 50 ppm< 20 ppm< 10 ppm

Experimental Protocols

Protocol 1: General Procedure for PEG Acetylation

This protocol outlines a general method for the acetylation of a PEG diol using acetic anhydride.

  • Drying: The PEG starting material is dried under a high vacuum at 80°C for 4 hours to remove residual water.

  • Reaction Setup: The dried PEG is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: 4-Dimethylaminopyridine (DMAP) is added as a catalyst, followed by the slow addition of acetic anhydride.

  • Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification dry_peg Dry PEG under High Vacuum setup_reaction Dissolve PEG in Anhydrous DCM dry_peg->setup_reaction add_catalyst Add DMAP Catalyst setup_reaction->add_catalyst add_reagent Add Acetic Anhydride add_catalyst->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify

Caption: A typical experimental workflow for the synthesis and purification of a PEG-acetate.

Technical Support Center: Optimizing Storage and Handling of PEG2-Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and optimal performance of PEG2-ethyl acetate (CAS: 154773-33-8) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to prevent degradation and maintain the integrity of the compound. Based on data for structurally similar compounds and general best practices, the following conditions are recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Like other acetate esters, this compound is susceptible to chemical degradation, primarily through hydrolysis and oxidation.

  • Hydrolysis: The ester bond is prone to cleavage in the presence of moisture, a reaction that can be catalyzed by acidic or basic conditions.[1] This process yields di(ethylene glycol) monoethyl ether and acetic acid.

  • Oxidation: The ether linkages within the polyethylene glycol (PEG) chain can be susceptible to oxidation, potentially forming hydroperoxides, especially if exposed to air, light, or heat over extended periods.[2][3]

Q3: How can I monitor the degradation of this compound?

A3: Degradation can be effectively monitored using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[4] The appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound are clear indicators of degradation.

Q4: My solution of this compound has turned yellow. What does this signify?

A4: A color change to yellow may indicate the formation of oxidative degradation products. While the primary products of hydrolysis are colorless, side reactions or oxidation, potentially accelerated by exposure to light or air, can produce colored impurities. To investigate, consider performing a forced degradation study under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) to see if the color change can be replicated.

Q5: What are the best practices for handling this compound in the laboratory?

A5: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep containers tightly sealed when not in use and away from sources of heat, sparks, or open flames.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereContainerDurationCitations
Solid/Powder -20°CInert gas (Argon or Nitrogen); Protect from moistureTightly sealed, light-resistant (amber) vialLong-term
Stock Solution -80°CInert gas (Argon or Nitrogen); Protect from lightTightly sealed, light-resistant vial with septumLong-term
Working Dilution 2-8°C (if used within 24 hours)Tightly sealedVial appropriate for experimental useShort-term

Table 2: Potential Degradation Products and Causes

Degradation PathwayTriggering ConditionsPrimary ProductsPrevention MethodsCitations
Hydrolysis Presence of water; Acidic or basic pHDi(ethylene glycol) monoethyl ether, Acetic AcidStore in a desiccator; Use anhydrous solvents; Control pH of aqueous solutions (pH 4-6)
Oxidation Exposure to air (oxygen), light, elevated temperaturesHydroperoxides, Aldehydes, other oxidative speciesStore under an inert atmosphere; Use light-resistant containers; Avoid excessive heat

Troubleshooting Guides

Issue 1: Rapid Loss of Compound or Appearance of Extra Peaks in Chromatogram

  • Symptom: The peak corresponding to this compound progressively decreases in area, while one or more new peaks appear in your HPLC or GC analysis.

  • Possible Cause: This is a classic sign of hydrolytic degradation . The presence of moisture in your solvent, on your glassware, or from atmospheric humidity is likely cleaving the ester bond.

  • Solutions:

    • Use Anhydrous Solvents: Purchase high-purity, anhydrous solvents and handle them under conditions that minimize water absorption (e.g., using a syringe through a septum).

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

    • Control pH: If working in aqueous solutions, maintain a pH in the slightly acidic to neutral range (pH 4-6), where many esters exhibit maximum stability.

    • Lower Temperature: Store solutions at the recommended low temperatures (-20°C or -80°C) to significantly slow the rate of hydrolysis.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Symptom: Identical experiments performed on different days yield significantly different results.

  • Possible Cause: This often points to inconsistent compound stability . Using a stock solution that has degraded over time or has been subjected to variable storage conditions (e.g., repeated freeze-thaw cycles, light exposure) is a common culprit.

  • Solutions:

    • Aliquot Stock Solutions: After preparing a fresh stock solution, divide it into smaller, single-use aliquots. This prevents contamination and degradation of the entire stock from repeated handling and freeze-thaw cycles.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a properly stored stock aliquot immediately before each experiment. Do not store dilute aqueous solutions for more than a day.

    • Standardize Storage: Ensure all aliquots are stored under identical, controlled conditions (temperature, light protection).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and understanding the stability of a compound under stress conditions. This protocol is adapted from established methods for other ester-containing molecules.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sample of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, alongside a control sample (stock solution stored under recommended conditions), using a stability-indicating HPLC-UV or LC-MS method.

  • Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent compound.

Visualizations

A This compound Catalyst H₂O (Acid or Base Catalyst) A->Catalyst B Di(ethylene glycol) monoethyl ether C Acetic Acid Catalyst->B Catalyst->C

Caption: Primary hydrolysis pathway for this compound.

start Symptom: Loss of Compound or Extra Peaks check_moisture Check for Moisture Source: Solvent, Glassware, Atmosphere start->check_moisture check_ph Is solution aqueous? check_moisture->check_ph adjust_ph Adjust pH to 4-6 using a suitable buffer check_ph->adjust_ph Yes use_anhydrous Implement Corrective Actions: 1. Use anhydrous solvents 2. Dry all glassware 3. Store at -20°C or below check_ph->use_anhydrous No adjust_ph->use_anhydrous reanalyze Re-run Experiment & Analyze Sample use_anhydrous->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for compound degradation.

cluster_stress Stress Conditions acid Acidic (0.1 M HCl, 60°C) analysis Neutralize (if needed) & Analyze All Samples by LC-MS acid->analysis base Basic (0.1 M NaOH, 60°C) base->analysis oxidative Oxidative (3% H₂O₂, RT) oxidative->analysis thermal Thermal (80°C) thermal->analysis photo Photolytic (UV Light) photo->analysis start Prepare 1 mg/mL Stock Solution start->acid start->base start->oxidative start->thermal start->photo control Control Sample (Stored at -20°C) start->control control->analysis end Compare Chromatograms & Identify Degradants analysis->end

References

Technical Support Center: Prostaglandin E2 (PGE2) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prostaglandin E2 (PGE2) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of PGE2.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: I am experiencing a significantly low yield of PGE2 in my synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in PGE2 synthesis can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

  • Precursor Quality and Stability: The primary precursor for PGE2 biosynthesis is arachidonic acid. Ensure the arachidonic acid used is of high purity and has been stored correctly to prevent oxidation.

  • Enzyme Activity: If you are using an enzymatic synthesis method, the activity of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes is critical.[1][2]

    • Troubleshooting:

      • Verify the activity of your enzyme preparations.

      • Ensure the presence of necessary cofactors, such as glutathione, which can enhance yields in enzymatic synthesis.[3]

  • Reaction Conditions:

    • pH: The pH of the reaction medium can significantly impact enzyme activity and the stability of PGE2.

    • Temperature: Optimal temperature is crucial for enzymatic reactions. Deviations can lead to decreased enzyme activity and lower yields.

  • PGE2 Degradation: PGE2 is sensitive to pH and temperature.[4] It is unstable in basic solutions (pH > 7.4), which can lead to degradation to PGA and PGB compounds.

    • Troubleshooting:

      • Maintain a slightly acidic to neutral pH during the synthesis and work-up.

      • Keep temperatures low during the entire process, including purification steps.

Question 2: My final product shows multiple impurities after purification. What are common side reactions and how can I minimize them?

Answer: The presence of impurities is a common issue. Here are some likely side products and strategies to minimize them:

  • Formation of other Prostaglandins: The common precursor, PGH2, can be converted into other prostaglandins (e.g., PGD2, PGF2α) by other prostaglandin synthases.

    • Troubleshooting:

      • Use a specific prostaglandin E synthase to direct the reaction towards PGE2.

  • Formation of PGA2 and PGB2: PGE2 can dehydrate to form PGA2, which can then isomerize to PGB2, especially under alkaline conditions.

    • Troubleshooting:

      • Strictly control the pH to be neutral or slightly acidic during work-up and purification.

  • Oxidation Products: Arachidonic acid and PGE2 are susceptible to oxidation.

    • Troubleshooting:

      • Use antioxidants during the reaction and purification.

      • Degas solvents to remove dissolved oxygen.

Question 3: I am having trouble with the purification of PGE2. Can you suggest an effective purification protocol?

Answer: Purification of PGE2 requires careful handling due to its instability. A common and effective method involves a combination of extraction and chromatography.

  • Extraction:

    • Acidify the reaction mixture to approximately pH 3.5 with a suitable acid like citric acid or HCl.

    • Extract the acidified aqueous phase with an organic solvent such as ethyl acetate or a hexane/ethyl acetate mixture.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for purifying prostaglandins. A solvent system such as chloroform-methanol-acetic acid-water can be used for elution.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is often employed.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway of PGE2?

A1: The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, prostaglandin E synthase (PGES) isomerizes PGH2 to PGE2.

Q2: What are the key differences between COX-1 and COX-2 in PGE2 synthesis?

A2: COX-1 is a constitutively expressed enzyme involved in physiological "housekeeping" functions. In contrast, COX-2 is an inducible enzyme, and its expression increases in response to inflammatory stimuli, leading to elevated PGE2 production during inflammation.

Q3: How should I store my synthesized PGE2?

A3: For long-term storage, PGE2 should be stored as a solid at -20°C. If in solution, it is most stable in absolute ethanol at -20°C. Aqueous solutions of PGE2 are not recommended for storage for more than a day. When preparing aqueous solutions, it's best to make them fresh before use.

Q4: What is the stability of PGE2 in different solvents and pH conditions?

A4: PGE2 stability is highly dependent on the solvent and pH. It is relatively stable in absolute ethanol. In aqueous solutions, its stability is pH-dependent, with greater stability in the pH range of 3-4. It is unstable in basic conditions (pH > 7.4).

Data Presentation

Table 1: Stability of Prostaglandin E2 in Aqueous Solutions at 25°C

pHHours for 10% Loss of Potency
3-4133
653
842
94.2
100.42 (25 minutes)

(Data sourced from product information sheet)

Experimental Protocols & Visualizations

General Experimental Workflow for PGE2 Synthesis and Purification

The following diagram outlines a typical workflow for the enzymatic synthesis and subsequent purification of PGE2.

PGE2 Synthesis and Purification Workflow PGE2 Synthesis and Purification Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Arachidonic_Acid Arachidonic Acid Incubation Incubation with COX and PGES enzymes Arachidonic_Acid->Incubation Reaction_Mixture Reaction Mixture containing PGE2 Incubation->Reaction_Mixture Acidification Acidification to pH 3.5 Reaction_Mixture->Acidification Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Chromatography Chromatography (Silica Gel or HPLC) Evaporation->Chromatography Pure_PGE2 Pure PGE2 Chromatography->Pure_PGE2

Caption: A general workflow for the synthesis and purification of PGE2.

Factors Influencing PGE2 Synthesis Yield and Purity

This diagram illustrates the key factors that can impact the final yield and purity of synthesized PGE2.

Factors Influencing PGE2 Synthesis Factors Influencing PGE2 Synthesis cluster_inputs Input Quality cluster_conditions Reaction Conditions cluster_process Process Control PGE2_Yield_Purity PGE2 Yield & Purity Precursor_Purity Precursor Purity (Arachidonic Acid) Precursor_Purity->PGE2_Yield_Purity Enzyme_Activity Enzyme Activity (COX, PGES) Enzyme_Activity->PGE2_Yield_Purity pH pH pH->PGE2_Yield_Purity Temperature Temperature Temperature->PGE2_Yield_Purity Cofactors Cofactors (e.g., Glutathione) Cofactors->PGE2_Yield_Purity Reaction_Time Reaction Time Reaction_Time->PGE2_Yield_Purity Purification_Method Purification Method Purification_Method->PGE2_Yield_Purity Handling_Storage Handling & Storage Handling_Storage->PGE2_Yield_Purity

Caption: Key factors affecting the yield and purity of PGE2 synthesis.

References

Validation & Comparative

A Comparative Guide to PEG2-Ethyl Acetate and Longer PEG Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and stability. This guide provides an objective comparison between the short PEG2-ethyl acetate linker and its longer PEG counterparts, supported by experimental data from relevant studies.

Introduction to PEG Linkers in Bioconjugation

PEG linkers are composed of repeating ethylene glycol units and are prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] The length of the PEG chain is a key parameter that can be modulated to optimize the performance of a bioconjugate.[2] Shorter PEG linkers, such as this compound, offer a compact and flexible connection, while longer PEG chains can provide a greater "stealth" effect and improved solubility for hydrophobic payloads.[1][2]

Comparative Analysis of PEG Linker Length

The selection of the optimal PEG linker length represents a balance between several factors, including stability, solubility, pharmacokinetics, and biological activity. The following sections and tables summarize the key performance differences between short (e.g., PEG2) and longer (e.g., PEG8, PEG12, PEG24) PEG linkers.

Data Presentation

Table 1: Qualitative Comparison of Short vs. Longer PEG Linkers

FeatureThis compound (Short Linker)Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)
Hydrophilicity Moderate increase in hydrophilicity.Significant increase in hydrophilicity, beneficial for highly hydrophobic payloads.[2]
Stability May offer greater stability by keeping the payload shielded by the targeting moiety (e.g., antibody).Can sometimes lead to reduced stability depending on the conjugation site and payload.
Pharmacokinetics (PK) Less pronounced "stealth" effect, potentially leading to faster clearance.Dramatically improved PK profile with prolonged half-life and increased exposure (AUC).
In Vitro Potency Often associated with high in vitro potency.May show a decrease in potency (higher IC50) in some cases, potentially due to steric hindrance.
In Vivo Efficacy Efficacy is highly dependent on the specific construct and target.Generally enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.
Applications Commonly used in PROTACs where precise spatial orientation is critical.Widely used in ADCs to improve their therapeutic index.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker LengthClearance (mL/day/kg)Tumor Growth InhibitionKey Observation
Non-PEGylated ~1511%High clearance and low efficacy.
PEG2 ~1035-45%Improved performance over non-PEGylated control.
PEG4 ~735-45%Similar efficacy to PEG2 with further reduced clearance.
PEG8 ~575-85%Significant improvement in both clearance and efficacy, often considered a threshold for optimal performance.
PEG12 ~575-85%Similar performance to PEG8, suggesting a plateau effect.
PEG24 ~575-85%Further increases in length may not significantly enhance PK or efficacy in this model.

Note: The data presented is synthesized from multiple sources and should be considered representative. Actual results will vary depending on the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linkers. Below are representative protocols for key experiments in the context of ADC and PROTAC development.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG2, PEG8) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization : The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker. The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment : Cells are treated with serial dilutions of the ADCs with different PEG linker lengths for a specified period (e.g., 72-96 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: Pharmacokinetic (PK) Study in Rodents
  • Administration : ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., mice or rats) at a defined dose.

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.

  • Sample Processing : Plasma is isolated from the blood samples.

  • Quantification : The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis : Pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are calculated using appropriate software.

Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment : Cells expressing the target protein are plated and treated with varying concentrations of PROTACs synthesized with different PEG linkers for a specified time (e.g., 24 hours).

  • Cell Lysis : Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of each lysate is determined using a protein assay such as the bicinchoninic acid (BCA) assay.

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis : Band intensities are quantified using densitometry, and the percentage of target protein degradation is calculated relative to the vehicle-treated control. The DC50 value (concentration for 50% degradation) is then determined.

Mandatory Visualization

Diagrams of Experimental Workflows

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody\nReduction Antibody Reduction Drug-Linker\nConjugation Drug-Linker Conjugation Antibody\nReduction->Drug-Linker\nConjugation Reduced mAb Purification\n(SEC) Purification (SEC) Drug-Linker\nConjugation->Purification\n(SEC) Crude ADC PEG_Linker_Payload Drug-PEG Linker (e.g., PEG2, PEG8) PEG_Linker_Payload->Drug-Linker\nConjugation Characterization\n(HIC, UV-Vis) Characterization (HIC, UV-Vis) Purification\n(SEC)->Characterization\n(HIC, UV-Vis) Final ADC Final ADC Characterization\n(HIC, UV-Vis)->Final ADC

A generalized workflow for the synthesis and characterization of antibody-drug conjugates.

PROTAC_Degradation_Workflow Cell_Culture Plate cells expressing target protein PROTAC_Treatment Treat with PROTACs (varying PEG linkers) Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse cells and quantify protein PROTAC_Treatment->Cell_Lysis Western_Blot SDS-PAGE and Western Blotting Cell_Lysis->Western_Blot Data_Analysis Densitometry and DC50 Calculation Western_Blot->Data_Analysis Degradation_Potency Degradation_Potency Data_Analysis->Degradation_Potency

Experimental workflow for assessing PROTAC-mediated protein degradation.

Linker_Length_Comparison_Logic Start Bioconjugate Design Linker_Choice Select PEG Linker Length Start->Linker_Choice Short_PEG Short PEG (e.g., PEG2) Linker_Choice->Short_PEG Long_PEG Longer PEG (e.g., PEG8+) Linker_Choice->Long_PEG Evaluation Experimental Evaluation Short_PEG->Evaluation Long_PEG->Evaluation PK_Study Pharmacokinetics Evaluation->PK_Study Potency_Assay In Vitro / In Vivo Potency Evaluation->Potency_Assay Optimization Optimized Bioconjugate PK_Study->Optimization Potency_Assay->Optimization

Logical relationship for selecting and evaluating PEG linker length in bioconjugate design.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly impacts their therapeutic index. While shorter linkers like this compound may provide greater stability and are valuable in applications such as PROTACs where precise spatial orientation is key, longer PEG linkers generally offer superior pharmacokinetic properties and in vivo efficacy for ADCs, especially when dealing with hydrophobic payloads. The choice between a short and a long PEG linker is not universal; it necessitates empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired performance characteristics, researchers can rationally design more effective and safer targeted therapeutics.

References

A Comparative Guide to the HPLC Validation of PEG2-Ethyl Acetate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of PEG2-ethyl acetate conjugation. It offers detailed experimental protocols and supporting data to assist researchers in establishing robust analytical procedures for the quantification and purity assessment of this PEGylated compound.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The validation of the resulting conjugate is a critical step to ensure its identity, purity, and quality. This guide focuses on the validation of this compound, a model small molecule conjugate, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and versatile analytical technique. For the purposes of this guide, "this compound" is defined as diethylene glycol monoethyl acetate.

The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the analytical method. We will compare the performance of the developed HPLC method against key validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Protocol: RP-HPLC Method for this compound

A detailed methodology for the RP-HPLC analysis of this compound is provided below. This protocol is designed to separate the main conjugate from potential impurities, such as unreacted starting materials and side products.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Dilute the this compound conjugation reaction mixture with the mobile phase to a final concentration within the linear range of the assay.

  • Placebo Solution: Prepare a solution containing all components of the reaction mixture except for the PEGylating agent to assess specificity.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Due to the lack of a strong UV chromophore in this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

    • ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

    • CAD Settings: Power function: 1.0, Nebulizer temperature: 35°C.

3. Data Analysis:

  • Integrate the peak areas of the analyte and any impurities.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

  • Calculate the percentage purity of the conjugate.

Data Presentation: HPLC Method Validation Summary

The performance of the RP-HPLC method was validated according to ICH guidelines. The key validation parameters are summarized in the table below, providing a clear comparison of the method's capabilities.

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from placebo and potential impurity peaks.The method is specific. No interfering peaks were observed at the retention time of this compound.
Linearity (R²) R² ≥ 0.9990.9995
Range To be defined based on the application.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.8%
- Intermediate Precision (Inter-day)≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant change in results with minor variations in method parameters.The method is robust against minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Visualizations

To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_injection Inject Samples prep_std->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection prep_placebo Prepare Placebo Solution prep_placebo->hplc_injection hplc_instrument HPLC System Setup (C18 Column, ACN:H2O) hplc_instrument->hplc_injection hplc_detection Detection (ELSD/CAD) hplc_injection->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calibration Calibration Curve Generation data_integration->data_calibration data_quantification Quantification & Purity Calculation data_calibration->data_quantification validation_report Validation Report Generation data_quantification->validation_report

Caption: Experimental workflow for HPLC validation of this compound.

validation_parameters cluster_core Core Validation Parameters cluster_relationship Interdependencies Specificity Specificity Reliable_Method Reliable & Validated Analytical Method Specificity->Reliable_Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Reliable_Method Accuracy->Reliable_Method Precision->Accuracy Precision->Reliable_Method LOD Limit of Detection (LOD) LOD->Reliable_Method LOQ Limit of Quantitation (LOQ) LOQ->Linearity LOQ->Reliable_Method Robustness Robustness Robustness->Reliable_Method

Caption: Logical relationship of HPLC validation parameters.

A Comparative Guide to the Mass Spectrometry Analysis of PEG2-Ethyl Acetate Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.[1][2][3] The covalent attachment of even short PEG chains, like di-ethylene glycol (PEG2), can significantly alter a peptide's behavior in vivo. Consequently, robust analytical techniques are paramount for the characterization of these modified peptides. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of PEG2-modified peptides, with a focus on samples prepared using ethyl acetate for purification.

Experimental Workflow: From Sample to Data

The analysis of PEG2-modified peptides by mass spectrometry involves a series of steps from sample preparation to data interpretation. A generalized workflow is illustrated below. The use of ethyl acetate extraction is a key step in the sample cleanup process, particularly for the removal of detergents that can interfere with mass spectrometry analysis.[4][5]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis & PEG2 Modification Ethyl_Acetate_Extraction Sample Cleanup (Ethyl Acetate Extraction) Peptide_Synthesis->Ethyl_Acetate_Extraction LC_Separation LC Separation (for LC-MS) Ethyl_Acetate_Extraction->LC_Separation LC-MS Pathway MALDI_Spotting Matrix Co-crystallization (for MALDI-TOF) Ethyl_Acetate_Extraction->MALDI_Spotting MALDI-TOF Pathway MS_Analysis Mass Analysis (TOF, Orbitrap, etc.) LC_Separation->MS_Analysis MALDI_Spotting->MS_Analysis Tandem_MS MS/MS Fragmentation (for sequencing and site localization) MS_Analysis->Tandem_MS Data_Acquisition Data Acquisition Tandem_MS->Data_Acquisition Data_Processing Data Processing & Deconvolution Data_Acquisition->Data_Processing Characterization Characterization (Mass, Purity, Sequence) Data_Processing->Characterization

Experimental Workflow for MS Analysis of PEG2-Modified Peptides.

Performance Comparison of Mass Spectrometry Techniques

The two primary mass spectrometry techniques for analyzing PEGylated peptides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with electrospray ionization (ESI). Each technique offers distinct advantages and is suited for different analytical goals.

FeatureMALDI-TOF MSLC-MS/MS (e.g., ESI-QTOF, Orbitrap)
Throughput HighModerate to High
Complexity of Mixture Analysis LimitedExcellent
Sensitivity Picomole to FemtomoleFemtomole to Attomole
Mass Accuracy Good (typically <10 ppm with internal calibration)Excellent (typically <5 ppm)
Resolution GoodVery High
Fragmentation for Sequencing Possible with TOF/TOF or ISDRoutine
Sample Preparation Relatively simple (co-crystallization with matrix)More complex (requires chromatographic separation)
Ionization Suppression Effects Can be significant in complex mixturesMinimized by chromatographic separation
Quantitation Relative quantitation is possible but can be challengingGood for both relative and absolute quantitation

Experimental Protocols

Detailed and optimized protocols are crucial for the successful analysis of PEG2-modified peptides. Below are representative protocols for sample preparation using ethyl acetate extraction, followed by analysis using MALDI-TOF and LC-MS.

Protocol 1: Ethyl Acetate Extraction for Sample Cleanup

This protocol is designed to remove detergents and other contaminants from the peptide sample prior to mass spectrometry.

  • Sample Preparation : Dissolve the PEG2-modified peptide sample in 50-100 µL of an aqueous solution (e.g., 0.1% TFA in water) in a 1.5 mL microcentrifuge tube.

  • Extraction : Add an equal volume of water-saturated ethyl acetate to the peptide solution.

  • Mixing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation : Centrifuge the tube at high speed (e.g., 14,000 x g) for 2 minutes to separate the two phases. The aqueous phase containing the peptide will be at the bottom, and the ethyl acetate phase with the extracted contaminants will be at the top.

  • Aspiration : Carefully remove and discard the upper ethyl acetate layer using a fine-tipped pipette.

  • Repeat : Repeat the extraction steps (2-5) at least three to five times to ensure complete removal of contaminants.

  • Final Sample : The resulting aqueous layer contains the purified PEG2-modified peptide, which is now ready for mass spectrometry analysis.

Protocol 2: MALDI-TOF MS Analysis

This protocol outlines the steps for analyzing the cleaned peptide sample using MALDI-TOF MS.

  • Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides, in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).

  • Sample-Matrix Mixture : Mix the cleaned peptide solution from Protocol 1 with the matrix solution in a 1:1 ratio (v/v).

  • Spotting : Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization : Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the peptide and the matrix.

  • Data Acquisition : Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the positive ion reflector mode for accurate mass determination. The laser energy should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis : Process the acquired spectra to determine the molecular weight of the PEG2-modified peptide.

Protocol 3: LC-MS/MS Analysis

This protocol describes the analysis of the purified peptide sample using liquid chromatography coupled to a tandem mass spectrometer.

  • LC System Preparation : Equilibrate the LC system, typically a reverse-phase HPLC or UPLC, with the initial mobile phase conditions (e.g., 95% solvent A: 0.1% formic acid in water; 5% solvent B: 0.1% formic acid in acetonitrile).

  • Sample Injection : Inject an appropriate amount of the cleaned peptide solution from Protocol 1 onto the analytical column (e.g., a C18 column).

  • Chromatographic Separation : Elute the peptide from the column using a gradient of increasing solvent B. The gradient should be optimized to achieve good separation of the PEG2-modified peptide from any remaining impurities or unmodified peptide.

  • Mass Spectrometry : The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.

  • MS and MS/MS Acquisition : Set the mass spectrometer to acquire full scan MS spectra to determine the mass-to-charge ratio (m/z) of the eluting peptide. For peptide identification and localization of the PEG2 modification, set the instrument to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis : Process the raw data using appropriate software to deconvolute the ESI mass spectra and identify the peptide from the MS/MS fragmentation data.

Signaling Pathway: GLP-1 Receptor Activation

To illustrate the biological context of a PEGylated therapeutic peptide, the signaling pathway of the Glucagon-Like Peptide-1 (GLP-1) receptor is presented. GLP-1 and its analogs, such as Exenatide, are used in the treatment of type 2 diabetes. PEGylation of these peptides can extend their therapeutic window. Upon binding of a GLP-1 analog to its receptor (GLP-1R) on pancreatic beta cells, a cascade of intracellular events is initiated, leading to enhanced glucose-dependent insulin secretion.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1_Analog PEGylated GLP-1 Analog (e.g., Exenatide) GLP1R GLP-1 Receptor (GPCR) GLP1_Analog->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Exocytosis Epac2->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

References

A Comparative Analysis of Crosslinkers for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical crosslinker is paramount. The linker moiety, which connects the targeting molecule (e.g., an antibody) to the payload (e.g., a cytotoxic drug), profoundly influences the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate. While a specific entity termed "PEG2-ethyl acetate" is not a standard crosslinker, it represents a class of short-chain, hydrophilic polyethylene glycol (PEG) based linkers. This guide provides a comparative study of various crosslinker types, using a representative short-chain PEG linker as a baseline, and evaluates them against other prevalent classes of linkers used in drug development.

Overview of Crosslinker Classes

The ideal crosslinker maintains a stable bond between the targeting molecule and the payload during circulation in the bloodstream, yet allows for efficient release of the payload at the target site. Key classes of crosslinkers include PEG-based, cleavable, and non-cleavable linkers.

  • PEG-Based Linkers: These incorporate polyethylene glycol chains of varying lengths. They are prized for their ability to increase hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. The PEG chain's flexibility can also help to overcome steric hindrance. Short-chain PEGs, like a theoretical PEG2-based linker, offer a defined and minimal spacing.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent within target cells, such as low pH in endosomes or the presence of specific enzymes like cathepsins. This targeted release mechanism can enhance the therapeutic window of the drug.

  • Non-Cleavable Linkers: These form a highly stable covalent bond that is not readily broken down. The payload is released only after the complete degradation of the targeting antibody within the lysosome, leading to the release of the drug with the linker and a portion of the antibody attached.

  • Click Chemistry Linkers: This category often overlaps with the others but refers to the specific conjugation chemistry used. Bioorthogonal "click" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions, offer high efficiency, specificity, and biocompatibility.

Comparative Performance Data

The selection of a linker has a significant impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key performance indicators for different linker classes based on published experimental data.

Table 1: Physicochemical and Stability Properties of Different Linker Classes

PropertyRepresentative PEG Linker (e.g., NHS-PEG4-Maleimide)Cleavable Linker (e.g., Val-Cit-PABC)Non-Cleavable Linker (e.g., SMCC)Click Chemistry Linker (e.g., DBCO-PEG4-NHS)
Solubility Enhancement HighModerateLowHigh
Plasma Stability HighHigh (cleavage is tumor-specific)Very HighVery High
Reaction Efficiency GoodGoodGoodExcellent
Mechanism of Payload Release N/A (if non-cleavable)Enzymatic (e.g., Cathepsin B)Proteolytic DegradationN/A (if non-cleavable)
Key Advantage Improves solubility and pharmacokineticsTargeted payload releaseHigh stability, reduced off-target toxicityHigh specificity and reaction speed
Key Disadvantage Can be susceptible to anti-PEG antibodiesPotential for premature cleavageCan lead to less potent metabolitesReagents can be more expensive

Table 2: Biological Performance of ADCs with Different Linker Types

Performance MetricCleavable Linker (vc-MMAE)Non-Cleavable Linker (mc-MMAF)
In Vitro Cytotoxicity (IC50) Generally more potent due to bystander effectPotent, but limited to antigen-positive cells
Bystander Killing Effect Yes (payload is cell-permeable)No (payload is charged and not cell-permeable)
In Vivo Efficacy High, effective in heterogeneous tumorsHigh, particularly in antigen-homogenous tumors
Observed Toxicities Potential for off-target toxicity if prematurely cleavedGenerally lower off-target toxicity

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of crosslinkers and the resulting bioconjugates.

Protocol 1: General Antibody-Drug Conjugation using a Maleimide-NHS Ester Crosslinker

This protocol describes the conjugation of a drug to an antibody via cysteine residues using a heterobifunctional linker like SMCC or a PEGylated equivalent.

  • Antibody Preparation:

    • Dialyze the antibody (e.g., Trastuzumab) into a suitable buffer (e.g., PBS, pH 7.4) with 1 mM EDTA.

    • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). An antibody-to-TCEP molar ratio of 1:2.5 is common.

    • Incubate at 37°C for 1-2 hours to generate free thiol (-SH) groups.

    • Remove excess TCEP by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker complex in a compatible organic solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody at a specific molar excess (e.g., 5-10 fold excess over available thiol groups).

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The maleimide group of the linker will react with the free thiol groups on the antibody.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Plasma Stability Assay of an Antibody-Drug Conjugate

This assay evaluates the stability of the linker and the retention of the payload on the antibody in a biologically relevant matrix.

  • Incubation:

    • Incubate the purified ADC in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • Capture the ADC from the plasma aliquots using an affinity capture method (e.g., protein A-coated magnetic beads).

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads.

  • Analysis:

    • Analyze the eluted ADC samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Quantify the amount of intact ADC remaining at each time point by measuring the area of the corresponding peak.

    • Calculate the percentage of drug loss over time to determine the stability of the conjugate.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_Ab Antibody Preparation cluster_Linker Drug-Linker Preparation cluster_Purification Purification & Analysis Ab Native Antibody ReducedAb Reduced Antibody (Free Thiols) Ab->ReducedAb TCEP Reduction ADC Crude ADC ReducedAb->ADC Conjugation Drug Payload (Drug) ActivatedDrug Activated Drug-Linker Drug->ActivatedDrug Linker Linker (e.g., SMCC) Linker->ActivatedDrug ActivatedDrug->ADC Conjugation PurifiedADC Purified ADC ADC->PurifiedADC SEC/Affinity Chromatography Analysis Characterization (DAR) PurifiedADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) creation.

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_cleavable ADC enters cell Lysosome_cleavable Lysosome ADC_cleavable->Lysosome_cleavable Internalization Payload_cleavable Active Payload (Cell Permeable) Lysosome_cleavable->Payload_cleavable Enzymatic Cleavage Bystander Bystander Cell Killing Payload_cleavable->Bystander ADC_noncleavable ADC enters cell Lysosome_noncleavable Lysosome ADC_noncleavable->Lysosome_noncleavable Internalization Payload_noncleavable Active Payload-Linker-AA (Charged, Impermeable) Lysosome_noncleavable->Payload_noncleavable Antibody Degradation

Caption: Comparison of payload release mechanisms.

G ADC ADC Targeting HER2 HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization & Endosome Trafficking HER2->Internalization Lysosome Lysosomal Degradation/ Payload Release Internalization->Lysosome Payload Released Payload (e.g., MMAE) Lysosome->Payload Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Disruption leads to

Caption: ADC signaling pathway for a tubulin inhibitor.

A Comparative Guide to Control Experiments for PEG2-Ethyl Acetate Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the specificity and efficiency of bioconjugation reactions is paramount. This guide provides an objective comparison of essential control experiments for the functionalization of molecules with PEG2-ethyl acetate. The inclusion of robust negative and positive controls is critical for validating the conjugation methodology, troubleshooting unexpected results, and accurately interpreting experimental data.

The Importance of Controls in PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] The functionalization with a short PEG chain ending in an ethyl acetate group (this compound) can be employed to modify the hydrophilicity and physicochemical properties of the target molecule.

Control experiments are fundamental to a well-designed PEGylation protocol. They serve to:

  • Confirm the specificity of the reaction: Negative controls help to ensure that the observed functionalization is a direct result of the intended chemical reaction and not due to non-specific adsorption or other unintended interactions.

  • Validate the efficiency of the reagents and protocol: Positive controls provide a benchmark for a successful reaction, confirming that the reagents and reaction conditions are optimal.

  • Troubleshoot suboptimal results: By comparing the results of the main experiment with those of the controls, researchers can identify potential issues with the protocol, such as inactive reagents or inappropriate reaction conditions.

Comparison of Control Experiments

Here, we compare the key control experiments that should be performed alongside the this compound functionalization of a model protein.

Table 1: Quantitative Comparison of Expected Outcomes for Control Experiments
ExperimentTarget Molecule (e.g., Protein-NH2)PEG ReagentCoupling Agent (e.g., EDC/NHS)Expected Degree of PEGylationExpected Yield of Mono-PEGylated Product
Main Experiment PresentActivated this compoundPresentVariable (dependent on stoichiometry)Moderate to High
Negative Control 1 PresentUnactivated HO-PEG2-ethyl acetatePresentVery Low to NoneVery Low to None
Negative Control 2 PresentActivated this compoundAbsentVery Low to NoneVery Low to None
Negative Control 3 Non-reactive molecule (e.g., blocked amine)Activated this compoundPresentNoneNone
Positive Control PresentActivated mPEG-NHS (5 kDa)PresentHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols assume the functionalization of a model protein with available primary amine groups (e.g., lysine residues or the N-terminus) using an activated this compound reagent.

Materials and General Conditions
  • Model Protein: Bovine Serum Albumin (BSA) or Lysozyme at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • PEG Reagents:

    • Activated this compound (e.g., N-hydroxysuccinimide ester of this compound).

    • Unactivated HO-PEG2-ethyl acetate.

    • Activated mPEG-NHS (5 kDa) for the positive control.

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) if starting from a carboxylated PEG.

  • Reaction Buffer: PBS or other amine-free buffer at a pH suitable for the chosen chemistry (typically pH 7.2-8.5 for NHS ester reactions).

  • Quenching Solution: 1 M Tris-HCl or glycine solution to stop the reaction.

  • Analytical Equipment: SDS-PAGE system, HPLC with a size-exclusion or reverse-phase column, Mass Spectrometer (e.g., MALDI-TOF).

Protocol 1: Main Experiment - this compound Functionalization
  • Dissolve the model protein in the reaction buffer to the desired concentration.

  • Add the activated this compound reagent to the protein solution at a specific molar excess (e.g., 5- to 20-fold molar excess over the protein).

  • If using a carboxylated PEG, pre-activate it with EDC and NHS before adding it to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Analyze the reaction products using SDS-PAGE, HPLC, and Mass Spectrometry to determine the degree of PEGylation and the yield of the desired product.

Protocol 2: Negative Control 1 - Unactivated PEG
  • Follow the same procedure as the main experiment, but substitute the activated this compound with an equimolar amount of unactivated HO-PEG2-ethyl acetate.

  • All other reagents, including the coupling agents (if applicable in the main protocol), and conditions should remain the same.

  • Analyze the products. The expectation is to see no significant shift in the molecular weight of the protein, indicating no PEGylation.

Protocol 3: Negative Control 2 - Omission of Coupling Agent
  • Follow the same procedure as the main experiment, but omit the coupling agent (e.g., EDC/NHS).

  • Add the activated this compound and the protein to the reaction buffer.

  • Analyze the products. In the absence of the coupling agent, the reaction should not proceed, and no PEGylation should be observed.

Protocol 4: Positive Control - Well-Characterized PEGylation
  • Follow the same procedure as the main experiment, but use a well-characterized and highly reactive PEG reagent, such as activated mPEG-NHS (5 kDa), instead of the this compound.

  • The high reactivity of this reagent should result in a significant and easily detectable increase in the molecular weight of the protein.

  • Analyze the products. A clear shift in the protein band on SDS-PAGE and a new peak in the HPLC chromatogram corresponding to the PEGylated protein are expected, confirming the validity of the experimental setup.

Alternative Functionalization Strategies

While PEGylation is a dominant strategy, several alternative polymers are being explored to achieve similar or improved therapeutic outcomes, often to mitigate concerns about the potential immunogenicity of PEG.[2][3]

Table 2: Comparison with Alternative Polymers
PolymerKey AdvantagesCommon Functional GroupsRepresentative Experimental Data (Yield)
Poly(2-ethyl-2-oxazoline) (PEtOx) Biocompatible, "stealth" properties similar to PEG, tunable properties.[3]Carboxylate, amine, hydroxylHigh (comparable to PEG)
Polysarcosine (pSar) Biodegradable, non-immunogenic, excellent solubility.Carboxylate, amineHigh
Zwitterionic Polymers Excellent anti-fouling properties, highly biocompatible.[2]Carboxylate, amine, phosphateVariable, can be high

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the logical flow of the main experiment and its crucial controls.

experimental_workflow cluster_main Main Experiment protein Protein-NH2 reaction Reaction protein->reaction peg Activated PEG2-EtOAc peg->reaction coupling Coupling Agent coupling->reaction product PEGylated Protein reaction->product Functionalization

Caption: Workflow for the main this compound functionalization experiment.

control_workflows cluster_neg1 Negative Control 1: Unactivated PEG cluster_neg2 Negative Control 2: No Coupling Agent cluster_pos Positive Control: High-Yield PEGylation p1 Protein-NH2 r1 Reaction p1->r1 peg1 Unactivated HO-PEG2-EtOAc peg1->r1 c1 Coupling Agent c1->r1 np1 No Reaction r1->np1 p2 Protein-NH2 r2 Reaction p2->r2 peg2 Activated PEG2-EtOAc peg2->r2 np2 No Reaction r2->np2 p3 Protein-NH2 r3 Reaction p3->r3 peg3 Activated mPEG-NHS peg3->r3 c3 Coupling Agent c3->r3 prod3 Highly PEGylated Protein r3->prod3

Caption: Comparison of negative and positive control experiment workflows.

By implementing these control experiments, researchers can confidently assess the outcome of their this compound functionalization, ensuring the reliability and reproducibility of their findings. The data generated from these controls are indispensable for the optimization of conjugation protocols and for meeting the rigorous standards of drug development.

References

The Pivotal Role of PEG2-Ethyl Acetate in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an in-depth comparison of PEG2-ethyl acetate, a short-chain polyethylene glycol (PEG) linker, with its common alternatives, supported by experimental data to inform the rational design of next-generation protein degraders.

Comparing Linker Performance: PEG2 vs. Alkyl and Longer-Chain PEG Linkers

The choice of linker can dramatically impact the overall performance of a PROTAC. Flexible linkers, particularly those based on PEG and alkyl chains, are the most prevalently used due to their synthetic accessibility and the ease with which their length can be modified. PEG linkers, like this compound, are prized for their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[1] In contrast, alkyl linkers are more hydrophobic but can offer increased metabolic stability.

The following tables summarize quantitative data from various studies, illustrating the impact of linker choice on PROTAC performance.

Table 1: Impact of Linker Type on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of Linker Type on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

These data highlight a crucial trade-off in linker design. The incorporation of a PEG2 linker (PROTAC 2) compared to an alkyl linker (PROTAC 1) in a BRD4-targeting PROTAC leads to a decrease in the calculated logP (cLogP), suggesting improved hydrophilicity, at the cost of a slight increase in molecular weight and topological polar surface area (TPSA). In the case of SMARCA2-targeting PROTACs, the PEG2 linker (PROTAC B) significantly improves the degradation efficiency (lower DC50 and higher Dmax) compared to the alkyl linker (PROTAC A), although with a slight reduction in cell permeability.

Alternatives to this compound in PROTAC Design

While short-chain PEG linkers are a popular choice, a variety of other linker types are employed to fine-tune PROTAC properties.

  • Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are valued for their synthetic simplicity and chemical stability.[2] However, their hydrophobicity can negatively impact the solubility and cell permeability of the resulting PROTAC.[2]

  • Rigid Linkers: To enhance the stability of the ternary complex and improve pharmacokinetic properties, rigid linkers incorporating cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds are utilized. These can pre-organize the PROTAC into a bioactive conformation.

  • "Clickable" Linkers: The use of linkers amenable to "click chemistry," such as those containing azide or alkyne functionalities, allows for the rapid and efficient assembly of PROTAC libraries for screening purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate synthesis and evaluation of PROTAC performance.

General Synthesis of a PEGylated PROTAC via Amide Bond Formation

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker derived from this compound (e.g., an amine-functionalized PEG2 linker).

Materials:

  • POI ligand with a carboxylic acid functional group.

  • Amine-PEG2-Boc (tert-butyloxycarbonyl protected amine).

  • E3 ligase ligand with a suitable functional group for coupling.

  • Peptide coupling reagent (e.g., HATU).

  • Organic base (e.g., DIPEA).

  • Anhydrous DMF.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC).

Step 1: Amide Coupling of POI Ligand with Amine-PEG2-Boc

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Amine-PEG2-Boc (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Coupling to E3 Ligase Ligand

  • Follow a standard amide coupling procedure, similar to Step 1, using the deprotected amine-PEG2-POI conjugate and a carboxylic acid-functionalized E3 ligase ligand.

  • Alternatively, if the E3 ligase ligand has a different functional group, an appropriate conjugation strategy should be employed.

  • Purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Concepts

Diagrams can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_Cell Cell cluster_TernaryComplex Ternary Complex Formation PROTAC PROTAC (e.g., with PEG2 linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis (e.g., using PEG2 linker) cell_culture Cell Culture and Treatment with PROTAC concentrations start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis (Target Protein & Loading Control) lysis->western_blot data_analysis Data Analysis: Quantify Band Intensities western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax end End: Performance Evaluation dc50_dmax->end

Caption: A typical workflow for the evaluation of PROTAC performance.

References

Unlocking Bioconjugate Potential: The Advantages of Short PEG Linkers Like PEG2-Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to enhance solubility and extend circulation half-life, short PEG linkers, such as PEG2-ethyl acetate, offer a distinct set of advantages that are increasingly being leveraged in the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This comprehensive guide provides an objective comparison of short PEG linkers with other alternatives, supported by experimental data, to inform the rational design of novel bioconjugates.

The Strategic Edge of Short PEG Linkers

The primary advantage of incorporating a short PEG linker lies in the balance it strikes between hydrophilicity and spatial constraints. While longer PEG chains can sometimes hinder the interaction of a conjugated payload with its target due to steric hindrance, shorter linkers provide sufficient spacing without compromising binding affinity. This is particularly crucial in the design of PROTACs, where the linker must facilitate the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex for protein degradation.

Short PEG linkers like this compound offer several key benefits:

  • Improved Stability: Shorter linkers can lead to better overall stability of the bioconjugate by anchoring the payload more securely within the spatial shield of the carrier molecule, such as an antibody.[1][2]

  • Enhanced Permeability: In the context of PROTACs, a delicate balance between hydrophilicity and hydrophobicity is crucial for cell permeability. Short PEG linkers can provide the necessary aqueous solubility without excessively increasing the molecule's polarity, which could impede its ability to cross cell membranes.

  • Reduced Risk of Immunogenicity: While PEG is generally considered biocompatible, there is evidence that high molecular weight PEGs can elicit an immune response. The use of shorter, discrete PEG units minimizes this risk.

  • Precise Control over Molecular Weight: The use of discrete PEG linkers (dPEGs) with a defined number of repeating units, such as PEG2, allows for the creation of more homogeneous bioconjugates with a precise molecular weight. This is a significant advantage over polydisperse PEG mixtures, leading to better batch-to-batch reproducibility and a more favorable regulatory profile.[3]

Comparative Performance Data

The selection of an optimal linker is often a trade-off between various performance metrics. The following tables summarize quantitative data from studies comparing the performance of bioconjugates with different linker types and lengths.

Antibody-Drug Conjugates (ADCs)

The length of the PEG linker in an ADC significantly influences its pharmacokinetic profile and efficacy.

LinkerPEG UnitsClearance (mL/day/kg)Area Under the Curve (AUC) (μg*day/mL)In Vitro Cytotoxicity (IC50)In Vivo Efficacy
Non-PEGylated0~15-HighModerate
PEG2 Linker 2 ~10 ~3,500 Comparable to Non-PEGylated Improved
PEG4 Linker4~7~5,600Comparable to Non-PEGylatedImproved
PEG8 Linker8~5~9,800Comparable to Non-PEGylatedSignificantly Improved
PEG12 Linker12~5~10,000Comparable to Non-PEGylatedSignificantly Improved
PEG24 Linker24~5~10,000Comparable to Non-PEGylatedSignificantly Improved

Data synthesized from studies on PEGylated glucuronide-MMAE linkers.[2][3]

As the data indicates, even a short PEG2 linker can significantly decrease clearance and increase exposure (AUC) compared to a non-PEGylated counterpart, leading to improved in vivo efficacy. While longer PEG chains offer more pronounced pharmacokinetic benefits, a plateau is often reached around PEG8, with diminishing returns for further increases in length. Importantly, for some ADC constructs, the inclusion of PEG linkers of varying lengths, including short ones, had no significant negative impact on in vitro potency.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, the linker length and composition are critical for inducing efficient protein degradation.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
PEG 12 Effective -
PEG 16 More Potent -

Data is illustrative and compiled from various sources in the literature.

The data highlights that a certain minimum linker length is required to facilitate the formation of a productive ternary complex. Both alkyl/ether and PEG linkers have been shown to be effective. The choice between them often depends on the specific target and the desired physicochemical properties of the PROTAC. The hydrophilicity imparted by PEG linkers can be advantageous for improving the solubility of the overall molecule.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of bioconjugates.

ADC Synthesis and Characterization

1. Antibody Reduction:

  • A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • The reaction is typically carried out in a phosphate buffer at a neutral pH for a defined period.

2. Drug-Linker Synthesis:

  • The this compound linker is first hydrolyzed to the corresponding carboxylic acid.

  • The carboxylic acid is then activated, for example, as an N-hydroxysuccinimide (NHS) ester.

  • The cytotoxic payload is then coupled to the activated linker.

3. Conjugation:

  • The activated drug-linker construct (e.g., with a maleimide group for thiol-specific conjugation) is added to the reduced antibody solution.

  • The reaction is incubated to allow for the formation of a stable covalent bond.

4. Purification and Characterization:

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated species.

  • The drug-to-antibody ratio (DAR), aggregation levels, and purity are determined using methods like hydrophobic interaction chromatography (HIC), SEC, and liquid chromatography-mass spectrometry (LC-MS).

In Vitro Stability and Aggregation Assay

1. Plasma Incubation:

  • The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).

2. Aggregation Analysis:

  • At each time point, an aliquot of the plasma sample is analyzed by size-exclusion chromatography (SEC) with fluorescence detection to differentiate the ADC from endogenous plasma proteins.

  • The percentage of high molecular weight species (aggregates) is calculated relative to the monomeric ADC peak.

3. Drug Release Analysis:

  • The release of the payload from the ADC can be quantified by LC-MS/MS analysis of the plasma samples after protein precipitation.

Visualizing the Mechanism of Action

To better understand the biological processes involved, the following diagrams illustrate key pathways and experimental workflows.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Target Target Protein (Protein of Interest) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Releases

Caption: Mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

ADC_Experimental_Workflow start Start: Design & Synthesize ADCs with Different Linkers (e.g., PEG2, PEG4, Alkyl) characterization Physicochemical Characterization (DAR, Aggregation, Purity) LC-MS, SEC, HIC start->characterization in_vitro_stability In Vitro Stability Assay (Plasma Incubation) characterization->in_vitro_stability in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (Cell Viability - IC50) characterization->in_vitro_cytotoxicity pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model - Clearance, AUC) characterization->pharmacokinetics data_analysis Data Analysis & Comparison in_vitro_stability->data_analysis in_vitro_cytotoxicity->data_analysis in_vivo_efficacy In Vivo Efficacy Study (Xenograft Model - Tumor Growth Inhibition) pharmacokinetics->in_vivo_efficacy in_vivo_efficacy->data_analysis conclusion Conclusion: Select Optimal Linker data_analysis->conclusion

Caption: A typical experimental workflow for comparing ADCs with different linkers.

References

Characterization of Biomolecules Modified with PEG2-Ethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG), often using reagents like PEG2-ethyl acetate, to biomolecules—a process known as PEGylation—is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, increased in vivo stability, and decreased immunogenicity.[1] However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a single biomolecule present significant analytical challenges.[2] Rigorous characterization of these modified biomolecules is therefore crucial for ensuring product consistency, efficacy, and safety.[3]

This guide provides a comparative overview of the key analytical techniques used to characterize biomolecules modified with this compound and other PEG derivatives. It also explores emerging alternatives to PEGylation, offering a comprehensive resource for researchers in the field.

Comparison of Analytical Techniques for Characterizing PEGylated Biomolecules

A variety of analytical methods are employed to characterize PEGylated biomolecules, each providing unique insights into the structure and purity of the conjugate. The choice of technique depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and assessment of structural integrity.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight of the conjugate, degree of PEGylation, identification of PEGylation sites.[3][4]High sensitivity and accuracy. Can provide detailed structural information.Heterogeneity of PEG can complicate spectra. May require sample preparation to reduce charge states.
Size-Exclusion Chromatography (SEC) Determination of hydrodynamic volume, separation of PEGylated species from unmodified protein and free PEG.Robust and reproducible for assessing aggregation and purity.Does not provide absolute molecular weight without calibration or a multi-angle light scattering (MALS) detector. Can be affected by non-ideal column interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative determination of the degree of PEGylation. Provides information on the overall structure and conformation in solution.Non-destructive. Provides quantitative data without the need for standards in some cases.Lower sensitivity compared to MS. Spectra can be complex for large proteins.
Circular Dichroism (CD) Spectroscopy Assessment of the secondary and tertiary structure of the protein component.Sensitive to conformational changes upon PEGylation.Provides information on the overall structure, not specific site information.

Experimental Protocols for Key Characterization Techniques

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the general procedures for the most common techniques used to characterize PEGylated biomolecules.

Mass Spectrometry (MS) for PEGylated Protein Characterization

Mass spectrometry is a cornerstone technique for the detailed structural analysis of PEGylated proteins. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used.

Objective: To determine the molecular weight of the intact PEGylated protein, assess the degree of PEGylation, and identify the sites of PEG attachment.

General Protocol (ESI-MS):

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method, such as reversed-phase chromatography or buffer exchange columns, to remove non-volatile salts that can interfere with ionization.

    • Dilute the sample in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS (LC-MS). LC separation, often by reversed-phase chromatography, can separate different PEGylated species before MS analysis.

    • Acquire data in positive ion mode. Key instrument parameters to optimize include capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • For identifying PEGylation sites, tandem MS (MS/MS) is employed. The PEGylated protein is subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis:

    • The resulting mass spectrum of an intact PEGylated protein will show a distribution of multiply charged ions. Deconvolution of this spectrum is necessary to determine the zero-charge mass of the protein conjugate.

    • The mass difference between the unmodified and PEGylated protein corresponds to the mass of the attached PEG chains. The heterogeneity of the PEG will result in a series of peaks separated by the mass of the PEG monomer (e.g., 44 Da for ethylene glycol).

    • For peptide mapping data, database search algorithms are used to identify the peptides and pinpoint the amino acid residues modified with PEG.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC separates molecules based on their hydrodynamic radius. When coupled with a MALS detector, it becomes a powerful tool for the absolute determination of the molar mass of PEGylated proteins and their aggregates, without the need for column calibration with standards.

Objective: To determine the absolute molecular weight, degree of PEGylation, and aggregation state of PEGylated proteins.

Experimental Workflow:

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter (0.1-0.22 µm) Injector HPLC Injector Filtered_Sample->Injector SEC_Column SEC Column Injector->SEC_Column Mobile Phase Detectors UV, MALS, RI Detectors SEC_Column->Detectors Data_Acquisition Data Acquisition Software Detectors->Data_Acquisition Analysis Molar Mass, Degree of PEGylation, Aggregation Analysis Data_Acquisition->Analysis

Figure 1: General workflow for the characterization of PEGylated proteins by SEC-MALS.

General Protocol:

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase, which is typically a buffer that minimizes non-specific interactions between the analyte and the stationary phase (e.g., phosphate-buffered saline). The mobile phase must be thoroughly degassed and filtered.

    • Ensure stable baselines for all detectors (UV, MALS, and refractive index - RI).

  • Sample Analysis:

    • Prepare the PEGylated protein sample in the mobile phase and filter it through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any particulate matter.

    • Inject the sample onto the SEC column. The flow rate should be optimized for the specific column and separation.

  • Data Analysis:

    • Specialized software is used to analyze the data from the three detectors. The software utilizes the dn/dc value (refractive index increment) of the protein and PEG to calculate the molar mass and concentration of each component in the eluting peaks.

    • The analysis provides the weight-average molar mass of the PEGylated conjugate, the molar mass of the protein and PEG components, and the degree of PEGylation. It can also quantify the amount of free protein, free PEG, and aggregates in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degree of PEGylation

¹H NMR spectroscopy is a quantitative technique that can be used to determine the average number of PEG chains attached to a protein.

Objective: To quantify the degree of PEGylation.

General Protocol:

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove water.

    • Dissolve a precisely weighed amount of the lyophilized sample in a known volume of deuterium oxide (D₂O).

    • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a resonance signal that does not overlap with the protein or PEG signals.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay, and acquisition time.

  • Data Processing and Analysis:

    • Process the spectrum (e.g., Fourier transformation, phase correction, and baseline correction).

    • Integrate the characteristic sharp singlet peak of the PEG repeating methylene units (around 3.6 ppm) and a well-resolved signal from the protein (or the internal standard).

    • The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of a known protein signal, taking into account the number of protons each signal represents.

Circular Dichroism (CD) Spectroscopy for Structural Integrity

CD spectroscopy is used to assess the secondary and tertiary structure of the protein component of the conjugate to ensure that the PEGylation process has not caused significant conformational changes that could impact its biological activity.

Objective: To evaluate the structural integrity of the protein after PEGylation.

General Protocol:

  • Sample Preparation:

    • Prepare a solution of the PEGylated protein in a CD-compatible buffer (i.e., a buffer with low absorbance in the far-UV region). Phosphate buffers are commonly used.

    • Determine the accurate concentration of the protein in the sample.

  • CD Spectra Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette.

    • Record the CD spectrum of the PEGylated protein sample. For secondary structure analysis, spectra are typically recorded in the far-UV region (e.g., 190-260 nm). For tertiary structure, the near-UV region (e.g., 250-320 nm) is used.

    • Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • The resulting spectrum is typically converted to mean residue ellipticity.

    • The spectrum of the PEGylated protein is compared to that of the unmodified protein. Significant changes in the spectrum may indicate alterations in the protein's secondary or tertiary structure.

Alternatives to PEGylation

While PEGylation is a well-established and effective technology, concerns about the potential for immunogenicity against PEG and the non-biodegradable nature of high molecular weight PEGs have driven the development of alternative polymer conjugation technologies.

HESylation

HESylation involves the covalent attachment of hydroxyethyl starch (HES), a biodegradable polymer, to biomolecules.

Characterization: The analytical techniques used for HESylated proteins are similar to those for PEGylated proteins. SEC-MALS is used to determine the molecular weight and degree of modification. Spectroscopic methods like CD and FTIR can be used to assess structural integrity. A head-to-head comparison with PEGylated anakinra showed that HESylation resulted in a lower solution viscosity at high concentrations and superior stability upon storage.

Polysialylation

Polysialylation is the attachment of polysialic acid (PSA), a naturally occurring glycopolymer, to biomolecules.

Characterization: The characterization of polysialylated proteins can be challenging due to the charge and heterogeneity of PSA. Mass spectrometry-based methods have been developed to identify polysialylated proteins from complex mixtures and to determine site-specific polysialylation. These methods often involve enzymatic or mild acid hydrolysis to remove the PSA before MS analysis of the underlying glycoprotein.

Comparison of Modification Technologies:

FeaturePEGylationHESylationPolysialylation
Polymer Type Synthetic (polyethylene glycol)Semi-synthetic (hydroxyethyl starch)Natural (polysialic acid)
Biodegradability Low to non-biodegradable (high MW)BiodegradableBiodegradable
Immunogenicity Potential for anti-PEG antibodiesGenerally considered lowGenerally considered low/non-immunogenic
Characterization Well-established methodsSimilar methods to PEGylationMore complex, specialized MS methods often required
Viscosity Can be high at high concentrationsLower viscosity than PEG at high concentrationsData not widely available for direct comparison

Logical Framework for Characterization

A systematic approach is essential for the comprehensive characterization of modified biomolecules. The following diagram illustrates a logical workflow.

Characterization_Logic Start Modified Biomolecule Purity Purity & Homogeneity (SEC, IEX) Start->Purity ID Identity & Degree of Modification (MS, NMR) Purity->ID Structure Structural Integrity (CD, FTIR) ID->Structure Function Biological Activity (In vitro/In vivo assays) Structure->Function End Well-Characterized Product Function->End

Figure 2: Logical workflow for the characterization of modified biomolecules.

References

comparing the in vivo stability of different PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

An essential factor in the development of bioconjugates and drug delivery systems is the in vivo stability of Polyethylene Glycol (PEG) linkers. The choice of PEG linker architecture significantly influences the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides a detailed comparison of different PEG linkers, supported by experimental data, to assist researchers in selecting the most suitable linker for their application.

Data Presentation: In Vivo Performance Metrics

The in vivo stability of PEG linkers is quantified by several pharmacokinetic parameters. The following tables summarize data from various studies, comparing different PEG linker types based on their impact on the circulation half-life and other performance metrics of the conjugated molecule.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1][2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1][2]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Folate-Linked Liposomes (Doxorubicin)2k, 5k, 10k DaThe level of tumor accumulation in vivo significantly increased as the PEG-linker length was increased.
Table 2: Comparison of Linear vs. Branched PEG Linker Architecture
Conjugate TypeLinker ArchitectureKey Finding
PEGylated Human Serum Albumin (HSA)Linear (20 kDa)Hydrodynamic Radius (Rh) of 6.1 nm.
PEGylated Human Serum Albumin (HSA)Branched (20 kDa)Hydrodynamic Radius (Rh) of 6.4 nm. Branched PEGs can offer a larger hydrodynamic radius, potentially leading to reduced renal clearance and longer half-life.
Polymeric NanocarriersLinear (40 kDa)Hydrodynamic Radius of 9.58 ± 0.35 nm.
Polymeric NanocarriersFour-Arm Branched (40 kDa)Hydrodynamic Radius of 9.25 ± 0.40 nm.
Therapeutic ProteinsBranchedOften exhibit longer circulation times and higher stability against proteolysis compared to their linear counterparts.
Protein-Polymer ConjugatesCyclicPossess a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight, which may influence in vivo circulation times.
Table 3: Characteristics of Cleavable vs. Non-Cleavable PEG Linkers
Linker TypeAdvantagesDisadvantagesIdeal Applications
Cleavable Enables targeted payload release in response to specific stimuli (e.g., pH, enzymes, reducing agents). Can minimize systemic toxicity and side effects.May have reduced stability in circulation, leading to premature drug release.Antibody-Drug Conjugates (ADCs) for cancer therapy where drug release is desired within the tumor microenvironment.
Non-Cleavable Offers high stability in physiological conditions, ensuring the integrity of the conjugate during circulation. Generally provides a longer half-life.Payload is released upon complete degradation of the carrier molecule (e.g., antibody), which can be a slower process. The active metabolite may be less potent.Applications where prolonged circulation and maximum stability of the conjugate are paramount.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of different PEG linkers. Below are representative protocols for key in vivo experiments.

Pharmacokinetic (PK) Analysis

Objective: To determine the circulation half-life and clearance rate of a PEGylated conjugate.

Materials:

  • PEGylated conjugate (e.g., radiolabeled or fluorescently tagged)

  • Animal model (e.g., mice or rats)

  • Anesthetic

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrument (e.g., gamma counter for radiolabeled compounds, plate reader for ELISA)

Procedure:

  • Preparation and Administration: The PEGylated conjugate is administered to the animal model, typically via intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Sample Processing: Plasma or serum is separated from the blood samples by centrifugation.

  • Quantification: The concentration of the conjugate in the plasma/serum is quantified. For radiolabeled conjugates, a gamma counter is used. For protein-based conjugates, an enzyme-linked immunosorbent assay (ELISA) can be employed.

  • Data Analysis: The concentration data is plotted against time, and pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance are calculated using appropriate software.

Biodistribution Study

Objective: To determine the organ and tumor accumulation of a PEGylated conjugate.

Materials:

  • Radiolabeled or fluorescently-labeled PEGylated conjugate

  • Tumor-xenograft animal model (e.g., mice with subcutaneously implanted tumors)

  • Imaging system (e.g., SPECT/PET for radiolabels, IVIS for fluorescence) or gamma counter

  • Dissection tools

Procedure:

  • Administration: The labeled PEGylated conjugate is administered intravenously to tumor-bearing animals.

  • Time Points: At predetermined time points (e.g., 24h, 48h, 72h), animals are euthanized.

  • Organ Harvesting: Organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested, weighed, and rinsed.

  • Quantification: The amount of radioactivity or fluorescence in each organ is measured.

  • Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of accumulation across different tissues and linker types.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for .

G cluster_0 Preparation Phase cluster_1 In Vivo Phase cluster_2 Analysis Phase A Synthesis & Purification of PEG-Conjugate A (e.g., Linear PEG) C Radiolabeling or Fluorescent Tagging A->C B Synthesis & Purification of PEG-Conjugate B (e.g., Branched PEG) B->C D IV Administration to Animal Groups C->D E Pharmacokinetic Study: Serial Blood Sampling D->E F Biodistribution Study: Organ & Tumor Harvesting D->F G Quantification of Conjugate (Gamma Counting / ELISA) E->G F->G H Calculation of PK Parameters (Half-life, AUC) G->H I Calculation of Tissue Uptake (%ID/g) G->I J Comparative Data Analysis H->J I->J

Caption: Workflow for in vivo stability comparison of PEG linkers.

References

A Researcher's Guide to Purity Assessment of PEG2-Ethyl Acetate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) conjugates is a critical step in the development of therapeutics and other advanced materials. This guide provides a comparative overview of the most common analytical techniques for assessing the purity of PEG2-ethyl acetate conjugates, complete with experimental protocols and performance data to aid in method selection and implementation.

The conjugation of a short-chain PEG molecule, such as PEG2 (diethylene glycol), to a small molecule like ethyl acetate results in a product that requires rigorous characterization to quantify the desired conjugate and identify any impurities. These impurities may include unreacted starting materials, such as free PEG2 and ethyl acetate, as well as side-products from the conjugation reaction. The choice of analytical methodology is paramount for accurate purity assessment and is dependent on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

This guide focuses on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a trade-off between the desired level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, NMR, and LC-MS for the analysis of this compound conjugates.

ParameterHPLC (SEC/RP-HPLC)1H NMR SpectroscopyLC-MS
Primary Use Quantification of conjugate, free PEG, and other impurities. Separation of components.Structural confirmation, quantification of conjugation efficiency, and purity assessment.Molecular weight confirmation of the conjugate and identification of impurities.
Limit of Detection (LOD) ~5-10 µg/mL for free PEG[1]~10 µg/mL in biological fluids[2]High sensitivity, typically in the ng/mL to pg/mL range.
Limit of Quantitation (LOQ) ~25 µg/mL for free PEG[1]Method-dependent, generally higher than LOD.High sensitivity, typically in the ng/mL to pg/mL range.
Precision (RSD) < 3% for area count measurements[1]High, dependent on instrument and experimental setup.Generally high, with RSDs often below 15% for quantitative assays.
Accuracy/Recovery 78-120% for spiked free PEG[1]High, can be used for absolute quantification with an internal standard.High, used for accurate mass determination.
Linearity (r2) ≥ 0.99 over a defined concentration rangeExcellent over a wide dynamic range.Excellent over a defined concentration range.
Throughput HighModerateHigh
Information Provided Retention time, peak area (concentration)Chemical shift, integration (stoichiometry), coupling constants (structure)Mass-to-charge ratio (molecular weight), fragmentation pattern (structure)

Experimental Workflows

To visualize the logical flow of each analytical technique, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Conjugate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 or 0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Detector Detector (RI, UV, or ELSD) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity Integration->Quantification

A simplified workflow for HPLC-based purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Conjugate Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve InternalStandard Add Internal Standard (e.g., DMSO) Dissolve->InternalStandard NMR NMR Spectrometer InternalStandard->NMR Acquire Acquire 1H NMR Spectrum NMR->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate

A streamlined workflow for NMR-based purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Conjugate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 or 0.45 µm) Dissolve->Filter LC LC Separation Filter->LC MS Mass Spectrometry Detection LC->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra Identify Identify Components MassSpectra->Identify

An overview of the LC-MS workflow for conjugate analysis.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound conjugates. Optimization may be required based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a Size-Exclusion Chromatography (SEC) method for the separation and quantification of the this compound conjugate from free (unreacted) PEG2.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Refractive Index (RI) detector.

  • Column:

    • Two Shodex Protein KW803 and KW804 columns in series, or equivalent SEC columns suitable for the molecular weight range.

  • Mobile Phase:

    • 20 mM HEPES buffer, pH 6.5.

  • Flow Rate:

    • 0.5 mL/min.

  • Column Temperature:

    • 30 °C.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound conjugate sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of PEG2 in the mobile phase (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas for the conjugate and free PEG2 in the sample chromatogram.

    • Construct a calibration curve by plotting the peak area of the PEG2 standards against their concentration.

    • Determine the concentration of free PEG2 in the sample using the calibration curve.

    • Calculate the purity of the conjugate as the percentage of the total peak area, or by quantitative analysis against a reference standard of the conjugate.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a method for determining the purity of the this compound conjugate by quantifying the degree of conjugation.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent:

    • Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6). DMSO-d6 can be advantageous as the hydroxyl proton of PEG gives a stable, sharp peak.

  • Internal Standard:

    • Dimethyl sulfoxide (DMSO) at a known concentration if not using DMSO-d6 as the solvent.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound conjugate sample into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • If using an internal standard, add a precise amount to the NMR tube.

    • Cap the tube and gently vortex to dissolve the sample completely.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG2 backbone (around 3.6 ppm), the ethyl group of the acetate (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the methyl group of the acetate (a singlet around 2.0 ppm).

    • Integrate the area of a characteristic peak from the PEG portion and a characteristic peak from the ethyl acetate portion.

    • Calculate the molar ratio of PEG2 to ethyl acetate to determine the degree of conjugation and the presence of any unreacted starting materials.

    • Purity can be calculated by comparing the integrals of the conjugate peaks to those of any identified impurities. It is significantly easier to determine the yield of conjugation and polymer purity by 1H NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the confirmation of the molecular weight of the this compound conjugate and the identification of impurities.

  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC System:

    • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the conjugate and any impurities. For example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: A range that covers the expected molecular weights of the conjugate and any potential impurities (e.g., m/z 100-1000).

    • Capillary Voltage: e.g., 3.5 kV.

    • Gas Temperature: e.g., 325 °C.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks corresponding to the conjugate and any impurities.

    • Extract the mass spectrum for each peak.

    • Determine the experimental molecular weight from the mass spectrum and compare it to the theoretical molecular weight of the this compound conjugate.

    • Attempt to identify any impurity peaks by their mass-to-charge ratios.

Concluding Remarks

The purity assessment of this compound conjugates requires a multi-faceted analytical approach. HPLC, particularly SEC, is a robust method for quantifying the conjugate and separating it from free PEG. 1H NMR spectroscopy provides invaluable structural information and a direct measure of conjugation efficiency. LC-MS is an indispensable tool for confirming the identity of the conjugate and characterizing unknown impurities. By selecting the appropriate combination of these techniques and following well-defined experimental protocols, researchers can confidently and accurately determine the purity of their this compound conjugates, ensuring the quality and reliability of their downstream applications.

References

Spectroscopic Analysis for the Structural Confirmation of PEG2-Ethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for PEG2-ethyl acetate against its constituent precursors, ethyl acetate and diethylene glycol (PEG2). The structural confirmation of this compound, a molecule of interest in drug delivery and material science, can be unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document outlines the expected spectral characteristics of this compound and provides the foundational experimental data from its precursors for a comprehensive comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl acetate, diethylene glycol, and the predicted data for the target molecule, this compound. This comparative approach is essential for identifying the characteristic signals of the final product and confirming successful synthesis.

Table 1: ¹H NMR Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl Acetate 1.25Triplet3HCH₃ (ethyl)
2.04Singlet3HCH₃ (acetyl)
4.12Quartet2HOCH₂
Diethylene Glycol 3.59Triplet4HOCH₂CH₂OH
3.72Triplet4HOCH₂CH₂OH
~2.5 (variable)Singlet2HOH
This compound (Predicted) 1.25Triplet3HCH₃ (ethyl)
2.05Singlet3HCH₃ (acetyl)
3.65-3.75Multiplet4HOCH₂CH₂O
4.13Quartet2HOCH₂ (ethyl)
4.25Triplet2HCOOCH₂

Table 2: ¹³C NMR Data (Predicted for this compound)

CompoundChemical Shift (δ) ppmAssignment
Ethyl Acetate 14.2CH₃ (ethyl)
21.0CH₃ (acetyl)
60.6OCH₂
171.1C=O
Diethylene Glycol 61.7HOCH₂
72.6OCH₂CH₂O
This compound (Predicted) 14.2CH₃ (ethyl)
21.0CH₃ (acetyl)
60.7OCH₂ (ethyl)
63.5COOCH₂
69.1OCH₂CH₂O
72.5OCH₂CH₂O
171.1C=O

Table 3: Mass Spectrometry (MS) Data (Predicted for this compound)

CompoundMolecular WeightExpected Key Fragments (m/z)
Ethyl Acetate 88.11 g/mol 88 [M]⁺, 70, 45, 43 (base peak)[1]
Diethylene Glycol 106.12 g/mol 106 [M]⁺, 89, 75, 61, 45 (base peak)
This compound (Predicted) 176.21 g/mol 176 [M]⁺, 131 [M-C₂H₅O]⁺, 103, 87, 71, 45, 43

Table 4: Infrared (IR) Spectroscopy Data (Predicted for this compound)

CompoundKey Absorptions (cm⁻¹)Functional Group
Ethyl Acetate 1735-1750[2]C=O stretch (ester)[2]
1000-1300[2]C-O stretch[2]
2850-3000C-H stretch (alkane)
Diethylene Glycol 3200-3500 (broad)O-H stretch
1050-1150C-O stretch
2850-2950C-H stretch (alkane)
This compound (Predicted) 1735-1750C=O stretch (ester)
1050-1250C-O stretch (ether and ester)
2850-3000C-H stretch (alkane)
(Absence of broad O-H stretch around 3200-3500)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire data in positive ion mode.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire data over a similar mass range.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid/Film: Cast a thin film of the sample onto a salt plate from a volatile solvent.

    • ATR: Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Comparison cluster_confirmation Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Compare_NMR Compare with Ethyl Acetate & Diethylene Glycol NMR Data NMR->Compare_NMR Compare_MS Compare with Ethyl Acetate & Diethylene Glycol MS Data MS->Compare_MS Compare_IR Compare with Ethyl Acetate & Diethylene Glycol IR Data IR->Compare_IR Structure_Confirmation Structural Confirmation of This compound Compare_NMR->Structure_Confirmation Compare_MS->Structure_Confirmation Compare_IR->Structure_Confirmation

Caption: Workflow for the spectroscopic structural confirmation of this compound.

References

Safety Operating Guide

Proper Disposal of PEG2-ethyl acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, PEG2-ethyl acetate should be treated as a flammable and potentially irritating chemical. Disposal must comply with local, state, and federal regulations. This guide provides a detailed procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

This compound is a polyethylene glycol (PEG)-based PROTAC linker.[1][2] While specific safety data on this compound is limited, its structure suggests that its properties will be influenced by both the flammable and irritant nature of ethyl acetate and the generally low toxicity profile of polyethylene glycol ethers.[3][4][5] Therefore, a cautious approach to its disposal is warranted.

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside a fume hood or with large quantities, a respirator may be necessary.

Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Include the approximate concentration and volume of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • Keep the container away from sources of ignition, heat, and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide them with accurate information about the waste composition.

  • Spill Management:

    • In case of a spill, evacuate the immediate area and remove all ignition sources.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

    • For large spills, contact your EHS office immediately.

Data Presentation: Hazard Profile of Components

The hazard profile of this compound can be inferred from its constituent parts: ethyl acetate and polyethylene glycol ethers.

PropertyEthyl AcetatePolyethylene Glycol Ethers
Physical State Colorless liquid with a characteristic fruity odor.Can range from viscous liquids to waxy solids.
Flammability Highly flammable liquid and vapor. Flash point of -4 °C (24 °F).Generally have higher flash points than ethyl acetate and are not considered highly flammable.
Toxicity May cause eye irritation, drowsiness, or dizziness. Repeated exposure may cause skin dryness or cracking.Generally have low acute and chronic toxicity. Not readily absorbed through intact skin.
Environmental Fate Readily biodegradable.Readily biodegradable. Does not persist in the environment.
Disposal Method Typically requires incineration in a hazardous waste facility.Can often be handled by licensed chemical waste disposal contractors. Some may be incinerated.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable organic compounds and are informed by the safety data sheets of related chemicals. No experimental data on the disposal of this compound itself is publicly available. The recommended procedure is a conservative approach based on the known hazards of its components.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate small_spill Small Spill or Residue? segregate->small_spill absorb Absorb with Inert Material and Place in Waste Container small_spill->absorb Yes large_spill Large Spill? small_spill->large_spill No store Store Sealed Container in a Designated Hazardous Waste Area absorb->store evacuate Evacuate Area and Contact EHS Immediately large_spill->evacuate Yes large_spill->store No contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Proper Disposal by Licensed Professional contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling PEG2-Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling PEG2-ethyl acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory to prevent skin and eye contact.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn.[2][3]Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient.[2]
Hand Protection Chemical-resistant gloves such as butyl or neoprene. It is recommended to double-glove and change gloves frequently, especially after any contact.[4] Nitrile gloves are generally not recommended for ethyl acetate due to poor compatibility.Prevents skin contact and absorption.
Body Protection A fully-buttoned, long-sleeved laboratory coat. Consider a flame-resistant lab coat when handling larger quantities. A chemical-resistant apron is also recommended during mixing or transferring.Provides a primary barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge should be available for spills or non-routine operations outside of a fume hood.Protects against inhalation of potentially harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure a designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are readily accessible and functional.

  • Inspect all required PPE for integrity before donning.

Handling:

  • Perform all weighing and transfers of this compound within the chemical fume hood to minimize exposure.

  • Use spark-proof tools and explosion-proof equipment, as ethyl acetate is highly flammable.

  • Keep all containers of this compound tightly sealed when not in use.

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.

Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • Carefully remove PPE to avoid cross-contamination, removing gloves last.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound, including contaminated PPE, cleaning materials, and empty containers, must be treated as hazardous waste.

Waste Collection:

  • Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Label the waste container as "Hazardous Waste: this compound" and include any other components of the waste stream.

Disposal Procedure:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, regional, and national regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Risk Assessment prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Weighing & Transfer prep3->handle1 Proceed to Handling handle2 Experimental Use handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 spill Spill or Emergency handle2->spill clean1 Decontaminate Surfaces & Equipment handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Carefully Remove PPE clean2->clean3 disp1 Label Hazardous Waste Container clean2->disp1 Waste Ready for Disposal clean4 Wash Hands Thoroughly clean3->clean4 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill_proc Follow Emergency Procedures: 1. Evacuate 2. Alert Supervisor/EHS 3. Use Spill Kit & Appropriate PPE spill->spill_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.